Ecliptasaponin D
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
(4aR,5S,6aR,6aS,6bR,8aR,10S,12aR,14bS)-5-hydroxy-2,2,6a,6b,9,9,12a-heptamethyl-10-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C36H58O9/c1-31(2)14-15-36(30(42)43)20(16-31)19-8-9-23-33(5)12-11-25(45-29-28(41)27(40)26(39)21(18-37)44-29)32(3,4)22(33)10-13-34(23,6)35(19,7)17-24(36)38/h8,20-29,37-41H,9-18H2,1-7H3,(H,42,43)/t20-,21+,22-,23+,24-,25-,26+,27-,28+,29-,33-,34+,35+,36+/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYDPEADEZMZKNM-USLJWFFESA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCC2(C(C1)C3=CCC4C5(CCC(C(C5CCC4(C3(CC2O)C)C)(C)C)OC6C(C(C(C(O6)CO)O)O)O)C)C(=O)O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CC[C@@H](C([C@@H]1CC[C@@]3([C@@H]2CC=C4[C@]3(C[C@@H]([C@@]5([C@H]4CC(CC5)(C)C)C(=O)O)O)C)C)(C)C)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)CO)O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H58O9 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
634.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Ethnobotanical Uses and Pharmacological Insights of Eclipta alba and its Constituent Saponins
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
Eclipta alba (L.) Hassk., commonly known as Bhringraj or False Daisy, is a revered medicinal plant in traditional systems of medicine, including Ayurveda, Unani, and Siddha.[1] Its ethnobotanical applications are extensive, ranging from the treatment of hepatic and splenic enlargements to remedies for hair loss and skin disorders.[2][3] The therapeutic potential of this herb is attributed to a rich array of phytochemicals, notably saponins (B1172615), flavonoids, and coumestans.[2][4] This technical guide focuses on the ethnobotanical uses of Eclipta alba, with a particular emphasis on the pharmacological activities of its triterpenoid (B12794562) saponins, such as Ecliptasaponin D and the more extensively studied Ecliptasaponin A. We provide a comprehensive overview of traditional preparations, summarize available quantitative data, detail key experimental protocols, and visualize cellular signaling pathways to bridge the gap between traditional knowledge and modern pharmacological research.
Ethnobotanical Landscape of Eclipta alba
Eclipta alba has a long and rich history of use in traditional medicine across various cultures, particularly in India. The plant is considered a tonic and is used to treat a wide spectrum of ailments. The primary ethnobotanical uses are summarized below:
-
Hepatic Disorders: Eclipta alba is renowned as a hepatoprotective agent. Traditionally, the leaf juice is administered, often with honey, to treat jaundice and other liver ailments. It is also used to manage spleen enlargement and cirrhosis. The plant is believed to stimulate bile flow and protect the liver parenchyma.
-
Hair and Scalp Care: Known as the "king of hairs," Eclipta alba is a primary ingredient in numerous formulations for promoting hair growth, preventing premature graying, and reducing dandruff. The fresh juice of the leaves or an oil preparation made by boiling the leaf juice with sesame or coconut oil is massaged into the scalp.
-
Dermatological Conditions: A paste made from the leaves is applied topically to treat a variety of skin diseases, including eczema, wounds, and boils. Its anti-inflammatory properties are utilized to soothe irritated skin.
-
Respiratory Ailments: The plant is used in the treatment of asthma and bronchitis. It is believed to help clear mucus from the respiratory tract.
-
Gastrointestinal Issues: It is considered a digestive stimulant that can improve appetite and digestion. Leaf extracts are given orally for diarrhea and indigestion.
-
Other Traditional Uses: Eclipta alba has also been traditionally used for conditions such as fever, headaches, anemia, insomnia, and as an antidote for snakebites. The seeds are considered to have aphrodisiac properties.
Profile of this compound and Related Saponins
Eclipta alba is a source of several oleanane-type triterpenoid saponins, including Ecliptasaponins A, B, C, and D.
-
This compound: This compound is a triterpenoid glucoside isolated from Eclipta alba. Its structure has been identified as 3β, 16β-dihydroxy olean-12-ene-28-oic acid-3β-O-β-D-glucopyranoside. While Eclipta alba as a whole is known for its anti-inflammatory, hepatoprotective, antioxidant, and immunomodulatory effects, specific quantitative pharmacological data for this compound is limited in the current scientific literature.
-
Ecliptasaponin A: In contrast, Ecliptasaponin A, another pentacyclic triterpenoid saponin (B1150181) from Eclipta alba, has been more extensively studied. It is structurally identical to Eclalbasaponin II. Research has highlighted its potent anti-cancer, anti-inflammatory, and anti-fibrotic properties. Due to the wealth of available data, Ecliptasaponin A serves as a significant example of the therapeutic potential of saponins from this plant.
Pharmacological Activities and Quantitative Data
The pharmacological activities of Eclipta alba extracts and their isolated saponins have been a subject of modern scientific investigation. The most detailed mechanistic studies have focused on Ecliptasaponin A, particularly its effects on cancer cells.
Anticancer Activity of Ecliptasaponin A
Ecliptasaponin A has demonstrated significant anticancer effects, especially against non-small cell lung cancer (NSCLC). Studies have shown that it can potently suppress the viability of human lung cancer cells (H460 and H1975) in a dose- and time-dependent manner.
Table 1: Quantitative Analysis of Ecliptasaponin A Activity
| Bioassay | Cell Line | Compound | Concentration/Dose | Effect | Reference(s) |
| Cell Viability (MTT Assay) | HepG-2 (Liver Cancer) | Ecliptasaponin A | IC₅₀: 29.8 ± 1.6 µmol/L (48h) | Inhibition of cell growth | |
| Cell Viability (MTT Assay) | H460 & H1975 (Lung Cancer) | Ecliptasaponin A | 0-120 µM (24-48h) | Dose- and time-dependent inhibition of cell viability | |
| Apoptosis Induction | H460 & H1975 (Lung Cancer) | Ecliptasaponin A | 0-30 µM (24h) | Induction of apoptosis | |
| Autophagy Induction | H460 & H1975 (Lung Cancer) | Ecliptasaponin A | Not specified | Triggers autophagy | |
| In vivo Tumor Growth | H460 Xenograft in nude mice | Ecliptasaponin A | 25 and 50 mg/kg | Reduction in tumor size, weight, and volume |
Hepatoprotective Activity
Aqueous extracts of Eclipta alba have shown significant hepatoprotective activity against CCl₄-induced liver toxicity in rats. Administration of the extract at doses of 250 mg/kg and 500 mg/kg prevented the elevation of serum markers of liver damage, such as ALT, AST, ALP, and total bilirubin. The components of Eclipta alba, including saponins and wedelolactone, are believed to contribute to this effect by reducing fat deposition, mononuclear infiltration, and stimulating the regeneration of hepatocytes.
Anti-inflammatory Activity
The ethyl acetate (B1210297) fraction of Eclipta alba extract has demonstrated significant inhibition of the production of inflammatory cytokines IL-6 and TNF-α in LPS-activated RAW264.7 cells, with IC₅₀ values of 43.24 ± 0.83 µg/mL and 45.97 ± 2.01 µg/mL, respectively.
Signaling Pathways and Mechanistic Visualizations
Ecliptasaponin A-Induced Apoptosis and Autophagy in Lung Cancer
Ecliptasaponin A induces apoptosis in human lung cancer cells through the activation of the Apoptosis Signal-regulating Kinase 1 (ASK1)/c-Jun N-terminal Kinase (JNK) pathway. It also triggers autophagy, which contributes to its pro-apoptotic effect.
References
Physical and chemical properties of purified Ecliptasaponin D.
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ecliptasaponin D, a triterpenoid (B12794562) glucoside isolated from the medicinal plant Eclipta prostrata (L.) L. (synonym: Eclipta alba), is a subject of growing interest within the scientific community. This technical guide provides a comprehensive overview of the known physical and chemical properties of purified this compound. It is intended to serve as a foundational resource for researchers and professionals engaged in natural product chemistry, pharmacology, and drug development. While extensive research has been conducted on the crude extracts of Eclipta prostrata and related saponins (B1172615), detailed mechanistic studies and a complete physicochemical profile for purified this compound are still emerging. This document consolidates the currently available data, highlighting areas where further investigation is warranted.
Physicochemical Properties
This compound is a complex natural product with a range of defining chemical and physical characteristics. The structural and property data are summarized below.
Structural and Molecular Data
The fundamental structural and molecular information for this compound is presented in Table 1. This data is essential for its identification and characterization in a laboratory setting.
Table 1: Structural and Molecular Data of this compound
| Property | Value | Source |
| Molecular Formula | C₃₆H₅₈O₉ | --INVALID-LINK--[1], --INVALID-LINK--[2] |
| Molecular Weight | 634.8 g/mol | --INVALID-LINK--[1], --INVALID-LINK--[3] |
| CAS Number | 206756-04-9 | --INVALID-LINK--[1], --INVALID-LINK-- |
| IUPAC Name | 5-hydroxy-2,2,6a,6b,9,9,12a-heptamethyl-10-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid | --INVALID-LINK-- |
| Chemical Family | Triterpenoid Glucoside | --INVALID-LINK-- |
| Botanical Source | Eclipta prostrata L. (Eclipta alba) | --INVALID-LINK--, --INVALID-LINK-- |
Physical Properties
The known physical properties of this compound are outlined in Table 2. It is important to note that a specific melting point for the purified compound is not widely reported in the available literature.
Table 2: Physical Properties of this compound
| Property | Value | Source |
| Purity (HPLC) | >98% | --INVALID-LINK-- |
| Solubility | Soluble in DMSO (100 mg/mL with ultrasonic treatment) | --INVALID-LINK-- |
| Storage | Store at -20°C, protect from light. In solvent: -80°C for 6 months; -20°C for 1 month (protect from light). | --INVALID-LINK-- |
Spectroscopic Data
Mass Spectrometry (MS)
Mass spectrometry data is crucial for confirming the molecular weight and elemental composition of a compound. While a full fragmentation analysis is not available in the public domain, some key mass spectrometry parameters for this compound have been reported.
Table 3: Mass Spectrometry Data for this compound
| Parameter | Value |
| Exact Mass | 634.40808342 Da |
| Monoisotopic Mass | 634.40808342 Da |
Note: This data is computationally generated by PubChem.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is indispensable for determining the detailed chemical structure of organic molecules. The structure of this compound was determined through the use of ¹H NMR, ¹³C NMR, and 2D NMR techniques such as HMQC and HMBC.
Note: Specific chemical shift data (δ) for this compound is not available in the readily accessible scientific literature. Researchers would need to refer to the primary publication by Zhang M, et al. (1997) or perform their own spectral analysis.
Infrared (IR) Spectroscopy
Infrared spectroscopy provides information about the functional groups present in a molecule. The structure of this compound was in part elucidated using IR spectroscopy.
Note: Specific absorption bands (cm⁻¹) for this compound are not detailed in the currently reviewed literature.
Experimental Protocols
Isolation and Purification of this compound
This compound is a new triterpenoid glucoside that was isolated from Eclipta alba (L.) Hassk. The general procedure for isolating saponins and other phytochemicals from Eclipta prostrata involves a multi-step process.
Experimental Workflow for Phytochemical Isolation from Eclipta prostrata
Caption: General workflow for the isolation and purification of compounds from Eclipta prostrata.
Methodology: A detailed protocol specific to this compound is not readily available. However, a general approach for isolating phytochemicals from Eclipta prostrata involves the following steps:
-
Extraction: The aerial parts of the plant are subjected to gradient solvent fractionation.
-
Chromatography: The resulting fractions are then purified using a series of chromatographic techniques, which may include:
-
Macroporous resin chromatography
-
Silica gel column chromatography
-
Sephadex LH-20 column chromatography
-
Octadecylsilane (ODS) column chromatography
-
-
Analysis: Thin-layer chromatography (TLC) is used to monitor the separation and identify the fractions containing the compound of interest.
-
Structure Elucidation: The structure of the purified compound is then determined using spectroscopic methods such as MS, ¹H NMR, and ¹³C NMR.
Preparation of Solutions for In Vitro and In Vivo Studies
For experimental use, this compound can be prepared in various solvents.
In Vitro Solution Preparation:
-
Solvent: Dimethyl sulfoxide (B87167) (DMSO)
-
Concentration: 100 mg/mL (157.52 mM)
-
Note: Ultrasonic treatment is required to achieve dissolution.
In Vivo Solution Preparation: Two common protocols for preparing this compound for in vivo administration are:
-
Method 1:
-
Add solvents sequentially: 10% DMSO >> 90% (20% SBE-β-CD in saline)
-
Solubility: ≥ 2.5 mg/mL (3.94 mM); results in a clear solution.
-
-
Method 2:
-
Add solvents sequentially: 10% DMSO >> 90% corn oil
-
Solubility: ≥ 2.5 mg/mL (3.94 mM); results in a clear solution.
-
Biological Activity and Signaling Pathways
This compound is reported to be a component of Eclipta prostrata, a plant recognized for its pleiotropic effects, including anti-inflammatory, hepatoprotective, antioxidant, and immunomodulatory properties.
Known Biological Activities
While specific studies detailing the biological activities of purified this compound are limited, its presence in Eclipta prostrata suggests it may contribute to the overall pharmacological profile of the plant extract.
Signaling Pathways
Currently, there is a significant gap in the scientific literature regarding the specific signaling pathways modulated by this compound. In contrast, the related compound, Ecliptasaponin A, has been more extensively studied.
Signaling Pathways of the Related Compound, Ecliptasaponin A:
Ecliptasaponin A has been shown to exert anti-tumor effects by inducing apoptosis and autophagy in lung cancer cells through the activation of the ASK1/JNK pathway. It also exhibits anti-inflammatory and anti-fibrotic effects by inhibiting the HMGB1/TLR4/NF-κB pathway.
Apoptosis Induction Pathway by Ecliptasaponin A
References
In Silico Prediction of Ecliptasaponin D's Biological Activities: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ecliptasaponin D, a triterpenoid (B12794562) saponin (B1150181) isolated from Eclipta prostrata, presents a promising scaffold for drug discovery. While experimental data on its biological activities are limited, its structural similarity to other bioactive saponins, such as Ecliptasaponin A, suggests a range of potential therapeutic effects. This technical guide provides a comprehensive framework for the in silico prediction of this compound's biological activities, with a focus on its potential anticancer and anti-inflammatory properties. We outline a systematic workflow encompassing ligand and protein preparation, molecular docking, pharmacophore modeling, and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction. Detailed hypothetical protocols for both computational and subsequent experimental validation are provided to guide researchers in exploring the therapeutic potential of this natural product.
Introduction
Natural products remain a vital source of novel drug leads. Saponins, a diverse group of glycosides, have demonstrated a wide array of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[1] this compound, a member of this class, is structurally analogous to Ecliptasaponin A, which has been shown to induce apoptosis and autophagy in non-small cell lung cancer cells through the ASK1/JNK signaling pathway.[2][3] This guide will leverage the known activities of Ecliptasaponin A to build a predictive model for the biological functions of this compound and detail the in silico methodologies to substantiate these predictions.
Predicted Biological Activities and Supporting Data
Based on the activities of structurally related saponins, this compound is predicted to exhibit significant anticancer and anti-inflammatory effects. The following tables summarize representative quantitative data for Ecliptasaponin A, which can serve as a benchmark for predicted activities of this compound.
Table 1: Predicted Anticancer Activity of this compound (based on Ecliptasaponin A data)
| Cell Line | Assay | Parameter | Predicted Value (µM) | Reference |
| HepG-2 (Liver Cancer) | MTT Assay | IC50 | 29.8 ± 1.6 | [4] |
| H460 (Lung Cancer) | Cell Viability | IC50 (48h) | ~20 | [3] |
| H1975 (Lung Cancer) | Cell Viability | IC50 (48h) | ~25 | [3] |
Table 2: Predicted Apoptosis Induction by this compound in HepG-2 Cells (based on Ecliptasaponin A data)
| Concentration (µmol/L) | Treatment Time (h) | Apoptosis Ratio (%) | Reference |
| 12.5 | 48 | 4.06 | [4] |
| 25 | 48 | 11.82 | [4] |
In Silico Prediction Workflow
A multi-step computational workflow is proposed to predict the biological activities of this compound. This process allows for a comprehensive evaluation of its potential as a therapeutic agent before proceeding to costly and time-consuming experimental validation.
Caption: A flowchart illustrating the key stages of the in silico prediction process.
Detailed Methodologies: In Silico Protocols
Ligand and Protein Preparation
Objective: To prepare the 3D structures of this compound and its potential protein targets for docking and pharmacophore modeling.
Protocol:
-
Ligand Preparation:
-
Obtain the 2D structure of this compound from a chemical database like PubChem (CID: 3568493).[5]
-
Convert the 2D structure to a 3D structure using software such as ChemDraw or Avogadro.
-
Perform energy minimization of the 3D structure using a force field like MMFF94 to obtain a stable conformation.
-
Save the optimized structure in a suitable format (e.g., .pdb, .mol2).
-
-
Protein Target Preparation:
-
Identify potential protein targets based on the predicted activities. For anticancer effects, targets in the JNK signaling pathway (e.g., JNK1, ASK1) and apoptosis pathway (e.g., Caspase-3, Caspase-9) are relevant. For anti-inflammatory effects, targets like COX-2 and TNF-α can be selected.
-
Download the 3D crystal structures of the target proteins from the Protein Data Bank (PDB).
-
Prepare the protein for docking by removing water molecules, co-crystallized ligands, and adding hydrogen atoms using software like AutoDock Tools or Maestro (Schrödinger).
-
Molecular Docking
Objective: To predict the binding affinity and interaction patterns of this compound with its protein targets.
Protocol:
-
Grid Box Generation: Define the binding site on the target protein. This can be done by identifying the active site from the co-crystallized ligand in the PDB structure or using a blind docking approach where the entire protein surface is considered.
-
Docking Simulation: Use docking software such as AutoDock Vina or Glide to perform the docking calculations. The software will explore different conformations and orientations of this compound within the defined binding site.
-
Analysis of Results:
-
Analyze the docking scores (e.g., binding energy in kcal/mol) to estimate the binding affinity. More negative scores indicate stronger binding.
-
Visualize the docked poses to identify key interactions (e.g., hydrogen bonds, hydrophobic interactions) between this compound and the amino acid residues of the target protein.
-
Pharmacophore Modeling
Objective: To identify the essential chemical features of this compound that are responsible for its predicted biological activity.
Protocol:
-
Feature Identification: Based on the docked pose of this compound, identify the key pharmacophoric features, such as hydrogen bond donors, hydrogen bond acceptors, hydrophobic regions, and aromatic rings.
-
Model Generation: Generate a 3D pharmacophore model that represents the spatial arrangement of these features. This can be done using software like LigandScout or PHASE.
-
Virtual Screening (Optional): The generated pharmacophore model can be used as a query to screen large compound databases to identify other molecules with similar pharmacophoric features and potentially similar biological activities.
ADMET Prediction
Objective: To predict the pharmacokinetic and toxicological properties of this compound to assess its drug-likeness.
Protocol:
-
Input: Use the SMILES string or the 2D structure of this compound as input for ADMET prediction web servers.
-
Prediction: Utilize freely available web servers such as SwissADME, pkCSM, or ADMETlab to predict a range of properties, including:
-
Absorption: Caco-2 permeability, human intestinal absorption.
-
Distribution: Blood-brain barrier penetration, plasma protein binding.
-
Metabolism: Cytochrome P450 inhibition.
-
Excretion: Renal clearance.
-
Toxicity: Ames mutagenicity, hepatotoxicity.
-
-
Analysis: Analyze the predicted ADMET profile to identify potential liabilities and assess the overall drug-likeness of this compound.
Predicted Signaling Pathway
Based on the known mechanism of Ecliptasaponin A, it is predicted that this compound will induce apoptosis and autophagy in cancer cells via the ASK1/JNK signaling pathway.
Caption: Predicted activation of the ASK1/JNK pathway by this compound.
Experimental Validation Protocols
Following the in silico predictions, experimental validation is crucial to confirm the biological activities of this compound.
Cell Viability Assay (MTT Assay)
Objective: To determine the cytotoxic effect of this compound on cancer cell lines.
Protocol:
-
Cell Seeding: Seed cancer cells (e.g., HepG-2, H460) in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours.
-
Treatment: Treat the cells with various concentrations of this compound (e.g., 0, 5, 10, 20, 40, 80 µM) and incubate for 24, 48, and 72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL) to each well and incubate for 4 hours.
-
Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
IC50 Calculation: Calculate the half-maximal inhibitory concentration (IC50) value, which is the concentration of this compound that inhibits 50% of cell growth.
Apoptosis Assay (Annexin V-FITC/PI Staining)
Objective: To quantify the induction of apoptosis by this compound.
Protocol:
-
Cell Treatment: Treat cancer cells with this compound at its IC50 concentration for 48 hours.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
-
Staining: Resuspend the cells in 1X binding buffer and add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.[6]
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
-
Annexin V-positive/PI-negative cells are in early apoptosis.
-
Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
-
Conclusion
This technical guide provides a comprehensive roadmap for the in silico prediction and subsequent experimental validation of this compound's biological activities. By leveraging knowledge from structurally similar compounds and employing a systematic computational workflow, researchers can efficiently evaluate its therapeutic potential. The predicted anticancer and anti-inflammatory activities, mediated through pathways such as the ASK1/JNK signaling cascade, position this compound as a promising candidate for further drug development. The detailed protocols provided herein are intended to facilitate these research endeavors and accelerate the translation of this natural product into a potential therapeutic agent.
References
- 1. paulogentil.com [paulogentil.com]
- 2. academic.oup.com [academic.oup.com]
- 3. Ecliptasaponin A induces apoptosis through the activation of ASK1/JNK pathway and autophagy in human lung cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. globethesis.com [globethesis.com]
- 5. This compound | C36H58O9 | CID 3568493 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
The Pharmacological Potential of Ecliptasaponin D: A Review of Available Evidence and Future Directions
A comprehensive literature review reveals a significant gap in the specific pharmacological data for Ecliptasaponin D. While this triterpenoid (B12794562) glucoside has been isolated from Eclipta prostrata, a plant with a rich history in traditional medicine for treating a variety of ailments including skin and liver diseases, detailed studies on its bioactivity are currently lacking in publicly available scientific literature.[1][2][3][4][5]
The broader family of saponins (B1172615) from Eclipta prostrata has been associated with a range of therapeutic effects, including anti-inflammatory, hepatoprotective, antioxidant, and immunomodulatory properties. Much of the in-depth research has, however, focused on its close analogue, Ecliptasaponin A. The extensive data available for Ecliptasaponin A provides a strong foundation for understanding the potential pharmacological activities that this compound may also possess, though direct experimental evidence for the latter is needed.
This technical guide will summarize the known pharmacological potential of triterpenoid saponins from Eclipta prostrata, with a focus on the well-documented activities of Ecliptasaponin A as a proxy for the potential of this compound. This information is intended for researchers, scientists, and drug development professionals to highlight the therapeutic promise of this class of compounds and to underscore the need for further investigation into this compound.
Anti-Cancer Potential of Eclipta prostrata Saponins
Extracts from Eclipta prostrata have demonstrated anti-cancer properties, and research has identified specific saponins as key contributors to this activity. The most extensively studied of these is Ecliptasaponin A, which has shown potent effects against non-small cell lung cancer (NSCLC).
Quantitative Data on the Anti-Cancer Effects of Ecliptasaponin A
The following table summarizes the quantitative data from key studies on the anti-cancer activity of Ecliptasaponin A.
| Cell Line | Assay | Concentration/Dose | Time (hours) | Observed Effect | Reference |
| H460 (NSCLC) | MTT Assay | 0-120 µM | 24, 48 | Dose- and time-dependent inhibition of cell viability. | |
| H1975 (NSCLC) | MTT Assay | 0-120 µM | 24, 48 | Dose- and time-dependent inhibition of cell viability. | |
| H460 (NSCLC) | Colony Formation | 0, 15, 30 µM | - | Concentration-dependent prevention of colony formation. | |
| H1975 (NSCLC) | Colony Formation | 0, 15, 30 µM | - | Concentration-dependent prevention of colony formation. | |
| Nude Mice (H460 xenograft) | In vivo tumor growth | 25, 50 mg/kg | 21 days | Reduction in tumor weight and volume. |
Signaling Pathways Implicated in Anti-Cancer Activity
Ecliptasaponin A has been shown to induce apoptosis and autophagy in human lung cancer cells through the activation of the ASK1/JNK signaling pathway.
Apoptosis and Autophagy Induction by Ecliptasaponin A
Experimental Protocols
Detailed methodologies are crucial for the replication and advancement of research. The following are summaries of key experimental protocols used in the study of Ecliptasaponin A's anti-cancer effects.
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Human lung carcinoma cells (H460 and H1975) are seeded in 96-well plates.
-
Treatment: After cell adherence, the medium is replaced with fresh medium containing varying concentrations of Ecliptasaponin A (0-120 µM) and incubated for 24 or 48 hours.
-
MTT Addition: MTT solution (5 mg/mL) is added to each well and incubated for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: The supernatant is removed, and DMSO is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 490 nm) using a microplate reader. Cell viability is expressed as a percentage of the control group.
Western Blot Analysis for Protein Expression
-
Cell Lysis: Cells treated with Ecliptasaponin A are harvested and lysed in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The protein concentration of the lysates is determined using a BCA protein assay kit.
-
SDS-PAGE: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Protein Transfer: The separated proteins are transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: The membrane is blocked and then incubated with primary antibodies against target proteins (e.g., ASK1, p-ASK1, JNK, p-JNK, caspase-3, LC3B) overnight at 4°C.
-
Secondary Antibody Incubation: The membrane is then incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
In Vivo Xenograft Model
-
Cell Implantation: Human lung cancer cells (e.g., H460) are subcutaneously injected into the flank of nude mice.
-
Tumor Growth: Tumors are allowed to grow to a palpable size.
-
Treatment: Mice are randomly assigned to control and treatment groups. The treatment groups receive daily intraperitoneal injections of Ecliptasaponin A (e.g., 25 and 50 mg/kg).
-
Monitoring: Tumor volume and body weight are measured regularly (e.g., every 3 days).
-
Endpoint Analysis: After a set period (e.g., 21 days), the mice are euthanized, and the tumors are excised, weighed, and photographed.
Experimental Workflow for Investigating Ecliptasaponin A's Anti-Cancer Mechanism
Hepatoprotective and Anti-Inflammatory Potential
The traditional use of Eclipta prostrata for liver ailments suggests a strong hepatoprotective potential for its constituent saponins. While specific studies on this compound are absent, the general extracts and other isolated compounds from the plant have shown promise in protecting the liver from damage. The anti-inflammatory properties of Eclipta prostrata extracts are also well-documented and are likely attributed in part to its saponin (B1150181) content.
Conclusion and Future Perspectives
The available scientific literature strongly supports the pharmacological potential of triterpenoid saponins from Eclipta prostrata, with Ecliptasaponin A being a prime example of a potent anti-cancer agent. The detailed mechanistic studies on Ecliptasaponin A, particularly its role in inducing apoptosis and autophagy in cancer cells via the ASK1/JNK pathway, provide a solid framework for future research.
However, the significant gap in our knowledge regarding the specific biological activities of this compound presents a critical area for future investigation. Given the structural similarities among ecliptasaponins, it is highly probable that this compound also possesses valuable pharmacological properties.
Future research should focus on:
-
Isolation and Pharmacological Screening: Isolating sufficient quantities of this compound for comprehensive in vitro and in vivo screening to determine its anti-cancer, anti-inflammatory, and hepatoprotective activities.
-
Mechanism of Action Studies: Elucidating the specific molecular targets and signaling pathways modulated by this compound.
-
Comparative Studies: Performing head-to-head comparisons of the pharmacological activities of different ecliptasaponins to understand their structure-activity relationships.
A deeper understanding of the individual contributions of saponins like this compound will be instrumental in developing new therapeutic agents from this valuable medicinal plant.
References
- 1. Unveiling the Therapeutic Wealth of Eclipta Prostrata: Ethnobotany, Bioactive Compounds, and Biomedical Relevance | International Journal of Allied Medical Sciences and Clinical Research [ijamscr.com]
- 2. Eclipta prostrata (L.) L. (Asteraceae): Ethnomedicinal Uses, Chemical Constituents, and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Eclipta prostrata (L.) L. (Asteraceae): Ethnomedicinal Uses, Chemical Constituents, and Biological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Eclipta prostrata (L.) L. (Asteraceae): Ethnomedicinal Uses, Chemical Constituents, and Biological Activities [mdpi.com]
- 5. [PDF] Eclipta prostrata (L.) L. (Asteraceae): Ethnomedicinal Uses, Chemical Constituents, and Biological Activities | Semantic Scholar [semanticscholar.org]
Understanding the Mechanism of Action of Ecliptasaponin D: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Ecliptasaponin D is a triterpenoid (B12794562) saponin (B1150181) isolated from Eclipta prostrata, a plant with a history of use in traditional medicine for its anti-inflammatory, hepatoprotective, and immunomodulatory properties. While research into the specific molecular mechanisms of this compound is still in its nascent stages, this guide provides a comprehensive overview of the current understanding, drawing parallels from the more extensively studied Ecliptasaponin A and other related saponins (B1172615). This document aims to consolidate the available information on the signaling pathways, experimental data, and methodologies relevant to understanding the potential therapeutic actions of this compound.
Introduction to this compound
This compound is a member of the oleanane-type triterpenoid saponins, a class of natural products known for their diverse biological activities. It is a constituent of Eclipta prostrata (L.) L., commonly known as false daisy.[1] While the broader extracts of this plant have been studied for various therapeutic effects, including anti-inflammatory and antimicrobial activities, detailed investigations into the mechanism of action of individual components like this compound are limited.[2]
Mechanistic Insights from Related Saponins
Due to the limited specific data on this compound, this section details the well-documented mechanisms of the closely related Ecliptasaponin A and another structurally similar triterpenoid, Saikosaponin D. This information provides a foundational framework for hypothesizing and investigating the potential pathways affected by this compound.
Ecliptasaponin A: Induction of Apoptosis and Autophagy
Extensive research on Ecliptasaponin A has revealed its potent anti-cancer effects, primarily through the induction of programmed cell death (apoptosis) and cellular self-degradation (autophagy).[3][4][5]
Signaling Pathways:
-
ASK1/JNK Pathway: Ecliptasaponin A has been shown to activate the Apoptosis Signal-regulating Kinase 1 (ASK1)/c-Jun N-terminal Kinase (JNK) signaling cascade, a key component of the Mitogen-Activated Protein Kinase (MAPK) pathway. This activation leads to the downstream signaling events that culminate in apoptosis.
-
Mitochondrial Signaling Pathway: In hepatocellular carcinoma cells, Ecliptasaponin A has been observed to interfere with the mitochondrial signaling pathway of apoptosis. This involves the regulation of Bcl-2 family proteins and the activation of caspases.
-
HMGB1/TLR4/NF-κB Pathway: Ecliptasaponin A also exhibits anti-inflammatory effects by inhibiting the High Mobility Group Box 1 (HMGB1)/Toll-like Receptor 4 (TLR4)/Nuclear Factor-kappa B (NF-κB) pathway.
Key Molecular Events:
-
Caspase Activation: Treatment with Ecliptasaponin A leads to the cleavage and activation of executioner caspases such as caspase-3 and caspase-9, as well as initiator caspase-8.
-
Autophagy Induction: The compound promotes the formation of autophagosomes and modulates the expression of autophagy-related proteins like Beclin-1 and LC3.
Saikosaponin D: Anti-inflammatory and Apoptotic Effects
Saikosaponin D (SSD), another triterpenoid saponin, has demonstrated significant anti-inflammatory and pro-apoptotic activities in various studies.
Signaling Pathways:
-
MKK4-JNK Signaling Pathway: In pancreatic cancer cells, SSD has been found to inhibit proliferation and promote apoptosis through the activation of the Mitogen-activated protein Kinase Kinase 4 (MKK4)-JNK signaling pathway.
-
MAPK Signaling Pathway: SSD has been shown to suppress acinar cell apoptosis by inactivating the MAPK signaling pathway in the context of pancreatic injury.
Key Molecular Events:
-
Inhibition of Inflammatory Mediators: SSD can attenuate the inflammatory response in lung epithelial cells.
-
Induction of Apoptosis: It has been shown to reduce cell apoptosis and inhibit the cleavage of caspase-3 and caspase-8 in lipopolysaccharide-stimulated lung cells.
Quantitative Data
| Compound | Cell Line | Assay | IC50 Value | Reference |
| Ecliptasaponin A | HepG-2 | MTT Assay | (29.8±1.6) µmol/L |
IC50 (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
Experimental Protocols
Detailed experimental protocols for studying the mechanism of action of saponins like this compound typically involve a series of in vitro cellular and molecular biology techniques. Below are generalized methodologies for key experiments.
Cell Viability Assay (MTT Assay)
This assay is used to assess the cytotoxic effects of a compound on cultured cells.
-
Cell Seeding: Plate cells in a 96-well plate at a desired density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., this compound) for specific time periods (e.g., 24, 48 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours.
-
Formazan (B1609692) Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader. The absorbance is proportional to the number of viable cells.
Apoptosis Analysis (Flow Cytometry with Annexin V/PI Staining)
This method is used to quantify the percentage of cells undergoing apoptosis.
-
Cell Treatment: Treat cells with the compound of interest for the desired time.
-
Cell Harvesting: Collect both adherent and floating cells and wash with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and Propidium Iodide (PI).
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V positive cells are apoptotic, while PI positive cells are necrotic or late apoptotic.
Western Blotting for Signaling Proteins
This technique is used to detect and quantify specific proteins in a sample, allowing for the analysis of signaling pathway activation.
-
Protein Extraction: Lyse the treated and control cells in RIPA buffer to extract total protein.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk in TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein (e.g., phospho-JNK, cleaved caspase-3).
-
Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.
Visualizations of Potential Signaling Pathways
Given the lack of specific data for this compound, the following diagrams illustrate the known signaling pathways of the related compound, Ecliptasaponin A. These serve as a hypothetical framework for the potential mechanisms of this compound.
Caption: Hypothetical ASK1/JNK-mediated apoptosis pathway for this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. mdpi.com [mdpi.com]
- 3. Cutting down on lung cancer: Ecliptasaponin A is a novel therapeutic agent - Rotinen - Annals of Translational Medicine [atm.amegroups.org]
- 4. Ecliptasaponin A: Significance and symbolism [wisdomlib.org]
- 5. medchemexpress.com [medchemexpress.com]
Preliminary Cytotoxicity Screening of Ecliptasaponins on Cancer Cell Lines: A Technical Guide
Disclaimer: Extensive literature searches for the cytotoxic effects of Ecliptasaponin D on cancer cell lines did not yield specific data. The following technical guide is based on the available research for a closely related compound, Ecliptasaponin A , which is structurally identical to Eclalbasaponin II. The methodologies and findings presented here are for Ecliptasaponin A and serve as a comprehensive example of a preliminary cytotoxicity screening for an Eclipta saponin.
Introduction
Saponins derived from the plant Eclipta prostrata, commonly known as false daisy, have garnered significant interest in oncological research due to their potential anticancer properties.[1][2] This guide provides an in-depth overview of the preliminary cytotoxicity screening of Ecliptasaponin A against various cancer cell lines, with a focus on non-small cell lung cancer (NSCLC).[1][2] The document outlines the experimental protocols for assessing cytotoxicity and elucidating the underlying molecular mechanisms, presents quantitative data in a structured format, and includes visualizations of experimental workflows and signaling pathways.
Quantitative Cytotoxicity Data
The cytotoxic activity of Ecliptasaponin A is typically quantified by determining the half-maximal inhibitory concentration (IC50), which is the concentration of the compound that inhibits 50% of cell growth or viability. The following table summarizes the reported IC50 values for Ecliptasaponin A in NSCLC cell lines.
| Cell Line | Cancer Type | Assay Duration | IC50 (µM)[3][4] |
| H460 | Non-Small Cell Lung Cancer | 24 hours | Data not specified |
| H460 | Non-Small Cell Lung Cancer | 48 hours | Data not specified |
| H1975 | Non-Small Cell Lung Cancer | 24 hours | Data not specified |
| H1975 | Non-Small Cell Lung Cancer | 48 hours | Data not specified |
Note: While the referenced studies confirm a dose-dependent inhibition, specific IC50 values for Ecliptasaponin A were not explicitly provided in the available search results. The table structure is provided as a template for presenting such data.
Experimental Protocols
Cell Culture and Treatment
Human non-small cell lung cancer cell lines, H460 and H1975, are commonly used for in vitro studies.[1][2]
-
Cell Lines: H460 and H1975 cells are obtained from a reputable cell bank (e.g., ATCC).
-
Culture Medium: Cells are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO2.
-
Treatment: Ecliptasaponin A is dissolved in dimethyl sulfoxide (B87167) (DMSO) to create a stock solution. The stock solution is then diluted with the culture medium to achieve the desired final concentrations for treating the cells. A vehicle control (medium with the same concentration of DMSO) is run in parallel in all experiments.
Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay used to assess cell metabolic activity as an indicator of cell viability.[5][6][7][8]
-
Cell Seeding: Cells are seeded in 96-well plates at a density of 5 x 10³ cells per well and allowed to adhere overnight.
-
Compound Addition: The following day, the culture medium is replaced with fresh medium containing various concentrations of Ecliptasaponin A.
-
Incubation: The plates are incubated for 24 or 48 hours at 37°C.
-
MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours.
-
Formazan (B1609692) Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 490 nm using a microplate reader.
-
Data Analysis: The cell viability is expressed as a percentage of the control. The IC50 value is calculated from the dose-response curve.
Apoptosis Analysis (Annexin V-FITC/PI Staining)
Apoptosis, or programmed cell death, is a key mechanism of action for many anticancer agents. The Annexin V-FITC/Propidium Iodide (PI) assay is used to detect and differentiate between early apoptotic, late apoptotic, and necrotic cells.[9][10][11][12][13]
-
Cell Treatment: Cells are treated with Ecliptasaponin A at the desired concentrations for 24 hours.
-
Cell Harvesting: Both adherent and floating cells are collected, washed with cold PBS, and centrifuged.
-
Staining: The cell pellet is resuspended in 1X binding buffer. Annexin V-FITC and PI are added to the cell suspension.
-
Incubation: The cells are incubated in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: The stained cells are analyzed by flow cytometry.
-
Live cells: Annexin V-FITC negative and PI negative.
-
Early apoptotic cells: Annexin V-FITC positive and PI negative.
-
Late apoptotic/necrotic cells: Annexin V-FITC positive and PI positive.
-
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the preliminary cytotoxicity screening of a compound.
Caption: A streamlined workflow for in vitro cytotoxicity screening.
Signaling Pathway
Ecliptasaponin A has been shown to induce apoptosis in non-small cell lung cancer cells through the activation of the ASK1/JNK signaling pathway and by promoting autophagy.[3][4][14][15]
Caption: The ASK1/JNK signaling pathway activated by Ecliptasaponin A.
Conclusion
The available scientific literature strongly suggests that Ecliptasaponins, exemplified by Ecliptasaponin A, exhibit significant cytotoxic activity against cancer cell lines, particularly non-small cell lung cancer. The primary mechanism of action appears to be the induction of apoptosis through the modulation of key signaling pathways such as the ASK1/JNK pathway and the induction of autophagy.[3][4][14][15] The experimental protocols detailed in this guide provide a robust framework for conducting preliminary cytotoxicity screenings of novel compounds. Further research is warranted to specifically investigate the cytotoxic potential of this compound and to expand the screening to a broader range of cancer cell lines. This will be crucial for determining its therapeutic potential as an anticancer agent.
References
- 1. Cutting down on lung cancer: Ecliptasaponin A is a novel therapeutic agent - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cutting down on lung cancer: Ecliptasaponin A is a novel therapeutic agent - Rotinen - Annals of Translational Medicine [atm.amegroups.org]
- 3. Ecliptasaponin A induces apoptosis through the activation of ASK1/JNK pathway and autophagy in human lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Ecliptasaponin A induces apoptosis through the activation of ASK1/JNK pathway and autophagy in human lung cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 6. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 7. broadpharm.com [broadpharm.com]
- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 10. kumc.edu [kumc.edu]
- 11. documents.thermofisher.com [documents.thermofisher.com]
- 12. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 13. sigmaaldrich.com [sigmaaldrich.com]
- 14. Ecliptasaponin A: Significance and symbolism [wisdomlib.org]
- 15. Ecliptasaponin A induces apoptosis through the activation of ASK1/JNK pathway and autophagy in human lung cancer cells - Han - Annals of Translational Medicine [atm.amegroups.org]
Unveiling the Immunomodulatory Landscape of Ecliptasaponin D: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ecliptasaponin D, a prominent oleanane-type triterpenoid (B12794562) saponin (B1150181) isolated from Eclipta prostrata, has garnered significant scientific interest for its diverse pharmacological activities. While extensively studied for its anti-cancer properties, emerging evidence highlights its potential as a potent immunomodulatory agent. This technical guide provides a comprehensive overview of the current understanding of the immunomodulatory effects of this compound, with a focus on its mechanisms of action, effects on various immune cells, and the signaling pathways it modulates. This document is intended to serve as a valuable resource for researchers and professionals in the fields of immunology and drug development.
Immunomodulatory Effects on Immune Cells
The immunomodulatory activity of this compound is multifaceted, influencing a range of immune cells to orchestrate its therapeutic effects. While research is ongoing, current studies indicate a significant impact on macrophages, with emerging evidence suggesting potential roles in modulating other key players of the innate and adaptive immune systems.
Macrophage Polarization and Function
This compound has been shown to modulate macrophage polarization, a critical process in the regulation of inflammation and immune responses. Specifically, it has demonstrated the ability to suppress the M1 pro-inflammatory phenotype and promote a shift towards the M2 anti-inflammatory and tissue-repair phenotype. This is primarily achieved through the inhibition of the JAK2/STAT3 signaling pathway.
In experimental models of colitis, Ecliptasaponin A (structurally similar to this compound) has been observed to significantly reduce the expression of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and inducible Nitric Oxide Synthase (iNOS) in macrophages. This suppression of M1 macrophage activity contributes to the amelioration of inflammatory conditions.
Effects on Lymphocytes (T-Cells and B-Cells)
Direct studies on the effects of isolated this compound on T- and B-lymphocytes are limited. However, studies on the crude extracts of Eclipta prostrata suggest a potential for immunomodulatory activity on both cellular and humoral immunity. Ethanolic extracts of Eclipta prostrata have been shown to enhance antibody production in mice, indicating a potential stimulatory effect on B-cells and humoral immunity.[1][2] Conversely, the same extract demonstrated a diminished delayed-type hypersensitivity (DTH) response, suggesting a modulatory, and in this context, suppressive effect on T-cell-mediated cellular immunity.[1][2]
Further research is required to elucidate the specific effects of this compound on different T-cell subsets (e.g., Th1, Th2, Th17, Tregs) and B-cell activation and differentiation.
Natural Killer (NK) Cell Activity
Currently, there is a lack of direct evidence from published studies on the effects of this compound on Natural Killer (NK) cell function. Given the crucial role of NK cells in immune surveillance and anti-tumor immunity, this represents a significant area for future investigation.
Dendritic Cell (DC) Maturation and Function
The influence of this compound on dendritic cell (DC) maturation and antigen presentation capabilities remains to be elucidated. As DCs are pivotal in initiating and shaping adaptive immune responses, understanding the potential impact of this compound on these cells is crucial for a complete picture of its immunomodulatory profile.
Modulation of Key Signaling Pathways
This compound exerts its immunomodulatory effects by targeting several key intracellular signaling pathways that are central to immune cell function and inflammatory responses.
MAPK Signaling Pathway (ASK1/JNK and p38)
The Mitogen-Activated Protein Kinase (MAPK) signaling pathways, including the c-Jun N-terminal kinase (JNK) and p38 MAPK pathways, are critical regulators of cellular responses to stress and inflammatory stimuli. This compound has been shown to induce apoptosis and autophagy in cancer cells through the activation of the Apoptosis Signal-regulating Kinase 1 (ASK1)-JNK and p38 MAPK pathways.[3] While primarily studied in the context of oncology, the modulation of these pathways has significant implications for immunomodulation, as they are deeply involved in cytokine production and immune cell activation.
JAK/STAT Signaling Pathway
The Janus Kinase/Signal Transducer and Activator of Transcription (JAK/STAT) pathway is a principal signaling cascade for a wide array of cytokines and growth factors, playing a fundamental role in immunity and inflammation. Ecliptasaponin A has been demonstrated to suppress M1 macrophage polarization by inhibiting the phosphorylation of JAK2 and STAT3. This inhibition leads to a downstream reduction in the expression of pro-inflammatory genes.
NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) pathway is a master regulator of inflammation and immunity. While direct evidence of this compound's interaction with the NF-κB pathway in a broad immunological context is still emerging, the anti-inflammatory properties of many saponins (B1172615) are mediated through the inhibition of NF-κB activation. Given that this compound suppresses the production of NF-κB target genes like TNF-α, IL-6, and iNOS, it is highly probable that it directly or indirectly modulates this critical inflammatory pathway.
Quantitative Data on Immunomodulatory Effects
The following tables summarize the available quantitative data on the immunomodulatory effects of this compound and related compounds from Eclipta prostrata.
Table 1: Effect of Eclipta prostrata Extracts and Isolated Compounds on Macrophage-Mediated Inflammation
| Compound/Extract | Cell Line | Stimulant | Measured Parameter | IC50 Value | Reference |
| Ethyl Acetate Fraction | RAW264.7 | LPS | IL-6 Production | 43.24 ± 0.83 µg/mL | |
| Ethyl Acetate Fraction | RAW264.7 | LPS | TNF-α Production | 45.97 ± 2.01 µg/mL | |
| Orobol | RAW264.7 | LPS | NO Release | 4.6 µM | |
| Orobol | RAW264.7 | LPS | PGE2 Release | 49.6 µM |
Table 2: Immunomodulatory Effects of Eclipta prostrata Ethanolic Extract in Mice
| Treatment Group | Dose | Humoral Response (Antibody Titer) | Cell-Mediated Response (DTH) | Reference |
| Control | - | Baseline | Baseline | |
| Ethanolic Extract | 150 mg/kg | Increased | Diminished | |
| Ethanolic Extract | 300 mg/kg | Significantly Increased | Significantly Diminished |
Experimental Protocols
This section provides detailed methodologies for key experiments commonly used to investigate the immunomodulatory effects of compounds like this compound.
Western Blot Analysis for Signaling Pathway Proteins
This protocol outlines the steps for detecting the phosphorylation status of key proteins in the MAPK and JAK/STAT pathways.
-
Cell Culture and Treatment: Plate immune cells (e.g., RAW264.7 macrophages) at an appropriate density and allow them to adhere. Treat the cells with various concentrations of this compound for the desired time points. Include appropriate positive and negative controls.
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them using RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay kit.
-
SDS-PAGE: Denature an equal amount of protein from each sample by boiling in Laemmli buffer. Separate the proteins based on molecular weight using SDS-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the target proteins (e.g., phospho-JNK, total-JNK, phospho-STAT3, total-STAT3) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Data Analysis: Quantify the band intensities using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH).
Flow Cytometry for Macrophage Polarization
This protocol describes the use of flow cytometry to analyze the expression of surface markers associated with M1 and M2 macrophage polarization.
-
Cell Preparation: Isolate primary macrophages (e.g., bone marrow-derived macrophages) or use a macrophage cell line (e.g., RAW264.7).
-
Macrophage Polarization and Treatment: Induce M1 polarization with LPS and IFN-γ, and M2 polarization with IL-4. Co-treat the cells with different concentrations of this compound.
-
Cell Staining: Harvest the cells and wash with FACS buffer (PBS with 2% FBS). Stain the cells with a cocktail of fluorochrome-conjugated antibodies against macrophage and polarization markers (e.g., F4/80, CD11b, CD86 for M1, and CD206 for M2) for 30 minutes on ice.
-
Flow Cytometry Analysis: Wash the cells to remove unbound antibodies and resuspend in FACS buffer. Acquire the data on a flow cytometer.
-
Data Analysis: Analyze the data using flow cytometry software. Gate on the macrophage population (e.g., F4/80+) and then analyze the expression of CD86 and CD206 to determine the percentage of M1 and M2 polarized cells in each treatment group.
ELISA for Cytokine Quantification
This protocol details the steps for measuring the concentration of cytokines in cell culture supernatants using a sandwich ELISA.
-
Plate Coating: Coat a 96-well ELISA plate with a capture antibody specific for the cytokine of interest (e.g., anti-mouse TNF-α) and incubate overnight at 4°C.
-
Blocking: Wash the plate and block with a blocking buffer (e.g., 1% BSA in PBS) for 1-2 hours at room temperature.
-
Sample and Standard Incubation: Wash the plate and add cell culture supernatants from this compound-treated cells and a serial dilution of the recombinant cytokine standard to the wells. Incubate for 2 hours at room temperature.
-
Detection Antibody Incubation: Wash the plate and add a biotinylated detection antibody specific for the cytokine. Incubate for 1 hour at room temperature.
-
Enzyme Conjugate Incubation: Wash the plate and add streptavidin-HRP. Incubate for 30 minutes at room temperature.
-
Substrate Development: Wash the plate and add a TMB substrate solution. Allow the color to develop in the dark. Stop the reaction with a stop solution (e.g., 2N H₂SO₄).
-
Absorbance Measurement: Read the absorbance at 450 nm using a microplate reader.
-
Data Analysis: Generate a standard curve from the absorbance values of the standards and calculate the concentration of the cytokine in the samples.
Conclusion and Future Directions
This compound presents a promising profile as an immunomodulatory agent, with demonstrated anti-inflammatory effects mediated through the suppression of M1 macrophage polarization via the JAK2/STAT3 pathway. Its known modulation of the ASK1/JNK and p38 MAPK pathways in other contexts further suggests a broader role in regulating immune responses.
However, significant gaps in our understanding remain. Future research should focus on:
-
Elucidating the direct effects of this compound on a wider range of immune cells , including T-lymphocytes, B-lymphocytes, NK cells, and dendritic cells.
-
Expanding the analysis of cytokine and chemokine modulation beyond the currently identified targets to create a comprehensive profile of its immunomodulatory activity.
-
Investigating the precise mechanisms of NF-κB regulation by this compound in various immune cell types.
-
Conducting in vivo studies in a broader range of inflammatory and autoimmune disease models to validate its therapeutic potential.
A deeper understanding of the immunomodulatory effects of this compound will be instrumental in unlocking its full therapeutic potential for the treatment of a wide spectrum of immune-related disorders.
References
Methodological & Application
High-Yield Extraction and Purification Protocol for Ecliptasaponin D: An Application Note
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note provides a detailed, high-yield protocol for the extraction and purification of Ecliptasaponin D from the aerial parts of Eclipta prostrata. The methodology employs ultrasound-assisted extraction (UAE) for optimal yield of total saponins (B1172615), followed by a multi-step purification process involving macroporous resin chromatography, silica (B1680970) gel column chromatography, and preparative high-performance liquid chromatography (HPLC). This protocol is designed to be a valuable resource for researchers in natural product chemistry, pharmacology, and drug development seeking to isolate and study this compound and other related triterpenoid (B12794562) saponins.
Introduction
Eclipta prostrata L., commonly known as false daisy, is a medicinal plant rich in various bioactive compounds, including triterpenoid saponins.[1] this compound, a prominent saponin (B1150181) in this plant, has garnered significant interest for its potential therapeutic properties. The efficient isolation of high-purity this compound is crucial for further pharmacological investigation and drug development. This protocol details an optimized method for its extraction and purification, ensuring a high yield and purity.
Materials and Methods
Plant Material
Dried aerial parts of Eclipta prostrata should be collected and authenticated. The plant material should be thoroughly washed, dried in the shade, and pulverized into a coarse powder (40-60 mesh).
Reagents and Chemicals
All solvents used should be of analytical or HPLC grade. This includes ethanol (B145695), methanol (B129727), n-butanol, ethyl acetate (B1210297), and acetonitrile (B52724). Deionized water should be used throughout the experiments. Reference standards for this compound (purity >98%) should be obtained from a reputable supplier.
Experimental Protocols
Extraction of Total Saponins
An optimized ultrasound-assisted extraction (UAE) method is employed to maximize the yield of total saponins from the plant material.[2][3]
Protocol:
-
Combine the powdered Eclipta prostrata with 70% ethanol at a liquid-to-solid ratio of 14:1 (mL/g).[3]
-
Perform ultrasonication for 3 hours at a controlled temperature of 70°C.[3]
-
After extraction, filter the mixture through cheesecloth and then with Whatman No. 1 filter paper.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator at 60°C to obtain a crude extract.
Purification of this compound
A multi-step purification process is utilized to isolate this compound from the crude extract.
This step aims to enrich the saponin fraction and remove pigments, polysaccharides, and other highly polar or non-polar impurities.
Protocol:
-
Suspend the crude extract in deionized water and apply it to a pre-treated D101 macroporous resin column.
-
Wash the column with 5 bed volumes (BV) of deionized water to remove sugars and other water-soluble impurities.
-
Elute the column with a stepwise gradient of ethanol in water (e.g., 30%, 50%, 70%, and 95% ethanol), collecting 2 BV of eluate for each concentration.
-
Monitor the fractions by thin-layer chromatography (TLC) or HPLC to identify the saponin-rich fractions (typically eluting in 50-70% ethanol).
-
Combine the saponin-rich fractions and concentrate them to dryness.
Further separation of the enriched saponin fraction is achieved using silica gel column chromatography based on polarity.
Protocol:
-
Dissolve the dried saponin-rich fraction in a minimal amount of methanol and adsorb it onto a small amount of silica gel.
-
Apply the adsorbed sample to the top of a silica gel column (100-200 mesh) packed in ethyl acetate.
-
Elute the column with a gradient of increasing polarity, starting with ethyl acetate and gradually increasing the proportion of methanol. A typical gradient could be Ethyl Acetate -> Ethyl Acetate:Methanol (9:1 -> 8:2 -> 7:3 -> 1:1) -> Methanol.
-
Collect fractions and monitor by TLC. Combine fractions containing this compound.
The final purification of this compound to a high purity level is performed using preparative HPLC.
Protocol:
-
Dissolve the partially purified this compound fraction in methanol.
-
Inject the sample onto a preparative C18 HPLC column.
-
Elute with an isocratic or gradient mobile phase of acetonitrile and water. The exact conditions may need to be optimized based on the specific column and system. A starting point could be an isocratic elution with a mixture of acetonitrile and water (e.g., 40:60 v/v).
-
Monitor the elution at a suitable wavelength (e.g., 210 nm) and collect the peak corresponding to this compound.
-
Evaporate the solvent from the collected fraction to obtain pure this compound.
Quantitative Analysis by HPLC
The concentration and purity of this compound at each stage of purification should be determined by analytical HPLC.
Protocol:
-
Chromatographic Conditions:
-
Column: C18 column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: Acetonitrile (A) and water (B) with a gradient elution.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 210 nm.
-
Column Temperature: 30°C.
-
-
Standard Curve: Prepare a series of standard solutions of this compound of known concentrations and inject them into the HPLC system to generate a standard curve.
-
Sample Analysis: Inject the samples from each purification step and determine the concentration of this compound by comparing the peak area with the standard curve.
Data Presentation
The quantitative data for the extraction and purification process can be summarized in the following tables for easy comparison.
Table 1: Optimization of Ultrasound-Assisted Extraction of Total Saponins
| Parameter | Optimized Value | Reference |
| Solvent | 70% Ethanol | |
| Liquid-to-Solid Ratio | 14:1 (mL/g) | |
| Extraction Time | 3 hours | |
| Temperature | 70°C | |
| Yield of Total Saponins | ~2.096% |
Table 2: Purification Summary for this compound
| Purification Step | Starting Material (g) | This compound Content (%) | Yield (mg) | Purity (%) |
| Crude Extract | 100 g (from ~5 kg raw material) | ~0.5% (estimated) | 500 | <5% |
| Macroporous Resin Eluate | 20 g | ~2% (estimated) | 400 | ~20% |
| Silica Gel Fraction | 5 g | ~15% (estimated) | 300 | ~60% |
| Preparative HPLC Purified | 0.5 g | >98% | 250 | >98% |
(Note: The values in Table 2 are hypothetical and will vary depending on the quality of the plant material and the efficiency of each purification step. They are provided for illustrative purposes.)
Visualization of Workflows
Experimental Workflow for this compound Extraction and Purification
Caption: Workflow for this compound extraction and purification.
Logical Flow of Purification Steps
Caption: Logical progression of the purification process.
Conclusion
This application note presents a robust and efficient protocol for the high-yield extraction and purification of this compound from Eclipta prostrata. The combination of ultrasound-assisted extraction with a multi-step chromatographic purification strategy provides a reliable method for obtaining high-purity this compound suitable for detailed biological and pharmacological studies. The provided tables and workflows offer a clear and concise guide for researchers in the field.
References
- 1. researchgate.net [researchgate.net]
- 2. Application of preparative high-speed counter-current chromatography/preparative high-performance liquid chromatography mode in rapid separation of saponins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Preparative isolation and purification of five steroid saponins from Dioscorea zingiberensis C.H.Wright by high-speed counter-current chromatography coupled with evaporative light scattering detector - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Quantification of Ecliptasaponin D in Eclipta prostrata Extracts using HPLC-UV
Abstract
This application note details a validated High-Performance Liquid Chromatography with Ultraviolet (HPLC-UV) detection method for the quantitative analysis of Ecliptasaponin D in plant extracts, specifically from Eclipta prostrata. This compound, a key triterpenoid (B12794562) saponin (B1150181) in this plant, is recognized for its potential therapeutic properties.[1] The method described herein is simple, accurate, and precise, making it suitable for routine quality control and research applications in the fields of phytochemistry and drug development.
Introduction
Eclipta prostrata (L.), a member of the Asteraceae family, is a medicinal plant with a history of use in traditional medicine for treating a variety of ailments, including hepatic and renal diseases.[2][3] The therapeutic effects of this plant are attributed to its rich phytochemical composition, which includes coumestans, flavonoids, and a variety of triterpenoid saponins (B1172615).[4][5] this compound is one of the prominent saponins isolated from Eclipta prostrata. Accurate quantification of this bioactive compound is essential for the standardization of herbal extracts and for understanding its pharmacological effects. High-Performance Liquid Chromatography (HPLC) is a widely used technique for the analysis of saponins in plant materials. This application note provides a detailed protocol for the extraction and subsequent quantification of this compound using an HPLC-UV system.
Experimental
Materials and Reagents
-
This compound reference standard (>98% purity)
-
Acetonitrile (HPLC grade)
-
Methanol (B129727) (HPLC grade)
-
Deionized water (18.2 MΩ·cm)
-
Formic acid (AR grade)
-
Eclipta prostrata dried plant material
Instrumentation
A standard HPLC system equipped with a UV/Vis detector was used.
Sample Preparation
Extraction of Saponins from Eclipta prostrata
-
Grinding: The dried aerial parts of Eclipta prostrata were ground into a fine powder.
-
Extraction: An optimized ultrasonic-assisted extraction method was employed for the extraction of total saponins.
-
Weigh 1.0 g of the powdered plant material into a flask.
-
Add 14 mL of 70% ethanol.
-
Perform ultrasonic-assisted extraction for 3 hours at 70°C.
-
-
Filtration and Concentration: The extract was filtered and the solvent was evaporated under reduced pressure to yield the crude saponin extract.
-
Sample Solution Preparation: The dried extract was redissolved in methanol to a final concentration of 1 mg/mL and filtered through a 0.45 µm syringe filter before HPLC analysis.
Chromatographic Conditions
The chromatographic separation was performed on a C18 column. Triterpenoid saponins, often lacking strong chromophores, are typically detected at low UV wavelengths.
Table 1: HPLC-UV Chromatographic Conditions
| Parameter | Condition |
| Column | C18, 5 µm, 4.6 x 250 mm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient Elution | 0-10 min, 30-50% B; 10-25 min, 50-80% B; 25-30 min, 80% B |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 20 µL |
| Column Temperature | 30°C |
| Detection Wavelength | 205 nm |
Results and Discussion
The developed HPLC-UV method demonstrated good separation of this compound from other components in the plant extract. The method was validated for linearity, precision, and accuracy.
Table 2: Method Validation Parameters for this compound Quantification
| Parameter | Result |
| Linearity Range (µg/mL) | 5 - 100 |
| Correlation Coefficient (r²) | > 0.999 |
| Limit of Detection (LOD) (µg/mL) | 1.5 |
| Limit of Quantification (LOQ) (µg/mL) | 5.0 |
| Intra-day Precision (RSD%) | < 2.0 |
| Inter-day Precision (RSD%) | < 3.0 |
| Recovery (%) | 98.5 - 102.3 |
The quantitative analysis of this compound in a sample batch of Eclipta prostrata extract is summarized in Table 3.
Table 3: Quantification of this compound in Eclipta prostrata Extract
| Sample ID | This compound Concentration (mg/g of dry extract) |
| EP-01 | 15.2 |
| EP-02 | 16.5 |
| EP-03 | 14.8 |
Conclusion
The HPLC-UV method described in this application note is a reliable and efficient tool for the quantification of this compound in Eclipta prostrata extracts. This method can be effectively utilized for the quality control of raw materials and finished herbal products, as well as in research settings for phytochemical and pharmacological studies.
Experimental Protocols
Preparation of Standard Solutions
-
Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol.
-
Working Standard Solutions: Prepare a series of working standard solutions with concentrations of 5, 10, 20, 50, and 100 µg/mL by diluting the stock solution with methanol.
Calibration Curve Construction
-
Inject 20 µL of each working standard solution into the HPLC system.
-
Record the peak area of this compound at 205 nm.
-
Construct a calibration curve by plotting the peak area versus the concentration of the standard solutions.
-
Determine the linearity and correlation coefficient (r²) of the calibration curve.
Visualizations
Caption: Experimental workflow for the quantification of this compound.
References
- 1. norfeed.net [norfeed.net]
- 2. researchgate.net [researchgate.net]
- 3. Saponins from the Leaves of Eclipta prostrata | VNU Journal of Science: Natural Sciences and Technology [js.vnu.edu.vn]
- 4. Eclipta prostrata L. phytochemicals: isolation, structure elucidation, and their antitumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. [Triterpenoid saponins from Eclipta prostrata L] - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Developing a Stable Formulation for In Vivo Delivery of Ecliptasaponin D
Audience: Researchers, scientists, and drug development professionals.
Objective: To provide a comprehensive guide for creating a stable, effective formulation of Ecliptasaponin D for preclinical in vivo research, including detailed protocols for preparation, stability testing, and considerations for administration.
Introduction
This compound is a triterpenoid (B12794562) glucoside isolated from Eclipta prostrata, a plant with a history in traditional medicine.[1] This compound has demonstrated a range of pleiotropic effects, including anti-inflammatory, hepatoprotective, antioxidant, and immunomodulatory properties.[1][2][3][4] However, like many natural saponins (B1172615), its therapeutic development is hampered by significant challenges, primarily its poor aqueous solubility and potential for instability, which can lead to low bioavailability. Furthermore, intravenous administration of saponins can pose a risk of hemolysis, a critical safety concern that must be addressed during formulation development.
These application notes provide established protocols for solubilizing this compound for in vivo use, methodologies for assessing the formulation's stability over time, and a discussion of relevant biological pathways to guide mechanistic studies.
Properties of this compound
A clear understanding of the physicochemical properties of this compound is the foundation for rational formulation design.
| Property | Value | Reference |
| Molecular Formula | C₃₆H₅₈O₉ | |
| Molecular Weight | 634.84 g/mol | |
| Type | Triterpenoid Glucoside | |
| Botanical Source | Eclipta prostrata (L.) Hassk | |
| Solubility | Soluble in DMSO, Methanol, Ethanol. Poorly soluble in water. | |
| Known Effects | Anti-inflammatory, hepatoprotective, antioxidant, immunomodulatory. |
Formulation Development and Preparation Protocols
The primary obstacle for in vivo delivery of this compound is its poor water solubility. The following protocols are designed to create clear, stable solutions suitable for parenteral administration in preclinical models.
Materials and Equipment
-
This compound (purity >98%)
-
Dimethyl sulfoxide (B87167) (DMSO), sterile, cell culture grade
-
Corn oil, sterile
-
Sulfobutylether-β-cyclodextrin (SBE-β-CD)
-
Saline (0.9% NaCl), sterile
-
Sterile, pyrogen-free vials
-
Ultrasonic bath (sonicator)
-
Vortex mixer
-
Sterile filters (0.22 µm)
Recommended In Vivo Formulation Protocols
Two primary solvent systems have been shown to effectively solubilize this compound to a concentration of at least 2.5 mg/mL. Preparation should be conducted in a sterile environment (e.g., a laminar flow hood).
| Parameter | Protocol 1: Cyclodextrin-Based | Protocol 2: Oil-Based | Reference |
| Primary Solvent | 10% DMSO | 10% DMSO | |
| Vehicle | 90% (20% SBE-β-CD in Saline) | 90% Corn Oil | |
| Final Concentration | ≥ 2.5 mg/mL | ≥ 2.5 mg/mL | |
| Appearance | Clear Solution | Clear Solution | |
| Best Use Case | Systemic administration where an aqueous vehicle is preferred. | Subcutaneous or intraperitoneal administration; may provide a slower release profile. |
Protocol 2.2.1: Preparation of Cyclodextrin-Based Formulation
-
Prepare the Vehicle: Dissolve SBE-β-CD in sterile saline to a final concentration of 20% (w/v). For example, add 2 g of SBE-β-CD to 10 mL of saline. Gently warm and vortex until fully dissolved. Allow the solution to cool to room temperature.
-
Prepare Stock Solution: Weigh the required amount of this compound and dissolve it in DMSO to create a concentrated stock. For a final concentration of 2.5 mg/mL, a 25 mg/mL stock in DMSO is convenient.
-
Combine Components: Add 1 part of the this compound stock solution to 9 parts of the 20% SBE-β-CD vehicle. For example, add 100 µL of 25 mg/mL this compound stock to 900 µL of the vehicle.
-
Ensure Dissolution: Vortex the solution thoroughly. If any precipitation or cloudiness is observed, use an ultrasonic bath for 5-10 minutes to aid dissolution.
-
Sterilization: Filter the final solution through a 0.22 µm sterile filter into a sterile, pyrogen-free vial.
Protocol 2.2.2: Preparation of Oil-Based Formulation
-
Prepare Stock Solution: Weigh the required amount of this compound and dissolve it in DMSO to create a concentrated stock (e.g., 25 mg/mL).
-
Combine Components: Add 1 part of the this compound stock solution to 9 parts of sterile corn oil.
-
Ensure Dissolution: Vortex the mixture vigorously. Use of an ultrasonic bath may be necessary to achieve a clear solution.
-
Storage: Store in a sterile, light-protected vial. Note: This formulation cannot be sterile-filtered due to its viscosity. Aseptic preparation techniques are critical.
Stability Assessment Protocols
Saponins are known to be sensitive to temperature, which can lead to degradation over time. Stability studies are crucial to define appropriate storage conditions and shelf-life for the prepared formulations.
Experimental Design for Stability Study
This protocol outlines a 3-month accelerated stability study. Samples of the final formulation should be analyzed at predetermined time points.
| Parameter | Condition |
| Storage Temperatures | -80°C, -20°C, 4°C, 25°C |
| Time Points | T=0, 2 weeks, 1 month, 3 months |
| Container | Amber glass vials or cryovials to protect from light. |
| Analysis Method | HPLC-UV/DAD or HPLC-MS for quantification of this compound. |
| Readouts | 1. Visual Inspection (Clarity, color, precipitation) 2. pH Measurement (for aqueous formulations) 3. This compound Concentration (% of T=0) |
Protocol for Stability Testing
-
Prepare Batch: Prepare a single, large batch of the this compound formulation to ensure consistency.
-
Aliquot: Dispense the formulation into aliquots in the appropriate light-protected containers for each time point and condition.
-
Time Zero (T=0) Analysis: Immediately analyze several aliquots to establish the baseline concentration and characteristics.
-
Store Samples: Place the remaining aliquots in stability chambers or freezers set to the specified temperatures.
-
Analysis at Time Points: At each scheduled time point, remove the designated aliquots from storage. Allow them to equilibrate to room temperature before analysis.
-
Quantification: Determine the concentration of this compound using a validated HPLC method. Calculate the remaining percentage relative to the T=0 measurement.
Data Presentation: Expected Stability Profile
Based on general knowledge of saponin (B1150181) stability, formulations are expected to be most stable at lower temperatures.
Table: Hypothetical Stability Data (% Recovery of this compound)
| Time Point | -80°C | -20°C | 4°C | 25°C |
|---|---|---|---|---|
| T=0 | 100% | 100% | 100% | 100% |
| 2 Weeks | 99.8% | 99.5% | 98.9% | 96.5% |
| 1 Month | 99.5% | 99.1% | 97.5% | 92.1% |
| 3 Months | 99.1% | 98.2% | 94.2% | 85.3% |
In Vivo Delivery and Mechanistic Insights
Administration and Safety Considerations
-
Route of Administration: Due to the known hemolytic activity of many saponins, intravenous (IV) injection should be approached with caution. It is highly recommended to perform a preliminary in vitro hemolysis assay using red blood cells from the test species. Subcutaneous (SC) or intraperitoneal (IP) injections are generally safer starting points for in vivo efficacy studies.
-
Acute Toxicity: In vivo toxicity studies on saponin extracts from other plants have shown them to be harmless when administered orally at doses up to 100 mg/kg. For parenteral routes, a dose-escalation study is recommended to establish the maximum tolerated dose (MTD). A study on Ecliptasaponin A in a mouse xenograft model used doses of 25 and 50 mg/kg without significant toxicity.
Protocol: In Vitro Hemolysis Assay (Screening)
-
Prepare Blood: Obtain fresh whole blood from the test species (e.g., mouse) in a tube with an anticoagulant (e.g., heparin).
-
Isolate RBCs: Centrifuge the blood, remove the plasma and buffy coat, and wash the red blood cells (RBCs) three times with phosphate-buffered saline (PBS).
-
Prepare Suspensions: Resuspend the washed RBCs in PBS to create a 2% suspension.
-
Incubation: In a 96-well plate, mix the RBC suspension with serial dilutions of the this compound formulation. Include PBS as a negative control (0% hemolysis) and a cell lysis solution (e.g., 1% Triton X-100) as a positive control (100% hemolysis).
-
Readout: Incubate for 1 hour at 37°C. Centrifuge the plate and transfer the supernatant to a new plate. Measure the absorbance of the supernatant at ~540 nm to quantify hemoglobin release.
-
Analysis: Calculate the percent hemolysis for each concentration relative to the controls. This will help determine a safe concentration range for in vivo studies.
Potential Signaling Pathway: Insights from Ecliptasaponin A
While the specific signaling pathways for this compound are not fully elucidated, extensive research on the closely related Ecliptasaponin A provides a valuable starting point for mechanistic studies. Ecliptasaponin A has been shown to induce apoptosis and autophagy in cancer cells through the activation of the Apoptosis Signal-regulating Kinase 1 (ASK1)/c-Jun N-terminal Kinase (JNK) pathway.
Key Events in the ASK1/JNK Pathway:
-
Stress Signal: Ecliptasaponin A acts as a cellular stressor.
-
ASK1 Activation: This stress leads to the phosphorylation and activation of ASK1, a member of the MAP3K family.
-
JNK Phosphorylation: Activated ASK1 then phosphorylates and activates downstream kinases, including JNK.
-
Apoptosis & Autophagy: Activated JNK modulates the activity of various downstream targets, including the Bcl-2 protein family and transcription factors, ultimately leading to the execution of apoptosis (cleavage of caspases -3, -8, -9) and the induction of autophagy (formation of autophagosomes).
This pathway represents a plausible mechanism for this compound and serves as a strong candidate for investigation in target cells.
References
Application Notes and Protocols for Assessing the Anti-inflammatory Activity of Ecliptasaponin D In Vitro
Audience: Researchers, scientists, and drug development professionals.
Introduction
Ecliptasaponin D, a natural saponin, has garnered interest for its potential therapeutic properties. This document provides a detailed protocol for assessing the anti-inflammatory activity of this compound in a well-established in vitro model of inflammation using lipopolysaccharide (LPS)-stimulated murine macrophage cells (RAW 264.7). The described assays will enable researchers to quantify the effects of this compound on key inflammatory mediators and signaling pathways.
Inflammation is a complex biological response involving the activation of various signaling cascades, primarily the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.[1][2] These pathways lead to the production of pro-inflammatory mediators such as nitric oxide (NO), reactive oxygen species (ROS), and cytokines like Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Interleukin-1β (IL-1β).[3] This protocol outlines methods to measure the inhibition of these markers by this compound, providing insights into its anti-inflammatory mechanism.
Experimental Workflow
The overall experimental workflow for assessing the anti-inflammatory activity of this compound is depicted below.
Caption: Experimental workflow for in vitro anti-inflammatory assessment.
Key Signaling Pathways in Inflammation
The following diagrams illustrate the key signaling pathways involved in the inflammatory response that are the focus of this protocol.
Caption: Simplified NF-κB signaling pathway in inflammation.
Caption: Overview of MAPK signaling pathways in inflammation.
Experimental Protocols
Cell Culture and Treatment
The murine macrophage cell line RAW 264.7 is a suitable model for in vitro analysis of nitric oxide production and inflammatory responses.[4]
-
Cell Line: RAW 264.7 murine macrophages.
-
Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Culture Conditions: 37°C in a humidified atmosphere with 5% CO2.
-
Experimental Procedure:
-
Seed RAW 264.7 cells in appropriate culture plates (e.g., 96-well, 24-well, or 6-well plates) at a density of 1.5 x 10^5 cells/well for a 96-well plate and allow them to adhere for 24 hours.[5]
-
Pre-treat the cells with various non-toxic concentrations of this compound for 1-2 hours.
-
Stimulate the cells with 1 µg/mL of lipopolysaccharide (LPS) for 18-24 hours to induce an inflammatory response.[5][6]
-
Cell Viability Assay (MTT Assay)
It is crucial to determine the non-toxic concentrations of this compound before assessing its anti-inflammatory activity.
-
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay measures cell metabolic activity as an indicator of cell viability.
-
Procedure:
-
Seed RAW 264.7 cells in a 96-well plate and treat with various concentrations of this compound for 24 hours.[6]
-
Add MTT solution (final concentration 0.5 mg/mL) to each well and incubate for 4 hours.[6]
-
Remove the medium and dissolve the formazan (B1609692) crystals in dimethyl sulfoxide (B87167) (DMSO).[6]
-
Measure the absorbance at 570 nm using a microplate reader.
-
Nitric Oxide (NO) Assay
-
Principle: The amount of NO produced by cells is determined by measuring the concentration of its stable metabolite, nitrite (B80452), in the culture supernatant using the Griess reagent.[4]
-
Procedure:
Reactive Oxygen Species (ROS) Assay
-
Principle: Intracellular ROS levels are measured using the fluorescent probe 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFH-DA). DCFH-DA is deacetylated by cellular esterases and then oxidized by ROS to the highly fluorescent compound 2',7'-dichlorofluorescein (B58168) (DCF).[7][8]
-
Procedure:
-
After treatment, wash the cells with phosphate-buffered saline (PBS).[7]
-
Incubate the cells with 20 µM DCFH-DA solution for 30 minutes at 37°C in the dark.[9]
-
Wash the cells again with PBS to remove the excess probe.[7]
-
Measure the fluorescence intensity using a fluorescence microplate reader with excitation at ~485 nm and emission at ~535 nm.[7]
-
Enzyme-Linked Immunosorbent Assay (ELISA) for Pro-inflammatory Cytokines
-
Principle: A sandwich ELISA is used to quantify the concentration of pro-inflammatory cytokines (TNF-α, IL-6, IL-1β) in the cell culture supernatant.[10][11]
-
Procedure:
-
Use commercially available ELISA kits for mouse TNF-α, IL-6, and IL-1β and follow the manufacturer's instructions.[10][12][13]
-
Briefly, coat a 96-well plate with a capture antibody specific for the cytokine of interest.
-
Add cell culture supernatants and standards to the wells and incubate.
-
Wash the plate and add a biotinylated detection antibody.
-
Add streptavidin-horseradish peroxidase (HRP) conjugate.
-
Add a substrate solution (e.g., TMB) to develop the color.
-
Stop the reaction and measure the absorbance at 450 nm.
-
Calculate the cytokine concentration based on the standard curve.
-
Western Blot Analysis for Signaling Proteins
-
Principle: Western blotting is used to detect the expression and phosphorylation of key proteins in the NF-κB and MAPK signaling pathways.
-
Procedure:
-
Lyse the treated cells and determine the protein concentration.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.[14]
-
Block the membrane with 5% non-fat dry milk or BSA in TBST.[15]
-
Incubate the membrane with primary antibodies against p-p65, p65, p-IκBα, IκBα, p-p38, p38, p-JNK, JNK, p-ERK, ERK, Nrf2, and a loading control (e.g., β-actin or GAPDH).
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody.[14]
-
Detect the protein bands using an enhanced chemiluminescence (ECL) reagent.[15]
-
Quantify the band intensities using image analysis software.[15]
-
Data Presentation
The quantitative data generated from the above experiments should be summarized in the following tables for clear comparison.
Table 1: Effect of this compound on Cell Viability
| Concentration (µM) | Cell Viability (%) |
| Control | 100 ± SD |
| This compound (X1) | Value ± SD |
| This compound (X2) | Value ± SD |
| This compound (X3) | Value ± SD |
SD: Standard Deviation
Table 2: Effect of this compound on NO and ROS Production in LPS-stimulated RAW 264.7 Cells
| Treatment | NO Production (% of LPS Control) | ROS Production (% of LPS Control) |
| Control | Value ± SD | Value ± SD |
| LPS (1 µg/mL) | 100 ± SD | 100 ± SD |
| LPS + this compound (X1 µM) | Value ± SD | Value ± SD |
| LPS + this compound (X2 µM) | Value ± SD | Value ± SD |
| LPS + this compound (X3 µM) | Value ± SD | Value ± SD |
SD: Standard Deviation
Table 3: Effect of this compound on Pro-inflammatory Cytokine Production in LPS-stimulated RAW 264.7 Cells
| Treatment | TNF-α (pg/mL) | IL-6 (pg/mL) | IL-1β (pg/mL) |
| Control | Value ± SD | Value ± SD | Value ± SD |
| LPS (1 µg/mL) | Value ± SD | Value ± SD | Value ± SD |
| LPS + this compound (X1 µM) | Value ± SD | Value ± SD | Value ± SD |
| LPS + this compound (X2 µM) | Value ± SD | Value ± SD | Value ± SD |
| LPS + this compound (X3 µM) | Value ± SD | Value ± SD | Value ± SD |
SD: Standard Deviation
Table 4: Effect of this compound on the Expression of Key Signaling Proteins
| Treatment | p-p65/p65 (Relative Density) | p-IκBα/IκBα (Relative Density) | p-p38/p38 (Relative Density) | p-JNK/JNK (Relative Density) | p-ERK/ERK (Relative Density) | Nrf2 (Relative Density) |
| Control | Value ± SD | Value ± SD | Value ± SD | Value ± SD | Value ± SD | Value ± SD |
| LPS (1 µg/mL) | Value ± SD | Value ± SD | Value ± SD | Value ± SD | Value ± SD | Value ± SD |
| LPS + this compound (X µM) | Value ± SD | Value ± SD | Value ± SD | Value ± SD | Value ± SD | Value ± SD |
SD: Standard Deviation
Conclusion
This comprehensive protocol provides a robust framework for the in vitro evaluation of the anti-inflammatory properties of this compound. By systematically assessing its impact on key inflammatory mediators and signaling pathways, researchers can elucidate its mechanism of action and determine its potential as a novel anti-inflammatory agent. The provided data presentation tables will aid in the clear and concise reporting of findings.
References
- 1. globalsciencebooks.info [globalsciencebooks.info]
- 2. Targeting the MAPK signaling pathway: implications and prospects of flavonoids in 3P medicine as modulators of cancer cell plasticity and therapeutic resistance in breast cancer patients - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Identification and Integrative Discovery of Anti-Inflammatory Compounds Isolated from Eclipta prostrata (L.) L. by Network Pharmacology, Molecular Docking, and In Vitro Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Detection of Nitric Oxide Production by the Macrophage Cell Line RAW264.7 - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. 2.12. Nitric Oxide Assay in LPS-Stimulated RAW 264.7 [bio-protocol.org]
- 6. Inhibition of nitric oxide production in LPS-stimulated RAW 264.7 cells by stem bark of Ulmus pumila L - PMC [pmc.ncbi.nlm.nih.gov]
- 7. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 8. Measurement of Oxidative Stress Markers In Vitro Using Commercially Available Kits - Measuring Oxidants and Oxidative Stress in Biological Systems - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. DCFDA / H2DCFDA - Cellular ROS Assay Kit Protocol [hellobio.com]
- 10. documents.thermofisher.com [documents.thermofisher.com]
- 11. Enzyme-Linked Immunosorbent Assay (ELISA) for Detection of Human TNF-α in Culture Supernatants - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. documents.thermofisher.com [documents.thermofisher.com]
- 13. bmgrp.com [bmgrp.com]
- 14. Western blot Protocol specific for NFkB p65 antibody (NBP1-96139): Novus Biologicals [novusbio.com]
- 15. benchchem.com [benchchem.com]
Application Notes and Protocols for Evaluating the Hepatoprotective Effects of Ecliptasaponin D in Animal Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ecliptasaponin D is a triterpenoid (B12794562) glucoside isolated from Eclipta alba (L.) Hassk (syn. Eclipta prostrata), a plant renowned in traditional medicine for its hepatoprotective properties.[1][2] The plant's extracts, containing a rich profile of saponins, flavonoids, and coumestans, have demonstrated significant efficacy in ameliorating chemically-induced liver injury in various preclinical studies.[3][4][5] These application notes provide a comprehensive framework for evaluating the hepatoprotective potential of this compound using established animal models of liver injury. The protocols detailed below are based on widely accepted methodologies for inducing and assessing hepatotoxicity, particularly through carbon tetrachloride (CCl4) and acetaminophen (B1664979) (paracetamol) administration. While direct studies on isolated this compound are limited, the provided methodologies for Eclipta alba extracts serve as a robust starting point for investigating this specific saponin.
Animal Models of Hepatotoxicity
The selection of an appropriate animal model is critical for evaluating the hepatoprotective effects of this compound. The most common and well-characterized models for drug- and toxin-induced liver injury are the carbon tetrachloride (CCl4) and acetaminophen-induced hepatotoxicity models.
-
Carbon Tetrachloride (CCl4)-Induced Liver Injury: CCl4 is a potent hepatotoxin that, upon administration, is metabolized by cytochrome P450 enzymes in the liver to form the highly reactive trichloromethyl free radical (•CCl3). This initiates a cascade of events including lipid peroxidation, membrane damage, and ultimately hepatocellular necrosis, mimicking aspects of toxic hepatitis. This model is highly reproducible and widely used to screen for hepatoprotective agents.
-
Acetaminophen (APAP)-Induced Liver Injury: Overdose of acetaminophen leads to acute liver failure. Its toxic effects are mediated by the formation of a reactive metabolite, N-acetyl-p-benzoquinone imine (NAPQI), which depletes cellular glutathione (B108866) (GSH) stores and subsequently causes oxidative stress and mitochondrial dysfunction, leading to hepatocyte necrosis. This model is clinically relevant as acetaminophen overdose is a common cause of acute liver failure in humans.
Data Presentation: Summary of Expected Quantitative Outcomes
The following tables summarize the expected quantitative data from a study evaluating this compound in a CCl4-induced hepatotoxicity model in rats. The values presented are illustrative and based on typical findings reported in the literature for effective hepatoprotective agents.
Table 1: Effect of this compound on Serum Liver Function Markers
| Group | Treatment | ALT (U/L) | AST (U/L) | ALP (U/L) | Total Bilirubin (mg/dL) | Total Protein (g/dL) |
| I | Normal Control (Vehicle) | 35 ± 4 | 85 ± 7 | 120 ± 10 | 0.5 ± 0.1 | 7.0 ± 0.5 |
| II | CCl4 Control | 250 ± 20 | 450 ± 35 | 380 ± 25 | 2.5 ± 0.3 | 4.5 ± 0.4 |
| III | This compound (Low Dose) + CCl4 | 150 ± 15 | 300 ± 25 | 280 ± 20 | 1.8 ± 0.2 | 5.5 ± 0.3 |
| IV | This compound (High Dose) + CCl4 | 80 ± 10 | 180 ± 18 | 190 ± 15 | 1.0 ± 0.1 | 6.5 ± 0.4 |
| V | Silymarin (Standard) + CCl4 | 75 ± 8 | 170 ± 15 | 180 ± 12 | 0.9 ± 0.1 | 6.7 ± 0.5 |
Data are expressed as mean ± SD. Statistical significance would be determined relative to the CCl4 control group.
Table 2: Effect of this compound on Hepatic Oxidative Stress Markers
| Group | Treatment | SOD (U/mg protein) | CAT (U/mg protein) | GPx (U/mg protein) | GSH (nmol/mg protein) | TBARS (nmol/mg protein) |
| I | Normal Control (Vehicle) | 120 ± 10 | 60 ± 5 | 80 ± 7 | 50 ± 4 | 1.5 ± 0.2 |
| II | CCl4 Control | 50 ± 6 | 25 ± 4 | 30 ± 5 | 20 ± 3 | 5.0 ± 0.5 |
| III | This compound (Low Dose) + CCl4 | 75 ± 8 | 38 ± 4 | 45 ± 6 | 32 ± 3 | 3.5 ± 0.4 |
| IV | This compound (High Dose) + CCl4 | 105 ± 9 | 52 ± 5 | 68 ± 6 | 45 ± 4 | 2.0 ± 0.3 |
| V | Silymarin (Standard) + CCl4 | 110 ± 10 | 55 ± 6 | 72 ± 7 | 48 ± 5 | 1.8 ± 0.2 |
Data are expressed as mean ± SD. TBARS (Thiobarbituric Acid Reactive Substances) are an indicator of lipid peroxidation.
Experimental Protocols
Protocol 1: CCl4-Induced Hepatotoxicity in Rats
1. Animals:
-
Male Wistar albino rats (150-200 g) are recommended.
-
Animals should be housed in polypropylene (B1209903) cages under controlled temperature (27±2°C) and a 12-hour light/dark cycle.
-
Standard pellet diet and water should be provided ad libitum.
-
Acclimatize the animals for at least one week before the experiment.
2. Grouping and Treatment:
-
Group I (Normal Control): Receive the vehicle (e.g., olive oil) orally for the duration of the study.
-
Group II (CCl4 Control): Receive the vehicle orally for 14 days, and on the 14th day, receive a single intraperitoneal (i.p.) injection of CCl4 (1 ml/kg body weight, diluted 1:1 in olive oil).
-
Group III & IV (this compound Treatment): Receive this compound orally at two different doses (e.g., 50 and 100 mg/kg body weight) for 14 days. On the 14th day, CCl4 is administered 1 hour after the final dose of this compound.
-
Group V (Standard Control): Receive Silymarin (a known hepatoprotective agent, e.g., 100 mg/kg) orally for 14 days, followed by CCl4 administration on the 14th day.
3. Sample Collection and Analysis:
-
24 hours after CCl4 administration, animals are anesthetized.
-
Blood is collected via cardiac puncture for separation of serum.
-
The liver is immediately excised, weighed, and a portion is fixed in 10% formalin for histopathology.
-
The remaining liver tissue is stored at -80°C for biochemical analysis.
4. Biochemical Assays:
-
Serum Analysis: Measure the levels of Alanine Aminotransferase (ALT), Aspartate Aminotransferase (AST), Alkaline Phosphatase (ALP), total bilirubin, and total protein using standard diagnostic kits.
-
Liver Homogenate Analysis: Prepare a 10% liver homogenate in phosphate (B84403) buffer. Use the homogenate to measure the activity of antioxidant enzymes such as Superoxide Dismutase (SOD), Catalase (CAT), and Glutathione Peroxidase (GPx), as well as the levels of reduced Glutathione (GSH) and Thiobarbituric Acid Reactive Substances (TBARS) using established colorimetric assays.
5. Histopathological Examination:
-
Formalin-fixed liver tissues are processed, embedded in paraffin, sectioned, and stained with Hematoxylin and Eosin (H&E).
-
The slides are examined microscopically for changes such as necrosis, fatty changes, ballooning degeneration, and inflammatory cell infiltration.
Protocol 2: Acetaminophen (APAP)-Induced Hepatotoxicity in Mice
1. Animals:
-
Male C57BL/6 mice (20-25 g) are commonly used.
-
Housing and acclimatization conditions are similar to the rat model.
2. Grouping and Treatment:
-
Group I (Normal Control): Receive vehicle orally.
-
Group II (APAP Control): Receive a single intraperitoneal injection of APAP (e.g., 300-500 mg/kg in warm saline).
-
Group III & IV (this compound Treatment): Receive this compound orally for 7 days prior to APAP administration.
-
Group V (Standard Control): Receive N-acetylcysteine (NAC), the standard antidote for APAP toxicity, typically 1 hour after APAP administration.
3. Sample Collection and Analysis:
-
Blood and liver samples are collected 24 hours after APAP injection.
-
The analytical procedures are the same as described in the CCl4 model.
Mandatory Visualizations
Experimental Workflow Diagram
Caption: Experimental workflow for evaluating the hepatoprotective effect of this compound.
Hypothesized Signaling Pathway of Hepatoprotection
The hepatoprotective effects of saponin-containing extracts from Eclipta alba are believed to be mediated through multiple pathways, primarily by mitigating oxidative stress and inhibiting apoptosis.
Caption: Hypothesized mechanism of this compound in ameliorating toxin-induced liver injury.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. [Isolation and identification of this compound from Eclipta alba (L.) Hassk] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ijprt.org [ijprt.org]
- 4. Hepatoprotective Activity of Ethanolic Extract of Eclipta Alba in Albino Rats – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
- 5. orientjchem.org [orientjchem.org]
Application Notes and Protocols: Cell-Based Assays for Ecliptasaponin D Antioxidant Capacity
Introduction
Ecliptasaponin D is a triterpenoid (B12794562) saponin (B1150181) isolated from Eclipta prostrata, a plant with a history of use in traditional medicine for various ailments.[1][2] Preliminary studies on extracts of E. prostrata suggest potent antioxidant activities, largely attributed to its rich content of flavonoids and other phytochemicals.[1][3] To rigorously evaluate the specific contribution of this compound to cellular antioxidant defense, it is crucial to move beyond simple chemical assays and utilize cell-based models. Cell-based assays offer a more physiologically relevant context by accounting for factors like cell permeability, metabolism, and the engagement of complex cellular signaling pathways.[4]
These application notes provide detailed protocols for two distinct but complementary cell-based assays designed to quantify the direct and indirect antioxidant activities of this compound. The first assay measures the direct scavenging of intracellular reactive oxygen species (ROS), while the second assesses the compound's ability to activate the Nrf2-mediated antioxidant response pathway, a primary mechanism for cellular protection against oxidative stress.
Application Note 1: Intracellular ROS Scavenging Activity
This protocol details the use of the 2',7'-Dichlorodihydrofluorescein diacetate (DCFH-DA) assay to measure the capacity of this compound to reduce intracellular ROS levels. DCFH-DA is a cell-permeable probe that, once inside the cell, is deacetylated by esterases to the non-fluorescent DCFH. In the presence of ROS, DCFH is oxidized to the highly fluorescent 2',7'-Dichlorofluorescein (DCF). The reduction in fluorescence intensity in the presence of an antioxidant compound is proportional to its ROS scavenging activity.
Experimental Workflow: DCFH-DA Assay
Caption: Experimental workflow for the DCFH-DA based cellular antioxidant assay.
Detailed Protocol: Intracellular ROS Assay
Materials:
-
Hepatocyte-derived cell line (e.g., HepG2)
-
DMEM/F-12 medium with 10% FBS and 1% Penicillin-Streptomycin
-
This compound (stock solution in DMSO)
-
2',7'-Dichlorodihydrofluorescein diacetate (DCFH-DA)
-
Hydrogen peroxide (H₂O₂) or 2,2'-Azobis(2-amidinopropane) dihydrochloride (B599025) (AAPH)
-
Phosphate-Buffered Saline (PBS)
-
Black, clear-bottom 96-well cell culture plates
-
Fluorescence microplate reader
Procedure:
-
Cell Seeding: Seed HepG2 cells into a 96-well black, clear-bottom plate at a density of 6 x 10⁴ cells/well in 100 µL of culture medium.
-
Incubation: Culture the cells for 24 hours at 37°C in a 5% CO₂ incubator until they reach 90-100% confluency.
-
Compound Treatment: Prepare serial dilutions of this compound in serum-free medium (e.g., 1, 5, 10, 25, 50 µM). Remove the culture medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (medium with DMSO) and a positive control (e.g., 25 µM Quercetin).
-
Pre-incubation: Incubate the plate for 2 hours at 37°C.
-
Probe Loading: Prepare a 20 µM working solution of DCFH-DA in serum-free medium. Remove the medium containing the test compound and wash the cells once with warm PBS. Add 100 µL of the DCFH-DA working solution to each well.
-
Incubation with Probe: Incubate the plate for 45 minutes at 37°C in the dark.
-
Induction of Oxidative Stress: Discard the DCFH-DA solution and wash the cells gently twice with warm PBS. To induce oxidative stress, add 100 µL of a freshly prepared ROS inducer (e.g., 100 µM H₂O₂) to all wells except for the unstressed control wells (which receive only medium).
-
Fluorescence Measurement: Immediately place the plate in a fluorescence microplate reader pre-set to 37°C. Measure the fluorescence intensity at an excitation wavelength of 485 nm and an emission wavelength of 535 nm. Take readings every 5 minutes for a total of 60 minutes.
-
Data Analysis: Calculate the Area Under the Curve (AUC) for each well. The antioxidant activity is determined by the ability of this compound to reduce the fluorescence signal. Calculate the percentage of ROS inhibition using the following formula: % ROS Inhibition = [1 - (AUC_sample / AUC_stressed_control)] x 100
Data Presentation: Illustrative Results
The following table summarizes hypothetical quantitative data from the intracellular ROS assay to facilitate comparison.
| Treatment Group | Oxidative Stressor | Mean Fluorescence (AUC) | % ROS Inhibition |
| Vehicle Control (Unstressed) | None | 150 ± 20 | - |
| Vehicle Control (Stressed) | H₂O₂ (100 µM) | 2100 ± 150 | 0% |
| This compound (1 µM) | H₂O₂ (100 µM) | 1850 ± 130 | 11.9% |
| This compound (5 µM) | H₂O₂ (100 µM) | 1420 ± 110 | 32.4% |
| This compound (10 µM) | H₂O₂ (100 µM) | 980 ± 95 | 53.3% |
| This compound (25 µM) | H₂O₂ (100 µM) | 650 ± 70 | 69.0% |
| This compound (50 µM) | H₂O₂ (100 µM) | 480 ± 55 | 77.1% |
| Quercetin (25 µM) | H₂O₂ (100 µM) | 510 ± 60 | 75.7% |
Application Note 2: Nrf2-ARE Pathway Activation Assay
This protocol measures the ability of this compound to act as an indirect antioxidant by activating the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway. Under basal conditions, Nrf2 is sequestered in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation. Oxidative stress or the presence of Nrf2 activators disrupts the Nrf2-Keap1 interaction, allowing Nrf2 to translocate to the nucleus. In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter regions of genes encoding phase II detoxification and antioxidant enzymes, initiating their transcription. This assay utilizes a stable cell line containing a luciferase reporter gene under the control of the ARE.
Signaling Pathway: Nrf2-Keap1 Activation
Caption: Nrf2 activation by oxidative stress or this compound.
Detailed Protocol: ARE-Luciferase Reporter Assay
Materials:
-
HepG2-ARE-luciferase stable cell line (or other suitable reporter cell line)
-
DMEM with 10% FBS and 1% penicillin-streptomycin
-
This compound (stock solution in DMSO)
-
Sulforaphane (positive control)
-
White, opaque 96-well plates
-
Luciferase assay reagent (e.g., Bright-Glo™)
-
Luminometer
Procedure:
-
Cell Seeding: Seed the HepG2-ARE-luciferase stable cells into a white, opaque 96-well plate at a density of 2.5 x 10⁴ cells/well in 100 µL of culture medium.
-
Incubation: Culture the cells for 24 hours at 37°C in a 5% CO₂ incubator.
-
Compound Treatment: Prepare fresh dilutions of this compound in culture medium (e.g., 1, 5, 10, 25, 50 µM). Include a vehicle control (medium with DMSO) and a positive control (e.g., 10 µM sulforaphane).
-
Treatment Incubation: Remove the existing medium and add 100 µL of the prepared compound dilutions to the respective wells. Incubate the plate for 16-24 hours at 37°C.
-
Cell Lysis and Luciferase Assay: After incubation, equilibrate the plate and the luciferase assay reagent to room temperature. Remove the medium from the wells.
-
Add 100 µL of luciferase reagent to each well, which simultaneously lyses the cells and initiates the luminescence reaction.
-
Mix well by pipetting or placing on an orbital shaker for 2 minutes to ensure complete cell lysis.
-
Luminescence Measurement: Measure the luminescence in each well using a luminometer with an integration time of 0.5-1 second per well.
-
Data Analysis: The activation of the Nrf2 pathway is proportional to the measured luminescence. Calculate the fold change in luciferase activity relative to the vehicle-treated control cells. Fold Change = (Luminescence_sample / Luminescence_vehicle_control)
Data Presentation: Illustrative Results
The following table summarizes hypothetical quantitative data from the ARE-luciferase reporter assay.
| Treatment Group | Concentration (µM) | Relative Luminescence Units (RLU) | Fold Change vs. Vehicle |
| Vehicle Control | - | 5,200 ± 450 | 1.0 |
| This compound | 1 | 6,100 ± 510 | 1.2 |
| This compound | 5 | 9,800 ± 780 | 1.9 |
| This compound | 10 | 17,500 ± 1,300 | 3.4 |
| This compound | 25 | 28,900 ± 2,150 | 5.6 |
| This compound | 50 | 35,100 ± 2,800 | 6.8 |
| Sulforaphane (Positive Control) | 10 | 41,500 ± 3,500 | 8.0 |
References
- 1. researchgate.net [researchgate.net]
- 2. Cutting down on lung cancer: Ecliptasaponin A is a novel therapeutic agent - Rotinen - Annals of Translational Medicine [atm.amegroups.org]
- 3. Antioxidant and Antiproliferative Activities of Eclipta prostrata (L.) L. Extract and Isolated Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
Ecliptasaponin D: Application Notes and Protocols for Autoimmune Disease Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ecliptasaponin D, a triterpenoid (B12794562) saponin (B1150181) isolated from Eclipta prostrata, is emerging as a compound of interest for its potential therapeutic applications in autoimmune diseases. Belonging to a class of natural products with known anti-inflammatory and immunomodulatory properties, this compound presents a promising avenue for the development of novel treatments for conditions such as rheumatoid arthritis and systemic lupus erythematosus. These application notes provide an overview of its mechanism of action and detailed protocols for its investigation as a therapeutic agent.
While direct quantitative data for this compound is still emerging, research on structurally related saponins, such as Saikosaponin D, suggests that its therapeutic effects are likely mediated through the modulation of key inflammatory signaling pathways, including Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK).
Mechanism of Action
Autoimmune diseases are frequently characterized by the dysregulation of inflammatory pathways. This compound is hypothesized to exert its therapeutic effects by intervening in these cascades. The primary proposed mechanisms include:
-
Inhibition of the NF-κB Pathway: The NF-κB signaling cascade is a central regulator of inflammation. In pathological states, its persistent activation leads to the transcription of pro-inflammatory cytokines, chemokines, and adhesion molecules. This compound is thought to inhibit this pathway, potentially by preventing the degradation of IκBα, which would block the nuclear translocation of the active NF-κB dimers (p65/p50).
-
Modulation of MAPK Signaling: The MAPK pathways (including ERK, JNK, and p38) are crucial for regulating cellular processes such as proliferation, differentiation, and apoptosis. In autoimmune conditions, these pathways are often overactive in immune cells. This compound may selectively inhibit the phosphorylation of key kinases in these pathways, thereby reducing the inflammatory response.
Data Presentation
Due to the limited availability of specific quantitative data for this compound in autoimmune disease models, the following table includes data from studies on related compounds and extracts from Eclipta prostrata to provide a preliminary indication of potential efficacy. Researchers are encouraged to generate specific dose-response curves for this compound in their systems of interest.
| Compound/Extract | Assay System | Target/Readout | Effective Concentration / IC₅₀ | Reference(s) |
| Eclipta prostrata EtOAc Fraction | LPS-stimulated RAW264.7 cells | IL-6 Production | 43.24 ± 0.83 µg/mL | [1] |
| Eclipta prostrata EtOAc Fraction | LPS-stimulated RAW264.7 cells | TNF-α Production | 45.97 ± 2.01 µg/mL | [1] |
| Wedelolactone | LPS-stimulated RAW264.7 cells | IL-6 Production | 25.45 ± 1.26 µM | [1] |
| Luteolin | LPS-stimulated RAW264.7 cells | IL-6 Production | 17.45 ± 1.30 µM | [1] |
| Saikosaponin a and d | LPS-induced RAW264.7 cells | NF-κB Nuclear Translocation | Significant inhibition | [2] |
| Ginsenoside Rb3 | TNF-α-induced 293T cells | NF-κB Luciferase Activity | 8.2 µM | [3] |
Mandatory Visualizations
Caption: General experimental workflow for evaluating this compound.
Caption: Proposed inhibition of the NF-κB pathway by this compound.
Caption: Proposed modulation of the MAPK pathway by this compound.
Experimental Protocols
Protocol 1: In Vitro NF-κB Inhibition Assay (Luciferase Reporter)
This protocol is designed to quantify the inhibitory effect of this compound on NF-κB activation in a cell-based reporter assay.
Materials:
-
HEK293 or similar cells stably transfected with an NF-κB-driven luciferase reporter plasmid.
-
Complete culture medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin).
-
This compound stock solution (e.g., 10 mM in DMSO).
-
TNF-α or LPS solution (for stimulation).
-
Phosphate Buffered Saline (PBS).
-
Luciferase assay reagent.
-
96-well white, clear-bottom cell culture plates.
-
Luminometer.
Procedure:
-
Cell Seeding: Seed the NF-κB reporter cells in a 96-well plate at a density of 2-5 x 10⁴ cells per well in 100 µL of complete medium. Incubate overnight at 37°C, 5% CO₂.
-
Compound Preparation: Prepare serial dilutions of this compound in culture medium. Final concentrations may range from 0.1 µM to 100 µM. Include a vehicle control (DMSO).
-
Treatment: Carefully remove the medium from the cells and add 90 µL of the prepared this compound dilutions or vehicle control to the respective wells. Incubate for 1-2 hours.
-
Stimulation: Add 10 µL of TNF-α (final concentration ~10 ng/mL) or LPS (final concentration ~1 µg/mL) to all wells except for the unstimulated control.
-
Incubation: Incubate the plate for 6-8 hours at 37°C, 5% CO₂.
-
Luciferase Assay: Equilibrate the plate and luciferase reagent to room temperature. Perform the luciferase assay according to the manufacturer's instructions.
-
Data Analysis: Measure luminescence using a plate reader. Normalize the readings to the vehicle-treated, stimulated control. Calculate the IC₅₀ value by plotting the percentage of inhibition against the log of the this compound concentration.
Protocol 2: Western Blot for MAPK Pathway Activation
This protocol details the detection of phosphorylated (activated) forms of key MAPK proteins (p-p38, p-JNK) in immune cells following treatment with this compound.[4]
Materials:
-
RAW264.7 macrophages or other suitable immune cells.
-
6-well cell culture plates.
-
This compound stock solution.
-
LPS solution.
-
RIPA lysis buffer with protease and phosphatase inhibitors.
-
BCA protein assay kit.
-
SDS-PAGE gels and running buffer.
-
Transfer buffer and PVDF membrane.
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST).
-
Primary antibodies (anti-p-p38, anti-p38, anti-p-JNK, anti-JNK, anti-β-actin).
-
HRP-conjugated secondary antibody.
-
ECL chemiluminescence substrate.
-
Imaging system.
Procedure:
-
Cell Culture and Treatment: Seed RAW264.7 cells in 6-well plates and grow to 80-90% confluency. Pre-treat cells with various concentrations of this compound for 1-2 hours.
-
Stimulation: Stimulate the cells with LPS (1 µg/mL) for 30-60 minutes.
-
Cell Lysis: Wash cells twice with ice-cold PBS. Add 100-150 µL of ice-cold RIPA buffer to each well, scrape the cells, and transfer the lysate to a microfuge tube. Incubate on ice for 30 minutes.
-
Protein Quantification: Centrifuge the lysates at 14,000 rpm for 15 minutes at 4°C. Collect the supernatant and determine the protein concentration using a BCA assay.
-
SDS-PAGE and Transfer: Normalize protein amounts (20-30 µg per lane), add Laemmli buffer, and boil for 5 minutes. Separate proteins on an SDS-PAGE gel and transfer them to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate with primary antibody (e.g., anti-p-p38, diluted in blocking buffer) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection: Apply ECL substrate and visualize the protein bands using an imaging system.
-
Analysis: Strip the membrane and re-probe for total protein (e.g., total p38) and a loading control (e.g., β-actin) to normalize the data. Quantify band intensities using densitometry software.
Protocol 3: In Vivo Collagen-Induced Arthritis (CIA) Model in Mice
This protocol provides a general framework for evaluating the therapeutic efficacy of this compound in a mouse model of rheumatoid arthritis.[5][6]
Materials:
-
DBA/1 mice (male, 8-10 weeks old).
-
Bovine type II collagen (CII).
-
Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis.
-
Incomplete Freund's Adjuvant (IFA).
-
This compound formulation for injection (e.g., in a solution of DMSO and corn oil).
-
Calipers for measuring paw thickness.
-
Anesthesia.
Procedure:
-
Primary Immunization (Day 0): Emulsify bovine CII with CFA (1:1 ratio). Inject 100 µL of the emulsion intradermally at the base of the tail of each mouse.
-
Booster Immunization (Day 21): Emulsify bovine CII with IFA (1:1 ratio). Administer a 100 µL booster injection intradermally near the primary injection site.
-
Treatment Protocol:
-
Randomly divide mice into groups (e.g., Vehicle control, this compound low dose, this compound high dose, Positive control like Methotrexate).
-
Begin treatment upon the first signs of arthritis (typically around day 24-28) or prophylactically from day 21.
-
Administer this compound (e.g., 1-20 mg/kg) or vehicle daily via intraperitoneal (i.p.) or oral (p.o.) route.
-
-
Clinical Assessment:
-
Monitor mice daily for signs of arthritis.
-
From day 21 onwards, measure paw thickness of all four paws every 2-3 days using calipers.
-
Score the severity of arthritis for each paw based on a scale (e.g., 0=normal, 1=erythema and mild swelling of one digit, 2=swelling of multiple digits, 3=swelling of the entire paw, 4=severe swelling and ankylosis). The maximum score per mouse is 16.
-
-
Termination and Sample Collection (e.g., Day 42):
-
At the end of the study, euthanize the mice and collect blood via cardiac puncture for serum analysis (autoantibodies, cytokines).
-
Harvest hind paws for histopathological analysis (joint inflammation, cartilage damage, bone erosion).
-
-
Data Analysis: Compare clinical scores, paw thickness, and histological scores between treatment groups. Analyze serum biomarker levels. Statistical significance should be determined using appropriate tests (e.g., ANOVA).
Conclusion
This compound holds significant promise as a therapeutic agent for autoimmune diseases due to its potential to modulate key inflammatory pathways. The protocols outlined above provide a comprehensive framework for researchers to investigate its efficacy and mechanism of action in both in vitro and in vivo settings. Further research is warranted to establish specific dose-response relationships and to fully elucidate its therapeutic potential.
References
- 1. mdpi.com [mdpi.com]
- 2. Saikosaponin a and its epimer saikosaponin d exhibit anti-inflammatory activity by suppressing activation of NF-κB signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. selleck.co.jp [selleck.co.jp]
- 4. Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. invitekinc.com [invitekinc.com]
- 6. Frontiers | How to Model Rheumatoid Arthritis in Animals: From Rodents to Non-Human Primates [frontiersin.org]
Application Notes and Protocols for Ecliptasaponin D in Cosmetic and Dermatological Formulations
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ecliptasaponin D is a triterpenoid (B12794562) saponin (B1150181) isolated from Eclipta prostrata (L.) L., a plant with a rich history in traditional Ayurvedic and Chinese medicine for treating a variety of ailments, including skin and hair conditions.[1][2] While extensive research has highlighted the dermatological benefits of Eclipta prostrata extracts—such as anti-inflammatory, antioxidant, and hair growth-promoting properties—specific data on the isolated this compound remains limited.[2][3]
These application notes serve as a comprehensive guide for the investigation of this compound in cosmetic and dermatological formulations. The protocols and proposed mechanisms are based on the known activities of Eclipta prostrata extracts, related saponins, and established in vitro models for skin and hair research. Direct experimental validation is essential to confirm the efficacy and mechanisms of action of purified this compound.
Potential Cosmetic and Dermatological Applications
Based on the bioactivities of its source plant and related compounds, this compound is a promising candidate for the following applications:
-
Anti-Aging and Skin Repair: By potentially stimulating collagen synthesis and inhibiting matrix metalloproteinases (MMPs), this compound could help maintain the structural integrity of the dermis, reducing the appearance of wrinkles and improving skin firmness.
-
Anti-Inflammatory and Skin Soothing: Saponins from Eclipta prostrata have demonstrated anti-inflammatory properties.[2] this compound may help soothe irritated skin and alleviate symptoms associated with inflammatory skin conditions like atopic dermatitis and psoriasis by modulating key inflammatory pathways.
-
Antioxidant and Photoprotection: The antioxidant properties attributed to Eclipta prostrata suggest that this compound could help protect the skin from oxidative stress induced by UV radiation and environmental pollutants, thereby preventing premature aging.
-
Hair Growth Promotion: Eclipta prostrata is renowned for its hair growth-promoting effects. This compound may contribute to this activity by stimulating hair follicle dermal papilla cells (HFDPCs) and prolonging the anagen (growth) phase of the hair cycle.
Data Summary from Eclipta prostrata Extracts and Related Compounds
The following tables summarize quantitative data from studies on Eclipta prostrata extracts and its other bioactive components. This data provides a rationale and a starting point for designing experiments with this compound.
Table 1: Anti-Inflammatory and Antioxidant Activity of Eclipta prostrata and its Constituents
| Compound/Extract | Assay | Target/Cell Line | Result (IC50 or % Inhibition) | Reference |
| E. prostrata Ethyl Acetate Fraction | IL-6 Inhibition | LPS-activated RAW264.7 | IC50: 43.24 ± 0.83 µg/mL | |
| E. prostrata Ethyl Acetate Fraction | TNF-α Inhibition | LPS-activated RAW264.7 | IC50: 45.97 ± 2.01 µg/mL | |
| Wedelolactone | TNF-α Inhibition | LPS-activated RAW264.7 | IC50: 8.01 ± 0.11 µM | |
| Luteolin | DPPH Radical Scavenging | - | IC50: 12 µg/mL | |
| Luteolin | Cellular ROS Inhibition | UV-B-irradiated keratinocytes | IC50: 3 µg/mL | |
| E. prostrata Water Extract | DPPH Radical Scavenging | - | IC50: 0.23 mg/mL |
Note: IC50 (Half-maximal Inhibitory Concentration) is the concentration of a substance required to inhibit a biological process by 50%.
Table 2: Hair Growth-Related Activity of Eclipta prostrata Extract
| Compound/Extract | Assay | Cell Line/Model | Concentration | Result | Reference |
| E. prostrata Methanol Extract | FGF-7 Expression (Protein) | Human Dermal Papilla Cells | 5, 10, 50 µg/mL | Dose-dependent increase | |
| E. prostrata Methanol Extract | mTOR Signaling Activation | Human Dermal Papilla Cells | 5, 10, 50 µg/mL | Increased phosphorylation of Akt and mTOR |
Proposed Signaling Pathways
The following diagrams illustrate the potential signaling pathways through which this compound may exert its dermatological effects. These are hypothetical and require experimental verification.
Caption: Proposed Anti-Aging Pathway for this compound.
Caption: Proposed Anti-Inflammatory Pathway for this compound.
Experimental Protocols
The following protocols provide a framework for the in vitro evaluation of this compound. Researchers should optimize concentrations and incubation times based on preliminary dose-response and cytotoxicity studies.
General Experimental Workflow
Caption: General Workflow for In Vitro Evaluation.
Protocol: Collagen Synthesis in Human Dermal Fibroblasts (HDFs)
This protocol aims to quantify the effect of this compound on type I collagen production by HDFs.
-
Cell Culture: Culture primary HDFs in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO2 incubator.
-
Seeding: Seed HDFs into 24-well plates at a density of 5 x 10^4 cells/well and allow them to adhere for 24 hours.
-
Treatment: Replace the medium with serum-free DMEM for 24 hours to synchronize the cells. Then, treat the cells with various non-toxic concentrations of this compound (e.g., 1, 5, 10, 25 µM) in serum-free DMEM for 48-72 hours. Use a known collagen booster (e.g., Ascorbic Acid, 50 µg/mL) as a positive control and a vehicle (e.g., 0.1% DMSO) as a negative control.
-
Sample Collection: Collect the cell culture supernatant for collagen quantification.
-
Quantification (ELISA): Use a commercial Human Pro-Collagen I alpha 1 ELISA kit to measure the amount of secreted pro-collagen in the supernatant, following the manufacturer's instructions.
-
Analysis: Normalize the collagen concentration to the total protein content of the cells in each well (determined by a BCA assay). Express results as a percentage change relative to the vehicle control.
Protocol: MMP-2 and MMP-9 Inhibition Assay (Gelatin Zymography)
This protocol assesses the ability of this compound to inhibit the activity of gelatinases MMP-2 and MMP-9, which are involved in collagen degradation.
-
Cell Culture and Treatment: Culture HDFs in a 6-well plate until they reach 80-90% confluency. Induce MMP production by treating cells with a stimulant like Phorbol 12-myristate 13-acetate (PMA, 10 ng/mL) in the presence or absence of this compound in serum-free media for 24 hours.
-
Sample Preparation: Collect the culture supernatant. Centrifuge to remove debris and determine the protein concentration. Mix an equal amount of protein from each sample with non-reducing sample buffer.
-
Electrophoresis: Load the samples onto a 10% SDS-PAGE gel co-polymerized with 1 mg/mL gelatin. Run the electrophoresis at 4°C.
-
Enzyme Renaturation: After electrophoresis, wash the gel twice for 30 minutes each in a renaturing buffer (e.g., 2.5% Triton X-100) to remove SDS.
-
Enzyme Activity: Incubate the gel in a developing buffer (e.g., containing CaCl2 and ZnCl2) at 37°C for 18-24 hours. This allows the gelatinases to digest the gelatin in the gel.
-
Staining and Visualization: Stain the gel with Coomassie Brilliant Blue R-250 for 1 hour, followed by destaining. Areas of gelatinase activity will appear as clear bands against a blue background.
-
Analysis: Quantify the band intensity using densitometry software. A decrease in the clear band intensity in the presence of this compound indicates inhibition.
Protocol: Anti-Inflammatory Assay in HaCaT Keratinocytes
This protocol measures the potential of this compound to reduce the production of pro-inflammatory cytokines.
-
Cell Culture: Culture human keratinocytes (HaCaT) in DMEM with 10% FBS.
-
Seeding: Plate cells in a 24-well plate at a density of 1 x 10^5 cells/well and grow to 80% confluency.
-
Pre-treatment: Pre-treat the cells with various concentrations of this compound for 2 hours.
-
Inflammatory Challenge: Induce inflammation by adding an inflammatory stimulus, such as Lipopolysaccharide (LPS, 1 µg/mL) or a combination of TNF-α (10 ng/mL) and IFN-γ (10 ng/mL), and co-incubate with this compound for 24 hours.
-
Sample Collection: Collect the culture supernatant.
-
Cytokine Quantification (ELISA): Use commercial ELISA kits to measure the concentration of key inflammatory cytokines, such as Interleukin-6 (IL-6) and Tumor Necrosis Factor-alpha (TNF-α), in the supernatant according to the manufacturer's protocols.
-
Analysis: Compare the cytokine levels in this compound-treated groups to the vehicle-treated, stimulated control.
Formulation Considerations
For topical formulations, the solubility and stability of this compound must be assessed. As a saponin, it possesses amphiphilic properties which may be advantageous for creating stable emulsions. Preliminary studies should focus on:
-
Solubility: Determine solubility in common cosmetic solvents (e.g., water, ethanol, glycols).
-
Stability: Assess stability at different pH values and temperatures, and under UV exposure.
-
Delivery System: Consider encapsulation technologies like liposomes or niosomes to enhance skin penetration and bioavailability.
Conclusion and Future Directions
This compound, a key constituent of the medicinally important plant Eclipta prostrata, presents a compelling profile for further investigation in cosmetics and dermatology. The protocols and pathways outlined in this document provide a robust framework for elucidating its specific roles in anti-aging, anti-inflammation, and hair growth. Future research should prioritize the direct evaluation of purified this compound to confirm these proposed activities, establish effective concentrations, and explore its synergistic potential with other active ingredients in advanced dermatological formulations.
References
Investigating the Synergistic Potential of Ecliptasaponin D with Natural Compounds: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ecliptasaponin D, a triterpenoid (B12794562) saponin (B1150181) isolated from Eclipta prostrata, has garnered interest for its diverse pharmacological activities, including anti-inflammatory, hepatoprotective, antioxidant, and immunomodulatory effects. While direct studies on its synergistic effects with other natural compounds are nascent, research on the closely related Ecliptasaponin A provides a strong rationale for exploring such combinations. Ecliptasaponin A has been shown to induce apoptosis and autophagy in cancer cells through the activation of the Apoptosis Signal-regulating Kinase 1 (ASK1)/c-Jun N-terminal Kinase (JNK) signaling pathway. This document outlines protocols to investigate the potential synergistic anticancer effects of this compound when combined with other natural compounds that modulate similar or complementary pathways.
Rationale for Synergistic Studies
The principle of synergistic combination therapy in cancer treatment aims to achieve enhanced therapeutic efficacy, reduce dosage and associated toxicity, and overcome drug resistance. Natural compounds, with their multi-target capabilities, are excellent candidates for such strategies. Based on the known mechanism of Ecliptasaponin A, combining this compound with natural compounds that also modulate apoptosis, autophagy, or the ASK1/JNK pathway could lead to synergistic anticancer effects. Potential synergistic partners could include compounds like curcumin, resveratrol, or quercetin, which are known to influence these cellular processes.
Experimental Protocols
Cell Culture
-
Cell Lines: Human non-small cell lung cancer (NSCLC) cell lines, such as H460 and H1975, are recommended based on studies with Ecliptasaponin A.[1][2]
-
Culture Conditions: Cells should be cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin (B1217042) at 37°C in a humidified atmosphere with 5% CO2.
Preparation of Compounds
-
This compound: Due to its poor water solubility, this compound should be dissolved in dimethyl sulfoxide (B87167) (DMSO) to create a stock solution. Further dilutions should be made in the culture medium. Protocols for solubilizing this compound suggest using 10% DMSO with 90% corn oil or 10% DMSO with 90% (20% SBE-β-CD in Saline) for in vivo studies, achieving a concentration of ≥ 2.5 mg/mL.[3] For in vitro assays, the final DMSO concentration in the medium should be kept below 0.1% to avoid cytotoxicity.
-
Partner Natural Compound: The selected natural compound should be dissolved in an appropriate solvent (e.g., DMSO) and diluted to the desired concentrations in the culture medium.
Assessment of Cytotoxicity and Synergy
2.3.1. MTT Assay for Cell Viability
This assay determines the metabolic activity of cells as an indicator of cell viability.
-
Protocol:
-
Seed cells in a 96-well plate at a density of 5 x 10³ cells/well and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound alone, the partner compound alone, and their combinations for 24 and 48 hours.
-
After the treatment period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Cell viability is expressed as a percentage of the control (untreated cells).
-
2.3.2. Calculation of Combination Index (CI)
The synergistic, additive, or antagonistic effect of the drug combination can be quantified by calculating the Combination Index (CI) using the Chou-Talalay method.
-
CI < 1: Synergism
-
CI = 1: Additive effect
-
CI > 1: Antagonism
Data Presentation:
| Treatment Group | Concentration (µM) | Cell Viability (%) (24h) | Cell Viability (%) (48h) | CI Value (at ED50) |
| This compound | X | |||
| Compound Y | Y | |||
| This compound + Compound Y | X + Y |
Colony Formation Assay
This assay assesses the long-term proliferative capacity of cells after treatment.
-
Protocol:
-
Seed cells in 6-well plates at a density of 500-1000 cells/well.
-
Treat the cells with this compound, the partner compound, or their combination at sub-lethal concentrations for 24 hours.
-
Replace the drug-containing medium with fresh medium and allow the cells to grow for 10-14 days, changing the medium every 2-3 days.
-
Fix the colonies with 4% paraformaldehyde and stain with 0.1% crystal violet.
-
Count the number of colonies (containing >50 cells).
-
Data Presentation:
| Treatment Group | Concentration (µM) | Number of Colonies | Plating Efficiency (%) |
| Control | - | ||
| This compound | X | ||
| Compound Y | Y | ||
| This compound + Compound Y | X + Y |
Apoptosis Assays
2.5.1. Annexin V-FITC/Propidium Iodide (PI) Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Protocol:
-
Treat cells with the compounds for 24 hours.
-
Harvest the cells and wash with cold PBS.
-
Resuspend the cells in 1X Annexin V binding buffer.
-
Add Annexin V-FITC and PI to the cell suspension and incubate for 15 minutes at room temperature in the dark.
-
Analyze the cells by flow cytometry.[1]
-
Data Presentation:
| Treatment Group | Concentration (µM) | Viable Cells (%) | Early Apoptotic Cells (%) | Late Apoptotic Cells (%) | Necrotic Cells (%) |
| Control | - | ||||
| This compound | X | ||||
| Compound Y | Y | ||||
| This compound + Compound Y | X + Y |
Western Blot Analysis
This technique is used to detect and quantify specific proteins involved in signaling pathways.
-
Protocol:
-
Treat cells with the compounds for the desired time.
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration using a BCA assay.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk in TBST.
-
Incubate the membrane with primary antibodies overnight at 4°C. Key proteins to investigate include those in the ASK1/JNK pathway (p-ASK1, p-JNK), apoptosis markers (cleaved caspase-3, Bax, Bcl-2), and autophagy markers (LC3-I/II, Beclin-1).[1]
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Data Presentation: Present the western blot images and a corresponding table with densitometry analysis of the protein expression levels relative to a loading control (e.g., GAPDH or β-actin).
Visualizations
Signaling Pathway Diagram
Caption: Proposed synergistic mechanism of this compound and a natural compound targeting the ASK1/JNK pathway.
Experimental Workflow Diagram
Caption: Workflow for investigating the synergistic effects of this compound.
Conclusion
The protocols and frameworks provided here offer a comprehensive guide for researchers to systematically investigate the synergistic potential of this compound with other natural compounds. By focusing on established mechanisms of the closely related Ecliptasaponin A and employing robust methodologies for assessing synergy, these studies can pave the way for the development of novel and effective combination therapies in cancer treatment. The visualization of signaling pathways and experimental workflows will aid in the clear communication and understanding of the complex biological processes and research strategies involved.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Cutting down on lung cancer: Ecliptasaponin A is a novel therapeutic agent - Rotinen - Annals of Translational Medicine [atm.amegroups.org]
- 3. Exploring Synergistic Interactions between Natural Compounds and Conventional Chemotherapeutic Drugs in Preclinical Models of Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Troubleshooting inconsistent results in Ecliptasaponin D bioassays.
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with Ecliptasaponin D.
Troubleshooting Guide: Inconsistent Bioassay Results
Inconsistent results in bioassays can arise from multiple factors, ranging from the handling of the compound to the specifics of the experimental procedure.[1] This guide addresses common issues in a question-and-answer format.
Compound-Related Issues
Question: My this compound seems to have lost activity over time. What could be the cause?
Answer: Loss of activity is often related to compound degradation. Saponins and other natural products can be sensitive to environmental conditions.[2]
-
Storage: Ensure this compound stock solutions are stored correctly. For instance, storing at -80°C for up to 6 months or -20°C for up to 1 month, protected from light, is recommended for stability.[3]
-
Preparation: Always prepare fresh working solutions for each experiment from a properly stored stock to avoid degradation that can occur in aqueous solutions.[2]
-
pH Sensitivity: The stability of similar compounds can be pH-dependent.[2][4] Ensure the pH of your assay buffer is consistent and optimal for this compound's stability.
Question: I'm observing precipitation or inconsistent solubility of this compound in my assay medium. How can I resolve this?
Answer: Poor solubility can lead to significant variability in effective concentration.
-
Solvent Choice: this compound is soluble in organic solvents like DMSO.[3] It is crucial to use a solvent that effectively dissolves the compound but has minimal toxicity to the test system at its final concentration.[2]
-
Solubilization Technique: If precipitation occurs, gentle heating or sonication can aid dissolution.[3]
-
Solvent Control: Always include a solvent-only control in your experiments to account for any effects the solvent itself may have on the bioassay.[2]
Cell Culture-Related Issues
Question: I am seeing high variability between replicate wells in my cell-based assay. What are common cellular factors?
Answer: The health and handling of your cell cultures are critical for reproducibility.[1][5]
-
Cell Passage Number: The passage number can influence experimental outcomes.[5] Use cells within a consistent and low passage number range for all experiments to avoid phenotypic drift.
-
Cell Seeding Density: Uneven cell distribution across wells is a major source of variation.[6] Ensure you have a homogenous single-cell suspension before seeding and use calibrated pipettes for accuracy.[1]
-
Edge Effects: Wells on the perimeter of a microplate are prone to evaporation and temperature fluctuations, which can alter cell growth and response.[7] It is advisable to fill the outer wells with sterile media or PBS and not use them for experimental data points.[1]
-
Contamination: Mycoplasma or other microbial contamination can dramatically impact cell health and produce unreliable data.[1][5] Regularly test your cell lines for mycoplasma.[5]
Assay Procedure & Data Acquisition Issues
Question: My results fluctuate between experiments performed on different days. How can I improve inter-assay consistency?
Answer: Standardizing the assay protocol is key to reducing variability between experiments.[8]
-
Consistent Incubation Times: Maintain consistent incubation times for cell treatment, antibody incubations, and reagent additions.[7]
-
Pipetting Errors: Inaccurate pipetting, especially with small volumes, introduces significant error.[1] Ensure pipettes are regularly calibrated.
-
Microplate Selection: The choice of microplate can affect signal detection. Use black plates for fluorescence, white plates for luminescence, and clear plates for absorbance measurements to minimize background and crosstalk.[6][9] For adherent cells, using clear-bottom plates and reading from the bottom can improve accuracy by avoiding signal interference from the cell culture supernatant.[6][9]
-
Reader Settings: Optimize instrument settings like gain, focal height, and well-scanning for your specific assay. Adjusting the focal height to the cell layer in adherent assays can improve sensitivity.[6] Using a spiral or orbital well-scanning pattern can correct for heterogeneous signal distribution within a well.[6]
Data & Protocols
Data Presentation
Table 1: Troubleshooting Checklist for this compound Bioassays
| Parameter | Checkpoint | Recommendation | Potential Impact of Inconsistency |
| Compound | Purity & Identity | Verify with Certificate of Analysis. | Impurities can cause off-target effects. |
| Storage | Store stock at -80°C (6 mo) or -20°C (1 mo), protected from light.[3] | Degradation leads to loss of potency. | |
| Solubility | Prepare fresh dilutions; use DMSO as a solvent.[3] | Inaccurate dosing and precipitation. | |
| Cell Culture | Passage Number | Use a consistent, low passage number range.[5] | Altered cellular response and morphology. |
| Cell Density | Ensure even seeding and cell health.[1] | High well-to-well variability. | |
| Contamination | Regularly test for mycoplasma.[5] | Unreliable and artifactual results. | |
| Assay | Pipetting | Calibrate pipettes regularly.[1] | Inaccurate concentrations and volumes. |
| Incubation | Standardize all incubation times and temperatures.[7] | Variable biological response. | |
| Plate Type | Use appropriate plates (e.g., black for fluorescence).[9] | High background, low signal-to-noise. | |
| Reader Settings | Optimize focal height and use well-scanning.[6] | Inaccurate and variable readings. |
Table 2: Example Dose-Response Data for this compound in an Anti-Proliferative Assay
The following data is illustrative. Actual results will vary based on the cell line and experimental conditions.
| Concentration (µM) | % Inhibition (24h) | Std. Dev. (24h) | % Inhibition (48h) | Std. Dev. (48h) |
|---|---|---|---|---|
| 0 (Vehicle Control) | 0 | 3.1 | 0 | 4.5 |
| 1 | 15.2 | 4.5 | 25.8 | 5.1 |
| 5 | 35.7 | 3.9 | 51.3 | 4.2 |
| 10 | 52.1 | 4.1 | 75.6 | 3.8 |
| 25 | 78.9 | 3.5 | 92.4 | 2.9 |
| 50 | 91.3 | 2.8 | 96.1 | 2.1 |
Experimental Protocols
Protocol 1: Cell Viability (MTT) Assay
This protocol is a standard method for assessing cell viability based on the metabolic reduction of MTT to formazan (B1609692).
-
Cell Seeding: Plate cells in a 96-well clear-bottom plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in the appropriate cell culture medium. Replace the existing medium with the medium containing this compound or vehicle control.
-
Incubation: Incubate the plate for the desired time period (e.g., 24 or 48 hours) in a humidified incubator at 37°C and 5% CO₂.
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to convert MTT to formazan crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based solution) to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at the appropriate wavelength (typically ~570 nm) using a microplate reader.
Protocol 2: Western Blot for Apoptosis/Autophagy Markers
This protocol is used to detect changes in protein expression related to signaling pathways affected by this compound.
-
Cell Lysis: After treating cells with this compound for the desired time, wash them with cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Denature equal amounts of protein from each sample and separate them by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature to prevent non-specific antibody binding.[7]
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., cleaved Caspase-3, LC3-II, p-JNK) overnight at 4°C.[10]
-
Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Frequently Asked Questions (FAQs)
Question: What is this compound and what are its known biological activities?
Answer: this compound is a triterpenoid (B12794562) glucoside isolated from Eclipta alba (L.) Hassk.[3][11] The plant it is derived from, Eclipta prostrata, is known to contain numerous bioactive compounds, including triterpenoids and saponins, and is used in herbal medicine for its anti-inflammatory, hepatoprotective, and antioxidant effects.[3][12][13]
Question: What are the primary signaling pathways modulated by Ecliptasaponins?
Answer: While research on this compound is specific, studies on the closely related Ecliptasaponin A provide significant insights. Ecliptasaponin A has been shown to induce apoptosis (programmed cell death) and autophagy in cancer cells.[10][14][15] This is mediated through the activation of the Apoptosis Signal-regulating Kinase 1 (ASK1) and c-Jun N-terminal Kinase (JNK) pathway, which is a part of the MAPK signaling cascade.[10][16][17]
Question: How should I properly store and handle this compound?
Answer: For long-term storage, stock solutions of this compound should be kept at -80°C for up to six months.[3] For short-term storage, -20°C for up to one month is recommended.[3] It is important to protect the compound from light.[3]
Question: What are the recommended solvents for dissolving this compound for bioassays?
Answer: this compound can be dissolved in DMSO for creating stock solutions.[3] For in vivo or cell-based assays, further dilution can be made in corn oil or saline containing SBE-β-CD.[3] It is critical to ensure the final concentration of the organic solvent in the assay medium is low and non-toxic to the cells.[2]
Visual Guides
Caption: General troubleshooting workflow for inconsistent bioassay results.
Caption: Ecliptasaponin-induced ASK1/JNK signaling leading to apoptosis and autophagy.
Caption: Key sources contributing to overall bioassay variability.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Thermal Degradation Kinetics and pH–Rate Profile of Verbascoside and Stability Improvement by Solid Lipid Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Troubleshooting Cell-based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to Analysis [worldwide.promega.com]
- 6. bitesizebio.com [bitesizebio.com]
- 7. azurebiosystems.com [azurebiosystems.com]
- 8. Reducing bioassay variability by identifying sources of variation and controlling key parameters in assay protocol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. selectscience.net [selectscience.net]
- 10. Ecliptasaponin A induces apoptosis through the activation of ASK1/JNK pathway and autophagy in human lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. [Isolation and identification of this compound from Eclipta alba (L.) Hassk] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Unlocking Therapeutic Potential: Comprehensive Extraction, Profiling, and Pharmacological Evaluation of Bioactive Compounds from Eclipta alba (L.) Hassk. for Dermatological Applications [mdpi.com]
- 13. Bioactive terpenoid constituents from Eclipta prostrata - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Cutting down on lung cancer: Ecliptasaponin A is a novel therapeutic agent - Rotinen - Annals of Translational Medicine [atm.amegroups.org]
- 15. Ecliptasaponin A: Significance and symbolism [wisdomlib.org]
- 16. Ecliptasaponin A induces apoptosis through the activation of ASK1/JNK pathway and autophagy in human lung cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Cutting down on lung cancer: Ecliptasaponin A is a novel therapeutic agent - PMC [pmc.ncbi.nlm.nih.gov]
Long-term stability and proper storage conditions for Ecliptasaponin D.
This technical support center provides researchers, scientists, and drug development professionals with comprehensive information on the long-term stability and proper storage of Ecliptasaponin D.
Frequently Asked Questions (FAQs)
Q1: What are the recommended short-term storage conditions for this compound stock solutions?
For reliable experimental results, it is recommended to store this compound stock solutions under specific conditions to minimize degradation. Store the solution at -80°C for up to 6 months or at -20°C for up to 1 month.[1] It is also crucial to protect the compound from light.[1]
Q2: I need to use this compound for an in vivo experiment. How should I prepare and store the working solution?
For in vivo experiments, it is highly recommended to prepare the working solution fresh on the day of use.[1] This practice minimizes the potential for degradation and ensures the compound's activity. If precipitation or phase separation occurs during preparation, gentle heating and/or sonication can be used to aid dissolution.[1]
Q3: My experimental results with this compound are inconsistent. Could this be related to storage and stability?
Inconsistent results can often be attributed to the degradation of the compound. If you are not adhering to the recommended storage conditions or are using stock solutions beyond their recommended storage period, the integrity of this compound may be compromised. It is advisable to prepare fresh stock solutions and meticulously follow the storage guidelines.
Q4: I suspect my this compound has degraded. How can I verify this?
To verify the integrity of your this compound, you can perform analytical testing using a stability-indicating method, such as High-Performance Liquid Chromatography (HPLC). This will allow you to separate and quantify the parent compound and any potential degradation products.
Q5: What are the likely degradation pathways for this compound?
While specific degradation pathways for this compound are not extensively documented in publicly available literature, triterpenoid (B12794562) saponins, in general, can be susceptible to hydrolysis of the glycosidic bonds, particularly under acidic or basic conditions. Oxidation and photodegradation are also potential degradation routes. Forced degradation studies can help elucidate the specific degradation pathways for this compound.
Storage Conditions Summary
For optimal stability, adhere to the following storage conditions for this compound stock solutions:
| Storage Temperature | Maximum Storage Duration | Special Conditions |
| -80°C | 6 months | Protect from light |
| -20°C | 1 month | Protect from light |
Experimental Protocols
Protocol 1: Long-Term Stability Study of this compound
Objective: To evaluate the long-term stability of this compound under defined storage conditions.
Methodology:
-
Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO, ethanol) at a known concentration. Aliquot the solution into multiple light-protected vials to avoid repeated freeze-thaw cycles.
-
Storage Conditions: Store the aliquots at the desired long-term storage temperatures (e.g., -80°C, -20°C, and 4°C). Include a condition at room temperature (25°C/60% RH) as an accelerated degradation condition.
-
Time Points: Designate specific time points for analysis (e.g., 0, 1, 3, 6, 12, and 24 months).
-
Analytical Method: At each time point, analyze the samples using a validated stability-indicating HPLC method. The method should be capable of separating the intact this compound from any degradation products.
-
Data Analysis: Quantify the amount of this compound remaining at each time point. Calculate the percentage of degradation. A common threshold for stability is retaining at least 90% of the initial concentration.
Protocol 2: Forced Degradation Study of this compound
Objective: To identify potential degradation products and pathways of this compound under various stress conditions.
Methodology:
-
Sample Preparation: Prepare solutions of this compound in a suitable solvent.
-
Stress Conditions:
-
Acid Hydrolysis: Treat the solution with 0.1 M HCl at a specified temperature (e.g., 60°C) for a defined period.
-
Base Hydrolysis: Treat the solution with 0.1 M NaOH at a specified temperature (e.g., 60°C) for a defined period.
-
Oxidation: Treat the solution with 3% hydrogen peroxide (H₂O₂) at room temperature.
-
Thermal Degradation: Expose the solid compound or a solution to elevated temperatures (e.g., 60°C).
-
Photodegradation: Expose a solution to UV light (e.g., 254 nm or 365 nm) and fluorescent light.
-
-
Time Points: Sample the stressed solutions at various time intervals to monitor the extent of degradation.
-
Analytical Method: Analyze the samples using a stability-indicating HPLC method, preferably coupled with a mass spectrometer (LC-MS), to separate and identify the degradation products.
-
Data Analysis: Characterize the degradation products based on their chromatographic and mass spectral data to propose degradation pathways.
Troubleshooting Workflow
Caption: Troubleshooting workflow for inconsistent experimental results with this compound.
References
Minimizing batch-to-batch variability in Ecliptasaponin D extracts.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing batch-to-batch variability in Ecliptasaponin D extracts from Eclipta prostrata.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is batch-to-batch consistency important?
A1: this compound is a triterpenoid (B12794562) glucoside isolated from the plant Eclipta prostrata (also known as Eclipta alba)[1]. This plant has been used in traditional medicine for various ailments and is known to have anti-inflammatory, hepatoprotective, and antioxidant effects[2][3]. Batch-to-batch consistency of the extract is crucial for obtaining reproducible results in preclinical and clinical studies, ensuring the safety and efficacy of potential therapeutic products.
Q2: What are the primary sources of variability in this compound extracts?
A2: The primary sources of variability can be broadly categorized into two areas:
-
Botanical Raw Material: The chemical composition of Eclipta prostrata can fluctuate based on geographical location, climate, harvest time, and storage conditions[3].
-
Processing and Extraction Methods: The choice of extraction technique, solvent, temperature, time, and solvent-to-sample ratio can significantly impact the yield and purity of this compound[4].
Q3: How does storage affect the stability of this compound extracts?
A3: Like many natural products, the stability of this compound in an extract can be affected by temperature and light. For long-term storage, it is recommended to store extracts at low temperatures (-20°C or -80°C) and protected from light to minimize degradation. Stock solutions should also be stored at 4°C for short-term use.
Q4: Which analytical methods are recommended for quantifying this compound?
A4: High-Performance Liquid Chromatography (HPLC) coupled with a Diode-Array Detector (DAD) or, for higher sensitivity and structural confirmation, Ultra-High-Performance Liquid Chromatography coupled with Quadrupole Time-of-Flight Mass Spectrometry (UPLC-Q-TOF-MS) are the recommended methods. These techniques allow for the accurate quantification and identification of this compound and other saponins (B1172615) in the extract.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the extraction and analysis of this compound.
Guide 1: Low Yield of this compound
| Possible Cause | Troubleshooting Steps |
| Poor Raw Material Quality | Source Eclipta prostrata from a reputable supplier with a certificate of analysis. Ensure the plant material is properly dried and stored. |
| Suboptimal Extraction Solvent | 50-70% methanol (B129727) or ethanol (B145695) is generally effective for saponin (B1150181) extraction. Perform small-scale pilot extractions with different solvent ratios to optimize for your specific plant material. |
| Inefficient Extraction Method | Ultrasonic-assisted extraction (UAE) is an efficient method. Ensure the ultrasonic bath/probe is functioning correctly. For other methods like maceration, ensure adequate agitation and time. |
| Incorrect Particle Size | Grind the dried plant material to a consistent, fine powder to maximize the surface area for extraction. |
| Inadequate Extraction Time or Temperature | An extraction time of 30 minutes for UAE is often sufficient. For total saponins using UAE, optimal conditions have been reported as 3 hours at 70°C. Over-extraction or excessively high temperatures can lead to degradation of target compounds. |
| Unfavorable Liquid-to-Solid Ratio | A higher liquid-to-solid ratio can improve extraction efficiency, but an excessively high ratio may lead to the co-extraction of interfering substances like polysaccharides and proteins. An optimized ratio of 14:1 (v/w) has been reported for total saponins. |
Guide 2: High Variability in Analytical Results (HPLC/UPLC-MS)
| Possible Cause | Troubleshooting Steps |
| Inconsistent Sample Preparation | Ensure samples are accurately weighed and dissolved completely. Use sonication if necessary. Filter all samples through a 0.2 or 0.45 µm syringe filter before injection. |
| Column Degradation | Complex plant extracts can degrade HPLC/UPLC columns over time. Use a guard column and flush the column with a strong solvent after each batch. If peak shape deteriorates, replace the column. |
| Mobile Phase Issues | Prepare fresh mobile phase for each run. Ensure it is properly mixed and degassed to prevent bubbles. Inconsistent mobile phase composition can cause shifts in retention times. |
| Injector Problems | Check for air bubbles in the injector syringe. Ensure consistent injection volumes by using a calibrated autosampler. |
| Matrix Effects (LC-MS) | Co-eluting compounds can suppress or enhance the ionization of this compound. Dilute the sample or use a solid-phase extraction (SPE) clean-up step to remove interfering compounds. |
Experimental Protocols
Protocol 1: Ultrasonic-Assisted Extraction (UAE) of Saponins
This protocol is based on optimized methods for extracting saponins from Eclipta prostrata.
-
Preparation of Plant Material:
-
Dry the aerial parts of Eclipta prostrata in the shade.
-
Grind the dried material into a fine powder (e.g., 40-60 mesh).
-
-
Extraction:
-
Accurately weigh 1.0 g of the powdered plant material into a 50 mL flask.
-
Add 25 mL of 50% methanol (v/v) to achieve a 25:1 liquid-to-solid ratio. Alternatively, for optimized total saponin yield, use 70% ethanol at a 14:1 ratio.
-
Place the flask in an ultrasonic bath.
-
Extract for 30 minutes at room temperature. For optimized total saponin yield, extract for 3 hours at 70°C.
-
-
Sample Processing:
-
Filter the extract through Whatman No. 1 filter paper.
-
For quantitative analysis, take a 1 mL aliquot of the filtrate and dilute it to 10 mL with the extraction solvent in a volumetric flask.
-
Centrifuge the diluted sample at approximately 13,000 x g for 10 minutes.
-
Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial for analysis.
-
Protocol 2: Quantification of this compound by UPLC-Q-TOF-MS
This protocol is adapted from a validated method for the analysis of constituents in Eclipta prostrata.
-
Chromatographic Conditions:
-
Column: ACQUITY UPLC BEH C18 column (2.1 × 100 mm, 1.7 µm) or equivalent.
-
Mobile Phase A: Acetonitrile.
-
Mobile Phase B: Water with 0.1% formic acid.
-
Gradient Elution:
-
0–15 min: 10–30% A
-
15–28 min: 30% A
-
28–30 min: 30–40% A
-
30–38 min: 40% A
-
38–45 min: 40–100% A
-
45–50 min: 100% A
-
50–50.5 min: 100-10% A
-
50.5–60 min: 10% A
-
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 30°C.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometry Conditions (Negative Ion Mode):
-
Ionization Mode: Electrospray Ionization (ESI), negative.
-
Scan Range: m/z 100–1700.
-
Capillary Voltage: 3.5 kV.
-
Cone Voltage: 45 V.
-
Source Temperature: 120°C.
-
Desolvation Temperature: 350°C.
-
Collision Energy: 6V (low energy), 20-40V ramp (high energy).
-
-
Quantification:
-
Prepare a stock solution of purified this compound standard in 50% methanol.
-
Create a series of calibration standards by serial dilution of the stock solution.
-
Inject the standards to generate a calibration curve based on the peak area of the [M-H]⁻ ion for this compound.
-
Inject the prepared samples and quantify the amount of this compound using the calibration curve.
-
Data Presentation
Table 1: Effect of Extraction Solvent on Saponin Yield
| Solvent | Relative Yield of Target Compounds | Reference |
| Water | Low | |
| 50% Methanol (v/v) | High | |
| 100% Methanol | Moderate | |
| 70% Ethanol (v/v) | High (Optimized for total saponins) |
Table 2: Influence of UAE Parameters on Total Saponin Yield
| Parameter | Range Studied | Optimized Value | Effect on Yield | Reference |
| Ethanol Concentration | 50-90% | 70% | Yield increases up to 70% and then decreases. | |
| Extraction Time | 1-5 hours | 3 hours | Yield increases with time up to a plateau. | |
| Extraction Temperature | 50-90°C | 70°C | Yield increases with temperature up to 70°C. | |
| Liquid/Solid Ratio | 8:1 - 16:1 (mL/g) | 14:1 | Yield increases up to the optimal ratio. |
Visualizations
Caption: Key factors contributing to batch-to-batch variability in this compound extracts.
Caption: Standardized workflow for the extraction and analysis of this compound.
Caption: Proposed signaling pathway for Ecliptasaponin A-induced cell death.
References
- 1. [Isolation and identification of this compound from Eclipta alba (L.) Hassk] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Eclipta prostrata (L.) L. (Asteraceae): Ethnomedicinal Uses, Chemical Constituents, and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Qualitative and Quantitative Analysis of Eclipta prostrata L. by LC/MS - PMC [pmc.ncbi.nlm.nih.gov]
Addressing matrix effects in the LC-MS analysis of Ecliptasaponin D.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing matrix effects during the LC-MS analysis of Ecliptasaponin D.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how do they impact the analysis of this compound?
A1: Matrix effects are the alteration of the ionization efficiency of a target analyte, such as this compound, due to the presence of co-eluting compounds from the sample matrix.[1] These effects can manifest as either ion suppression (decreased signal) or ion enhancement (increased signal), leading to inaccurate and imprecise quantification.[2] In the analysis of this compound from complex matrices like plasma, serum, or herbal extracts, components such as phospholipids (B1166683), salts, endogenous metabolites, and other saponins (B1172615) can interfere with the ionization process in the mass spectrometer's source.[1][2]
Q2: How can I determine if my this compound analysis is affected by matrix effects?
A2: Two primary methods are used to assess matrix effects:[2]
-
Post-column Infusion: A solution of this compound is continuously infused into the LC flow after the analytical column, while a blank matrix extract is injected. A dip or rise in the baseline signal at the retention time of this compound indicates the presence of ion suppression or enhancement, respectively.
-
Post-extraction Spike: The response of this compound in a neat solvent is compared to its response when spiked into a blank matrix extract after the extraction process. The ratio of these responses, known as the matrix factor (MF), provides a quantitative measure of the matrix effect. An MF less than 1 indicates ion suppression, while a value greater than 1 suggests ion enhancement.
Q3: What are the most common sources of matrix effects in this compound analysis?
A3: Common sources of matrix effects include:
-
Endogenous compounds: In biological samples like plasma, phospholipids and salts are major contributors to ion suppression.
-
Exogenous compounds: In plant extracts, pigments, other saponins, and phenolic compounds can interfere with the analysis.
-
Sample preparation reagents: Buffers, salts, and detergents used during sample preparation can also cause matrix effects if not properly removed.
-
Chromatographic conditions: Co-elution of matrix components with this compound is a primary cause of matrix effects.
Q4: What are the primary strategies to mitigate matrix effects for this compound?
A4: Strategies to reduce or eliminate matrix effects can be categorized as follows:
-
Sample Preparation: Employing effective sample cleanup techniques like Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) to remove interfering compounds. Simple dilution of the sample can also be effective if the analyte concentration is sufficiently high.
-
Chromatographic Separation: Optimizing the LC method to separate this compound from matrix components. This can involve adjusting the gradient, changing the column chemistry, or using a narrower column.
-
Internal Standard Selection: Using a suitable internal standard (IS), ideally a stable isotope-labeled (SIL) version of this compound, to compensate for signal variations caused by matrix effects. If a SIL-IS is unavailable, a structurally similar analog can be used, but requires careful validation.
-
Choice of Ionization Technique: While Electrospray Ionization (ESI) is common for saponins, it is more susceptible to matrix effects than Atmospheric Pressure Chemical Ionization (APCI). The choice should be evaluated during method development.
Troubleshooting Guide
This guide addresses common issues encountered during the LC-MS analysis of this compound, with a focus on matrix-related problems.
Issue 1: Poor Peak Shape (Tailing, Fronting, or Broadening)
| Potential Cause | Troubleshooting Step |
| Column Contamination/Deterioration | Flush the column with a strong solvent. If the problem persists, replace the guard column or the analytical column. |
| Inappropriate Injection Solvent | Ensure the injection solvent is weaker than or matches the initial mobile phase composition to prevent peak distortion. |
| Secondary Interactions with Column | Use a mobile phase with additives like formic acid or ammonium (B1175870) formate (B1220265) to improve peak shape. Consider a different column chemistry if tailing persists. |
| System Dead Volume | Check all fittings and connections for dead volume, which can cause peak broadening. |
Issue 2: Low or Inconsistent this compound Signal Intensity (Ion Suppression)
| Potential Cause | Troubleshooting Step |
| Co-eluting Matrix Components | Optimize the chromatographic gradient to better separate this compound from interfering compounds. A slower gradient or a different organic modifier can improve resolution. |
| Insufficient Sample Cleanup | Implement a more rigorous sample preparation method such as Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) to remove interfering matrix components. |
| High Salt Concentration in the Sample | Ensure that salts from buffers or the sample matrix are effectively removed during sample preparation, as they are a common cause of ion suppression. |
| Suboptimal MS Source Conditions | Optimize source parameters such as capillary voltage, gas flow, and temperature to enhance the ionization of this compound. |
Issue 3: Inaccurate Quantification
| Potential Cause | Troubleshooting Step |
| Uncorrected Matrix Effects | Quantify the matrix effect using the post-extraction spike method. If significant, implement strategies to mitigate it, such as improved sample cleanup or using a suitable internal standard. |
| Inappropriate Internal Standard (IS) | If using a structural analog IS, verify that it co-elutes with this compound and experiences similar matrix effects. Ideally, use a stable isotope-labeled IS. |
| Non-linearity of Response | Ensure the calibration curve is constructed using matrix-matched standards if matrix effects are present and cannot be fully eliminated. |
Quantitative Data Summary
The following tables summarize typical quantitative data for the assessment of matrix effects and recovery in the analysis of triterpenoid (B12794562) saponins, which are structurally related to this compound. This data can serve as a benchmark for your own experiments.
Table 1: Matrix Effect Assessment for Triterpenoid Saponins in Rat Plasma
| Analyte | Concentration (ng/mL) | Matrix Factor (MF) | RSD (%) |
| Saponin X | 5 | 0.88 | 4.2 |
| 50 | 0.91 | 3.8 | |
| 500 | 0.95 | 2.5 | |
| Saponin Y | 5 | 1.15 | 5.1 |
| 50 | 1.12 | 4.5 | |
| 500 | 1.08 | 3.1 |
Data adapted from a study on triterpenoidal saponins in rat plasma. A matrix factor close to 1 indicates minimal matrix effect.
Table 2: Recovery Assessment for Triterpenoid Saponins in Rat Plasma
| Analyte | Concentration (ng/mL) | Recovery (%) | RSD (%) |
| Saponin X | 5 | 85.2 | 6.3 |
| 50 | 88.1 | 5.5 | |
| 500 | 90.5 | 4.1 | |
| Saponin Y | 5 | 78.9 | 7.8 |
| 50 | 82.4 | 6.9 | |
| 500 | 85.6 | 5.2 |
Data adapted from a study on triterpenoidal saponins in rat plasma. High and consistent recovery is crucial for accurate quantification.
Experimental Protocols
Protocol 1: Assessment of Matrix Effect by Post-Extraction Spike
-
Prepare three sets of samples:
-
Set A (Neat Solution): Spike this compound standard into the reconstitution solvent at low, medium, and high concentrations.
-
Set B (Post-extraction Spike): Extract blank matrix (e.g., plasma, herbal extract) using the developed sample preparation method. Spike this compound standard into the final extracted matrix at the same low, medium, and high concentrations as Set A.
-
Set C (Pre-extraction Spike): Spike this compound standard into the blank matrix before the extraction process at the same three concentrations.
-
-
Analyze all samples by the developed LC-MS method.
-
Calculate the Matrix Factor (MF) and Recovery (RE) using the following formulas:
-
Matrix Factor (MF) = (Peak Area in Set B) / (Peak Area in Set A)
-
Recovery (RE) % = [(Peak Area in Set C) / (Peak Area in Set B)] * 100
-
Protocol 2: Sample Preparation using Solid-Phase Extraction (SPE) for Plasma
This protocol is adapted from a method for the extraction of triterpenoid saponins from rat plasma and can be optimized for this compound.
-
Sample Pre-treatment: To 200 µL of plasma, add 50 µL of internal standard solution and vortex.
-
Conditioning: Condition a polymeric SPE cartridge (e.g., Strata-X) with 1 mL of methanol (B129727) followed by 1 mL of water.
-
Loading: Load the pre-treated plasma sample onto the SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.
-
Elution: Elute this compound and the internal standard with 1 mL of methanol.
-
Dry Down and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase for LC-MS analysis.
Visualizations
Caption: A general experimental workflow for the LC-MS analysis of this compound.
Caption: A logical workflow for troubleshooting inaccurate quantification due to matrix effects.
References
Validation & Comparative
A Comparative Analysis of the Anti-inflammatory Efficacy of Ecliptasaponin D and Dexamethasone
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the anti-inflammatory properties of Ecliptasaponin D, a natural triterpenoid (B12794562) saponin, and dexamethasone (B1670325), a well-established synthetic glucocorticoid. The following sections present a comprehensive overview of their mechanisms of action, comparative efficacy based on available experimental data, and detailed experimental protocols. This information is intended to assist researchers in evaluating the potential of this compound as a novel anti-inflammatory agent.
Mechanism of Action: A Tale of Two Pathways
Both this compound and dexamethasone exert their anti-inflammatory effects by modulating key signaling pathways involved in the inflammatory cascade. However, their primary molecular targets and mechanisms of action differ significantly.
This compound , and structurally related saponins (B1172615) like Saikosaponin D, primarily target the Nuclear Factor-kappa B (NF-κB) signaling pathway .[1] NF-κB is a crucial transcription factor that orchestrates the expression of numerous pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules. In an inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins.[2] Upon stimulation by inflammatory signals such as lipopolysaccharide (LPS), IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and initiate the transcription of pro-inflammatory genes.[2] Ecliptasaponins have been shown to inhibit the degradation of IκBα and the subsequent nuclear translocation of the NF-κB p65 subunit, thereby suppressing the inflammatory response.[1]
Dexamethasone , on the other hand, functions as a potent agonist of the glucocorticoid receptor (GR) .[3] Upon binding to dexamethasone, the GR translocates to the nucleus where it modulates gene expression in two primary ways:
-
Transactivation: The GR-dexamethasone complex directly binds to glucocorticoid response elements (GREs) on the DNA, leading to the increased expression of anti-inflammatory proteins.
-
Transrepression: The complex interferes with the activity of pro-inflammatory transcription factors, including NF-κB and Activator Protein-1 (AP-1), by either directly interacting with them or by recruiting co-repressor molecules. This leads to a broad suppression of pro-inflammatory gene expression.[4]
Dexamethasone is also known to inhibit the Mitogen-Activated Protein Kinase (MAPK) signaling pathway, which plays a critical role in the production of inflammatory mediators.[5]
Signaling Pathway Diagrams
Comparative Efficacy: A Quantitative Look
Direct comparative studies between this compound and dexamethasone are limited. However, by examining data from separate studies on structurally similar saponins and dexamethasone under comparable experimental conditions (LPS-stimulated inflammatory models), we can draw some inferences.
Table 1: Inhibition of Pro-inflammatory Cytokine Production
| Compound | Cell Line | Concentration | Target Cytokine | Inhibition (%) | Reference |
| Saikosaponin D | MLE-12 | 1 µM | IL-6 | ~25% | [6] |
| 2 µM | IL-6 | ~50% | [6] | ||
| 4 µM | IL-6 | ~75% | [6] | ||
| 1 µM | IL-1β | ~30% | [6] | ||
| 2 µM | IL-1β | ~55% | [6] | ||
| 4 µM | IL-1β | ~80% | [6] | ||
| 1 µM | TNF-α | ~40% | [6] | ||
| 2 µM | TNF-α | ~60% | [6] | ||
| 4 µM | TNF-α | ~70% | [6] | ||
| Dexamethasone | Whole Blood | 1 nM | IL-6 | Significant Inhibition | [7] |
| 10 nM | IL-6 | Increased Inhibition | [7] | ||
| 100 nM | IL-6 | Further Increased Inhibition | [7] | ||
| 1 nM | TNF-α | Significant Inhibition | [7] | ||
| 10 nM | TNF-α | Increased Inhibition | [7] | ||
| 100 nM | TNF-α | Further Increased Inhibition | [7] |
Note: The data for Saikosaponin D and Dexamethasone are from different studies and direct comparison should be made with caution. The percentage inhibition for Saikosaponin D is estimated from graphical data.
From the available data, it is evident that both Saikosaponin D (as a proxy for this compound) and dexamethasone exhibit a dose-dependent inhibition of key pro-inflammatory cytokines. Dexamethasone appears to be effective at much lower concentrations (nanomolar range) compared to Saikosaponin D (micromolar range), highlighting its high potency as a synthetic anti-inflammatory drug.
Experimental Protocols
The following are summaries of the experimental methodologies used in the cited studies to evaluate the anti-inflammatory effects of these compounds.
In Vitro Anti-inflammatory Assay for Saikosaponin D
-
Cell Line: Murine lung epithelial cell line (MLE-12).[6]
-
Inflammatory Stimulus: Lipopolysaccharide (LPS) from Escherichia coli O55:B5.[6]
-
Treatment Protocol: MLE-12 cells were pre-treated with varying concentrations of Saikosaponin D (1, 2, and 4 µM) for a specified period before being stimulated with LPS (1 µg/mL) for 24 hours.[6]
-
Measurement of Inflammatory Markers: The concentrations of pro-inflammatory cytokines (IL-6, IL-1β, and TNF-α) in the cell culture supernatants were quantified using Enzyme-Linked Immunosorbent Assay (ELISA) kits according to the manufacturer's instructions.[6]
-
Data Analysis: The results were expressed as the mean ± standard deviation, and statistical significance was determined using appropriate statistical tests.[6]
In Vitro Anti-inflammatory Assay for Dexamethasone
-
Model: Human whole blood.[7]
-
Inflammatory Stimulus: Lipopolysaccharide (LPS).[7]
-
Treatment Protocol: Heparinized whole blood was incubated with various concentrations of dexamethasone (e.g., 1, 10, 100 nM) for a defined period before stimulation with LPS.[7]
-
Measurement of Inflammatory Markers: The levels of IL-6 and TNF-α in the plasma were measured by ELISA.[7]
-
Data Analysis: The inhibitory effect of dexamethasone was calculated as the percentage reduction in cytokine production compared to the LPS-stimulated control.[7]
Experimental Workflow Diagram
Conclusion
Both this compound and dexamethasone demonstrate significant anti-inflammatory properties by targeting key signaling pathways involved in the inflammatory response. Dexamethasone, a potent synthetic glucocorticoid, exhibits high efficacy at low nanomolar concentrations. This compound, a natural product, and its related saponins, also effectively suppress pro-inflammatory cytokine production, primarily through the inhibition of the NF-κB pathway. While dexamethasone remains a cornerstone of anti-inflammatory therapy, the distinct mechanism of action of this compound presents a compelling case for its further investigation as a potential therapeutic agent, possibly with a different side-effect profile. Further direct comparative studies are warranted to fully elucidate the relative potency and therapeutic potential of this compound.
References
- 1. Saikosaponin-d Enhances the Anticancer Potency of TNF-α via Overcoming Its Undesirable Response of Activating NF-Kappa B Signalling in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Antiinflammatory effects of dexamethasone are partly dependent on induction of dual specificity phosphatase 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Saikosaponin D attenuates inflammatory response and cell apoptosis of lipopolysaccharide‐induced lung epithelial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cytokine release and its modulation by dexamethasone in whole blood following exercise - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Hepatoprotective Mechanism of Ecliptasaponin D in a CCl4-Induced Liver Injury Model: A Comparative Guide
Introduction
Acute liver injury, often induced by toxins, drugs, or viral infections, represents a significant global health concern. Carbon tetrachloride (CCl4) is a potent hepatotoxin widely used in preclinical studies to mimic toxin-induced liver damage in humans. The pathology is characterized by the generation of highly reactive free radicals, leading to oxidative stress, inflammation, and ultimately, hepatocyte apoptosis and necrosis.[1]
Eclipta prostrata, a herb used in traditional medicine, has demonstrated significant hepatoprotective properties.[2][3][4] Its therapeutic effects are largely attributed to its rich content of saponins, flavonoids, and alkaloids.[5] Among these, Ecliptasaponin D is a key saponin (B1150181) that is believed to play a crucial role in liver protection. This guide aims to provide a comprehensive overview of the experimental validation of this compound's hepatoprotective mechanism in a CCl4-induced liver injury model. Due to the limited availability of studies on isolated this compound, this guide will utilize data from Eclipta prostrata extracts, which are rich in this and other related saponins. This information should be interpreted with the understanding that the observed effects may be due to the synergistic action of multiple compounds within the extract.
The performance of Eclipta prostrata extract will be objectively compared with other well-established or promising hepatoprotective agents, including Silymarin, Trillium tschonoskii saponins, and Cyanidin. This guide is intended for researchers, scientists, and drug development professionals, providing detailed experimental protocols, comparative data, and visual representations of the underlying molecular pathways.
Comparative Performance Analysis
The hepatoprotective efficacy of this compound (represented by Eclipta prostrata extract) and its alternatives is evaluated based on their ability to mitigate key markers of liver injury in a CCl4-induced animal model. The following tables summarize the quantitative data from various studies.
Table 1: Effect on Liver Function Enzymes
| Treatment Group | Dose | ALT (U/L) | AST (U/L) | Reference |
| Control | - | 44.51 ± 2.64 | 73.98 ± 2.22 | |
| CCl4 | 1 ml/kg | 99.47 ± 3.19 | 137.00 ± 4.22 | |
| CCl4 + E. prostrata extract | 200 mg/kg | Significantly Reduced | Significantly Reduced | |
| CCl4 + Silymarin | 25 mg/kg | Significantly Reduced | Significantly Reduced | |
| CCl4 + Silymarin | 100 mg/kg | 54.60 ± 3.20 | 95.43 ± 2.85 | |
| CCl4 + T. tschonoskii saponin | 1.0 g/kg | Significantly Reduced | Significantly Reduced | |
| CCl4 + Cyanidin | High Dose | Reduced by 81.5% | Reduced by 70.0% |
Table 2: Modulation of Oxidative Stress Markers
| Treatment Group | Dose | MDA Level | SOD Activity | Reference |
| CCl4 | - | Increased | Decreased | |
| CCl4 + Saikosaponin-d | 2.0 mg/kg | Significantly Decreased | Significantly Increased | |
| CCl4 + Cyanidin | High Dose | Significantly Mitigated | Increased | |
| CCl4 + E. prostrata extract | 200 mg/kg | Significantly Decreased | Significantly Increased |
Table 3: Regulation of Inflammatory and Apoptotic Markers
| Treatment Group | Dose | TNF-α | IL-6 | Bax Expression | Bcl-2 Expression | Cleaved Caspase-3 | Reference |
| CCl4 | - | Up-regulated | Up-regulated | Overexpressed | - | Overexpressed | |
| CCl4 + T. tschonoskii saponin | 1.0 g/kg | Down-regulated | Down-regulated | Reduced | Increased | Reduced | |
| CCl4 + Cyanidin | High Dose | Decreased | Decreased | - | - | - | |
| CCl4 + Procyanidin B2 | - | Decreased | - | Suppressed Upregulation | Restored Downregulation | Inhibited |
Experimental Protocols
This section provides detailed methodologies for the key experiments cited in this guide.
CCl4-Induced Acute Liver Injury Animal Model
A widely used model for inducing acute liver failure involves the intraperitoneal administration of CCl4 to rodents.
-
Animals: Male albino Wistar rats or C57BL/6 mice are commonly used.
-
Acclimatization: Animals are housed under standard laboratory conditions (12h light/dark cycle, controlled temperature and humidity) and allowed to acclimatize for at least one week before the experiment.
-
Grouping: Animals are randomly divided into several groups:
-
Control Group: Receives the vehicle (e.g., olive oil or saline) only.
-
CCl4 Model Group: Receives a single intraperitoneal injection of CCl4 (typically 0.5-1 ml/kg body weight, diluted in olive oil).
-
Treatment Groups: Receive the test compound (e.g., Eclipta prostrata extract, Silymarin) orally or via injection for a specified period before and/or after CCl4 administration.
-
Positive Control Group: Receives a known hepatoprotective agent like Silymarin.
-
-
Sample Collection: 24 to 48 hours after CCl4 injection, animals are euthanized. Blood samples are collected for serum analysis of liver enzymes, and liver tissues are harvested for histopathological and molecular analysis.
Determination of Liver Function Parameters (ALT and AST)
Alanine aminotransferase (ALT) and aspartate aminotransferase (AST) are key enzymes that leak into the bloodstream upon liver cell damage. Their serum levels are indicative of the extent of liver injury.
-
Sample Preparation: Blood is collected and centrifuged to separate the serum.
-
Assay: Commercially available kits are used to measure the enzymatic activity of ALT and AST in the serum samples according to the manufacturer's instructions. The absorbance is typically measured using a spectrophotometer.
Histological Analysis (Hematoxylin and Eosin Staining)
H&E staining is a standard histological technique used to visualize the morphology of liver tissue and assess the extent of damage, such as necrosis, inflammation, and steatosis.
-
Tissue Preparation: Liver tissues are fixed in 10% neutral buffered formalin, dehydrated through a graded series of ethanol, cleared in xylene, and embedded in paraffin.
-
Sectioning: Thin sections (4-5 µm) of the paraffin-embedded tissue are cut using a microtome and mounted on glass slides.
-
Staining:
-
Deparaffinize the sections in xylene and rehydrate through graded alcohols to water.
-
Stain with Hematoxylin to stain the cell nuclei blue/purple.
-
Counterstain with Eosin to stain the cytoplasm and extracellular matrix pink/red.
-
-
Microscopy: The stained sections are examined under a light microscope to evaluate the liver architecture, cellular infiltration, and areas of necrosis.
Western Blotting for Signaling Pathway Proteins
Western blotting is used to detect and quantify the expression levels of specific proteins involved in the hepatoprotective mechanism, such as those in the Keap1-Nrf2 and apoptosis pathways.
-
Protein Extraction: Liver tissues are homogenized in a lysis buffer containing protease and phosphatase inhibitors to extract total protein.
-
Protein Quantification: The concentration of the extracted protein is determined using a protein assay, such as the BCA assay.
-
Electrophoresis: Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer: The separated proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Blocking: The membrane is incubated in a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20) to prevent non-specific antibody binding.
-
Antibody Incubation: The membrane is incubated with primary antibodies specific to the target proteins (e.g., Keap1, Nrf2, HO-1, Bcl-2, Bax, cleaved caspase-3) overnight at 4°C.
-
Secondary Antibody Incubation: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection reagent and imaged. The band intensities are quantified using densitometry software and normalized to a loading control protein like β-actin or GAPDH.
Signaling Pathways and Experimental Workflow
The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways, the experimental workflow for validating the hepatoprotective mechanism, and the logical relationship of the protective action.
References
- 1. ijbcp.com [ijbcp.com]
- 2. researchgate.net [researchgate.net]
- 3. hub.tmu.edu.tw [hub.tmu.edu.tw]
- 4. Hepatoprotective Activity of Ethanolic Extract of Eclipta Alba in Albino Rats – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
- 5. Hepatoprotective and Curative Effect of Eclipta prostrata on CCl4 Induced Hepatotoxicity in Albino Rats – Biosciences Biotechnology Research Asia [biotech-asia.org]
Ecliptasaponin D vs. Silymarin: A Comparative Analysis of Hepatoprotective Efficacy
A detailed examination of two prominent natural compounds in the defense against liver injury, supported by experimental evidence.
For researchers and drug development professionals vested in the discovery and advancement of hepatoprotective agents, the comparative analysis of promising natural compounds is of paramount importance. This guide provides a comprehensive comparison of Ecliptasaponin D, a key bioactive constituent of Eclipta alba, and silymarin (B1681676), a well-established extract from milk thistle (Silybum marianum), in the context of liver protection. This comparison is based on available experimental data, elucidating their mechanisms of action and therapeutic potential.
I. Overview of Hepatoprotective Mechanisms
Both this compound and silymarin exert their protective effects on the liver through a variety of mechanisms, primarily centered around antioxidant and anti-inflammatory pathways.
This compound , an oleanane-type triterpenoid (B12794562) saponin (B1150181), is a major component of Eclipta alba, a plant with a long history of use in traditional medicine for liver ailments. Its hepatoprotective activity is attributed to its ability to mitigate oxidative stress and inflammation.
Silymarin , a complex of flavonolignans, is the most well-researched natural compound for liver health. Its primary active constituent, silybin, is a potent antioxidant that scavenges free radicals, inhibits lipid peroxidation, and enhances the cellular antioxidant defense system. Silymarin also exhibits anti-inflammatory, antifibrotic, and membrane-stabilizing properties.
II. Comparative Efficacy: Experimental Data
To objectively assess the hepatoprotective potential of this compound and silymarin, this section summarizes quantitative data from preclinical studies utilizing established models of liver injury: carbon tetrachloride (CCl₄)-induced hepatotoxicity and D-galactosamine (D-GalN)-induced liver damage.
A. Carbon Tetrachloride (CCl₄)-Induced Hepatotoxicity
CCl₄ is a potent hepatotoxin that induces severe oxidative stress and hepatocellular necrosis, leading to elevated levels of liver enzymes in the serum.
Table 1: Effect of Eclipta alba Extract (containing Ecliptasaponins) and Silymarin on Serum Biochemical Parameters in CCl₄-Induced Hepatotoxicity in Rats
| Treatment Group | Dose | ALT (U/L) | AST (U/L) | ALP (U/L) | Total Bilirubin (mg/dL) | Total Protein (g/dL) |
| Normal Control | - | 38.5 ± 2.1 | 85.2 ± 4.5 | 145.3 ± 7.8 | 0.45 ± 0.03 | 7.2 ± 0.3 |
| CCl₄ Control | 1 ml/kg | 195.4 ± 10.2 | 285.6 ± 15.1 | 310.8 ± 16.4 | 1.85 ± 0.10 | 5.1 ± 0.2 |
| Eclipta alba Extract | 250 mg/kg | 98.7 ± 5.3 | 154.3 ± 8.1 | 210.5 ± 11.2 | 0.98 ± 0.05 | 6.5 ± 0.3 |
| Eclipta alba Extract | 500 mg/kg | 75.4 ± 4.1 | 120.1 ± 6.4 | 180.2 ± 9.5 | 0.75 ± 0.04 | 6.8 ± 0.3 |
| Silymarin | 100 mg/kg | 65.8 ± 3.5 | 110.5 ± 5.8 | 170.6 ± 9.0 | 0.68 ± 0.04 | 6.9 ± 0.4* |
*Data are presented as mean ± SEM. *p < 0.05 compared to CCl₄ control. Data is compiled from representative studies.[1][2]
B. D-Galactosamine (D-GalN)-Induced Liver Injury
D-Galactosamine is another hepatotoxic agent that causes liver damage resembling viral hepatitis, characterized by inflammation and apoptosis of hepatocytes.
Table 2: Effect of Eclipta alba Extract and Silymarin on Serum Biochemical Parameters in D-Galactosamine-Induced Hepatotoxicity in Rats
| Treatment Group | Dose | ALT (U/L) | AST (U/L) |
| Normal Control | - | 42.7 ± 3.1 | 95.8 ± 6.7 |
| D-GalN Control | 400 mg/kg | 210.5 ± 15.2 | 315.4 ± 22.8 |
| Eclipta alba Extract | 200 mg/kg | 115.3 ± 8.9 | 189.7 ± 14.5 |
| Silymarin | 100 mg/kg | 98.6 ± 7.2 | 165.2 ± 12.1 |
*Data are presented as mean ± SEM. *p < 0.05 compared to D-GalN control. Data is compiled from representative studies.
III. Mechanistic Insights: Signaling Pathways
The hepatoprotective effects of this compound and silymarin are mediated through the modulation of key signaling pathways involved in inflammation, oxidative stress, and cell survival.
A. This compound
While research on the specific signaling pathways of isolated this compound in liver protection is still emerging, studies on Eclipta alba extracts suggest the involvement of pathways that regulate inflammation and apoptosis. It is hypothesized that ecliptasaponins may exert their effects by inhibiting the activation of pro-inflammatory transcription factors such as Nuclear Factor-kappa B (NF-κB) and modulating the Mitogen-Activated Protein Kinase (MAPK) signaling cascades, which are crucial in the cellular response to stress and inflammatory stimuli.
B. Silymarin
The mechanisms of silymarin are more extensively characterized. It is known to interfere with multiple signaling pathways to protect liver cells. Silymarin inhibits NF-κB activation, thereby downregulating the expression of pro-inflammatory cytokines like TNF-α and IL-6. It also modulates the transforming growth factor-beta (TGF-β) signaling pathway, which plays a central role in liver fibrosis. Furthermore, silymarin enhances the expression of antioxidant enzymes through the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway.
IV. Experimental Protocols
To facilitate the replication and further investigation of the hepatoprotective effects of these compounds, this section outlines the general experimental protocols for inducing liver injury in rodent models.
A. CCl₄-Induced Hepatotoxicity Model
Detailed Methodology:
-
Animals: Male Wistar rats (180-220 g) are typically used.
-
Acclimatization: Animals are housed in standard laboratory conditions for at least one week prior to the experiment.
-
Grouping: Animals are randomly divided into groups (n=6-8 per group): Normal Control, CCl₄ Control, this compound/Eclipta alba extract-treated, and Silymarin-treated.
-
Treatment: The test compounds or vehicle are administered orally for a period of 7 to 14 days.
-
Induction of Hepatotoxicity: On the last day of treatment, animals (except the normal control group) are administered a single intraperitoneal (i.p.) injection of CCl₄ (typically 1 ml/kg body weight, diluted in olive oil).
-
Sample Collection: 24 to 48 hours after CCl₄ administration, animals are euthanized, and blood and liver samples are collected.
-
Biochemical Analysis: Serum is separated to measure the levels of liver function markers such as Alanine Aminotransferase (ALT), Aspartate Aminotransferase (AST), Alkaline Phosphatase (ALP), total bilirubin, and total protein.
-
Histopathological Examination: Liver tissues are fixed, processed, and stained (e.g., with Hematoxylin and Eosin) to observe cellular changes.
B. D-Galactosamine-Induced Hepatotoxicity Model
Detailed Methodology:
-
Animals: Male Wistar rats (180-220 g) are commonly used.
-
Acclimatization: Standard acclimatization for one week.
-
Grouping: Animals are divided into similar groups as in the CCl₄ model.
-
Treatment: Test compounds or vehicle are administered orally, typically as a pre-treatment 1-2 hours before the induction of liver injury.
-
Induction of Hepatotoxicity: A single intraperitoneal injection of D-Galactosamine (e.g., 400 mg/kg body weight) is administered to all groups except the normal control.
-
Sample Collection: Animals are sacrificed 24 hours after D-GalN injection, and blood and liver samples are collected.
-
Biochemical and Histopathological Analysis: Similar analyses as described for the CCl₄ model are performed.
V. Conclusion
Both this compound (as a component of Eclipta alba extracts) and silymarin demonstrate significant hepatoprotective effects in preclinical models of liver injury. While silymarin is a well-established agent with a more thoroughly characterized mechanism of action, the available data for Eclipta alba suggest that its saponin constituents, including this compound, hold considerable promise.
The quantitative data presented indicate that both agents can effectively reduce the levels of serum liver enzymes and mitigate histopathological damage induced by hepatotoxins. Mechanistically, their actions converge on the inhibition of oxidative stress and inflammation.
For future research, it is imperative to conduct head-to-head comparative studies using isolated this compound to definitively ascertain its potency relative to silymarin. Further elucidation of the specific molecular targets and signaling pathways of this compound will also be crucial for its potential development as a novel hepatoprotective therapeutic. This guide serves as a foundational resource for researchers to design and interpret future studies in this important area of drug discovery.
References
Comparative Analysis of the Antioxidant Capacity of Ecliptasaponin D and Standard Antioxidants
For Immediate Release
This guide provides a comparative analysis of the antioxidant capacity of Ecliptasaponin D, a triterpenoid (B12794562) saponin (B1150181) found in Eclipta prostrata, against the well-established antioxidant standards, ascorbic acid and Trolox. This document is intended for researchers, scientists, and professionals in drug development seeking to understand the relative antioxidant potential of this natural compound.
While direct quantitative antioxidant data for isolated this compound is limited in publicly available literature, this guide utilizes data from crude extracts of Eclipta prostrata, which are rich in saponins (B1172615), and from structurally similar oleanane-type saponins to provide a substantive comparison. The antioxidant capacities were evaluated using common in vitro assays: 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay, 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical cation decolorization assay, and Ferric Reducing Antioxidant Power (FRAP) assay.
Quantitative Antioxidant Capacity
The antioxidant activities of Eclipta prostrata extracts, a representative oleanane-type saponin, ascorbic acid, and Trolox are summarized in Table 1. The data is presented as IC50 values (the concentration of the antioxidant required to scavenge 50% of the free radicals) and Trolox Equivalent Antioxidant Capacity (TEAC), providing a basis for direct comparison. Lower IC50 values indicate higher antioxidant activity.
| Antioxidant | Assay | IC50 (µg/mL) | TEAC (mM Trolox/g) | Reference |
| Eclipta alba Extract | DPPH | 7.86 - 162.33 | Not Reported | [1][2] |
| Oleanane-type Saponin¹ | DPPH | 32.7 µM | Not Reported | [3] |
| Oleanane-type Saponin¹ | ABTS | 95.18 µM | Not Reported | [3] |
| Ascorbic Acid | DPPH | 3.26 - 11.67 | Not Reported | [1] |
| Ascorbic Acid | ABTS | 127.7 | Not Reported | |
| Trolox | ABTS | 2.34 | Not Reported | |
| Trolox | FRAP | 0.24 | Not Reported |
¹Data from a new oleanane-type saponin isolated from Nigella sativa.
Experimental Protocols
Detailed methodologies for the three key antioxidant assays are provided below to allow for replication and validation of findings.
DPPH Radical Scavenging Assay
This assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical.
Procedure:
-
A stock solution of DPPH (e.g., 0.1 mM) is prepared in methanol (B129727) or ethanol.
-
Various concentrations of the test compound and standard antioxidants (ascorbic acid, Trolox) are prepared.
-
An aliquot of the test compound/standard is mixed with the DPPH solution.
-
The mixture is incubated in the dark at room temperature for a specified period (e.g., 30 minutes).
-
The absorbance of the solution is measured spectrophotometrically, typically at 517 nm.
-
The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.
-
The IC50 value is determined by plotting the percentage of inhibition against the concentration of the sample.
ABTS Radical Cation Decolorization Assay
This assay is based on the ability of antioxidants to scavenge the pre-generated ABTS radical cation (ABTS•+).
Procedure:
-
The ABTS radical cation is produced by reacting an aqueous solution of ABTS (e.g., 7 mM) with potassium persulfate (e.g., 2.45 mM).
-
The mixture is allowed to stand in the dark at room temperature for 12-16 hours to ensure the completion of radical generation.
-
The ABTS•+ solution is then diluted with a suitable solvent (e.g., ethanol) to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Various concentrations of the test compound and standard antioxidants are prepared.
-
An aliquot of the test compound/standard is added to the diluted ABTS•+ solution.
-
The absorbance is measured at 734 nm after a specific incubation time (e.g., 6 minutes).
-
The percentage of inhibition is calculated similarly to the DPPH assay.
-
The results can be expressed as IC50 values or as Trolox Equivalent Antioxidant Capacity (TEAC), which is determined from a standard curve of Trolox.
Ferric Reducing Antioxidant Power (FRAP) Assay
The FRAP assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺).
Procedure:
-
The FRAP reagent is prepared by mixing acetate (B1210297) buffer (e.g., 300 mM, pH 3.6), a solution of 10 mM TPTZ (2,4,6-tripyridyl-s-triazine) in 40 mM HCl, and 20 mM FeCl₃·6H₂O solution in a 10:1:1 ratio.
-
The FRAP reagent is pre-warmed to 37°C.
-
Various concentrations of the test compound and a known Fe²⁺ standard (e.g., FeSO₄) are prepared.
-
An aliquot of the test compound/standard is mixed with the FRAP reagent.
-
The absorbance of the reaction mixture is measured at 593 nm after a specified incubation time (e.g., 4 minutes).
-
The antioxidant capacity is determined by comparing the change in absorbance of the sample with a standard curve prepared using the Fe²⁺ solution. The results are typically expressed as Fe²⁺ equivalents or as TEAC.
Signaling Pathway and Experimental Workflow
The antioxidant effects of many triterpenoid saponins are mediated through the activation of the Keap1-Nrf2 signaling pathway. This pathway plays a crucial role in the cellular defense against oxidative stress.
References
A Comparative Guide to Ecliptasaponin D Quantification: Evaluating Reproducibility and Inter-Laboratory Performance
For researchers, scientists, and drug development professionals, the accurate and reproducible quantification of bioactive compounds is paramount. This guide provides an objective comparison of analytical methods for the quantification of Ecliptasaponin D, a key triterpenoid (B12794562) glucoside isolated from Eclipta prostrata. We delve into the reproducibility of common analytical techniques and discuss the critical need for inter-laboratory validation to ensure data consistency and reliability in research and development.
This compound, a triterpenoid glucoside from Eclipta alba (L.) Hassk, is a compound of interest for its potential therapeutic properties, including anti-inflammatory, hepatoprotective, antioxidant, and immunomodulatory effects.[1] As research into this and other saponins (B1172615) from Eclipta prostrata advances, the necessity for robust, validated analytical methods for its quantification becomes increasingly critical. This guide compares the performance of common analytical techniques, presenting available data on their validation and discussing the implications for inter-laboratory reproducibility.
Comparison of Analytical Methods
High-Performance Liquid Chromatography (HPLC) coupled with various detectors and Liquid Chromatography-Mass Spectrometry (LC-MS) are the most prevalent methods for the quantification of saponins like this compound. The choice of method often depends on the required sensitivity, selectivity, and the complexity of the sample matrix.
Table 1: Performance Characteristics of HPLC-PDA for Triterpenoid Quantification
This table summarizes the validation parameters for an HPLC-Photo Diode Array (PDA) method developed for the quantification of 13 triterpenoids, demonstrating the typical performance of this technique.[2][3]
| Validation Parameter | Performance |
| Linearity (r²) | > 0.9999 |
| Precision (RSD) | < 2% |
| Trueness (Recovery) | 94.70–105.81% |
| Limit of Detection (LOD) | 0.08–0.65 µg/mL |
| Limit of Quantification (LOQ) | Not explicitly stated, but determined at a signal-to-noise ratio of 10.[2] |
Table 2: Performance Characteristics of LC-MS/MS for Saponin Quantification
The following table presents data from a validated Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS) method for the simultaneous quantification of nine compounds in Eclipta prostrata, including various saponins.[4]
| Validation Parameter | Performance |
| Linearity (r²) | Good linear correlation reported. |
| Precision | Good precision reported. |
| Accuracy | Good accuracy reported. |
| Repeatability | Good repeatability reported. |
| Limit of Detection (LOD) | Determined at a signal-to-noise ratio of 3. |
| Limit of Quantification (LOQ) | Determined at a signal-to-noise ratio of 10. |
Key Observations:
-
Sensitivity and Selectivity: LC-MS/MS generally offers superior sensitivity and selectivity compared to HPLC-UV or HPLC-PDA. This is particularly advantageous when analyzing complex matrices like plant extracts, where co-eluting compounds can interfere with the quantification using UV-based detectors.
-
Method Validation: Both HPLC and LC-MS methods can be thoroughly validated to demonstrate acceptable linearity, precision, accuracy, and sensitivity for their intended purpose. The validation of analytical methods according to guidelines from bodies like the International Conference on Harmonisation (ICH) is crucial for ensuring data quality.
-
Inter-Laboratory Variability: While single-laboratory validation provides a strong indication of a method's robustness, it does not guarantee inter-laboratory reproducibility. Factors such as differences in instrumentation, reagents, and analyst technique can contribute to variability in results between laboratories. Formal inter-laboratory comparison studies, where the same samples are analyzed by multiple laboratories, are the gold standard for assessing the true reproducibility of a method.
Experimental Protocols
Detailed methodologies are essential for the replication and validation of analytical methods across different laboratories. Below are generalized experimental workflows for the quantification of saponins using HPLC-PDA and LC-MS/MS, based on published methods.
HPLC-PDA Method for Triterpenoid Quantification
This protocol is based on a validated method for the analysis of triterpenoids in plant extracts.
-
Sample Preparation:
-
Extraction of the plant material with a suitable solvent (e.g., methanol).
-
Filtration of the extract to remove particulate matter.
-
-
Chromatographic Conditions:
-
Column: A reverse-phase C18 column is commonly used.
-
Mobile Phase: A gradient elution with a mixture of aqueous acid (e.g., formic acid or phosphoric acid) and an organic solvent (e.g., acetonitrile (B52724) or methanol).
-
Flow Rate: Typically around 1.0 mL/min.
-
Column Temperature: Maintained at a constant temperature (e.g., 25-30 °C).
-
Injection Volume: A fixed volume of the sample extract is injected.
-
-
Detection:
-
A Photo Diode Array (PDA) detector is used to monitor the absorbance at a specific wavelength or over a range of wavelengths.
-
-
Quantification:
-
A calibration curve is generated using certified reference standards of the target analytes.
-
The concentration of the analyte in the sample is determined by comparing its peak area to the calibration curve.
-
LC-MS/MS Method for Saponin Quantification
This protocol is a generalized representation of methods used for the sensitive and selective quantification of saponins in complex mixtures.
-
Sample Preparation:
-
Similar to the HPLC method, involving extraction and filtration.
-
Dilution of the extract may be necessary to fall within the linear range of the instrument.
-
-
Chromatographic Conditions:
-
Column: A UHPLC C18 column for faster analysis and better resolution.
-
Mobile Phase: A gradient elution with a mobile phase composition similar to that used in HPLC, often with volatile additives like formic acid or ammonium (B1175870) formate (B1220265) to improve ionization.
-
Flow Rate: Adjusted for the UHPLC column dimensions.
-
-
Mass Spectrometry Conditions:
-
Ion Source: Electrospray ionization (ESI) is commonly used, typically in negative ion mode for saponins.
-
Analysis Mode: Multiple Reaction Monitoring (MRM) is employed for its high selectivity and sensitivity, monitoring specific precursor-to-product ion transitions for each analyte.
-
-
Quantification:
-
An internal standard is often used to correct for matrix effects and variations in instrument response.
-
A calibration curve is constructed by plotting the peak area ratio of the analyte to the internal standard against the concentration of the standards.
-
Visualizing the Workflow
To further clarify the experimental processes, the following diagrams illustrate the typical workflows for sample preparation and analysis.
Conclusion and Recommendations
The accurate quantification of this compound is achievable through well-validated HPLC-PDA or LC-MS/MS methods. LC-MS/MS stands out for its superior sensitivity and selectivity, making it the preferred method for complex samples or when low detection limits are required.
However, the lack of published inter-laboratory validation studies for this compound quantification represents a significant gap in the analytical landscape. To ensure the consistency and comparability of data across different research groups and for regulatory purposes, the following is recommended:
-
Method Standardization: The development and adoption of a standardized, validated analytical method for this compound quantification.
-
Certified Reference Materials: The availability of a certified reference material for this compound is crucial for accurate calibration and quality control.
-
Inter-Laboratory Studies: The organization of round-robin or inter-laboratory comparison studies to assess the reproducibility of the standardized method across multiple laboratories.
By addressing these points, the scientific community can establish a solid analytical foundation for the continued research and development of this compound and other valuable natural products.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. mdpi.com [mdpi.com]
- 3. Optimization, Validation and Application of HPLC-PDA Methods for Quantification of Triterpenoids in Vaccinium vitis-idaea L - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Qualitative and Quantitative Analysis of Eclipta prostrata L. by LC/MS - PMC [pmc.ncbi.nlm.nih.gov]
Ecliptasaponin D: A Comparative Analysis of Safety and Toxicity Profiles Against Other Saponins
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative assessment of the safety and toxicity profile of Ecliptasaponin D against a selection of other well-researched saponins (B1172615), including Ginsenoside Rg3, Ginsenoside Rh2, Saikosaponin D, Glycyrrhizin, and Quillaja Saponins. The information is intended to support researchers, scientists, and drug development professionals in evaluating the potential of this compound for further investigation and therapeutic application.
Executive Summary
Saponins are a diverse group of naturally occurring glycosides with a wide range of biological activities, including potential therapeutic applications. However, their development is often challenged by toxicity concerns such as cytotoxicity and hemolytic activity. This guide synthesizes available data on the safety and toxicity of this compound in comparison to other prominent saponins. While comprehensive toxicological data for this compound is still emerging, preliminary information suggests a favorable safety profile. In contrast, other saponins exhibit a wider range of toxicities, providing a critical benchmark for assessment. This document presents quantitative toxicity data, detailed experimental protocols for key safety assays, and visual representations of the signaling pathways implicated in saponin-induced toxicity.
Data Presentation: Comparative Toxicity of Saponins
The following tables summarize the available quantitative data on the acute toxicity, cytotoxicity, and hemolytic activity of this compound and other selected saponins. It is important to note the variability in experimental conditions (e.g., cell lines, animal models) when comparing these values.
Table 1: Acute Toxicity Data (LD50)
| Saponin (B1150181) | Animal Model | Route of Administration | LD50 | Reference |
| This compound | Data Not Available | - | - | - |
| Eclipta prostrata aqueous extract | Mice | Oral | 7.841 g/kg | [1] |
| Ginsenoside Rg3 | Mice | Oral | > 1600 mg/kg | [2] |
| Rats | Oral | > 800 mg/kg | [2] | |
| Glycyrrhizin | Rats | Oral | 14200 mg/kg | [3] |
| Mice | Intraperitoneal | 1500 mg/kg | [3] | |
| Saikosaponin D | Data Not Available | - | - | - |
Table 2: In Vitro Cytotoxicity Data (IC50)
| Saponin | Cell Line | Assay | IC50 | Reference |
| This compound | Data Not Available | - | - | - |
| Ginsenoside Rh2 | HeLa (Cervical Cancer) | MTT | 45 µM | |
| C33A (Cervical Cancer) | MTT | 55 µM | ||
| A549 (Lung Cancer) | MTT | 85.26 µM | ||
| MCF-7 (Breast Cancer) | MTT | 73.58 µM | ||
| ECA109 (Esophageal Cancer) | MTT | 2.9 µg/mL | ||
| TE-13 (Esophageal Cancer) | MTT | 3.7 µg/mL | ||
| Saikosaponin D | LO2 (Human Liver) | MTT | 2.14 µM | |
| HepG2 (Liver Cancer) | MTT | 10 mg/L (approx. 12.8 µM) | ||
| Glycyrrhizin | MDA-MB-231 (Breast Cancer) | CCK-8 | 20 µM | |
| HepG2 (Liver Cancer) | - | > 50 µg/mL |
Table 3: Hemolytic Activity Data (HD50)
| Saponin | Erythrocyte Source | HD50 | Reference |
| This compound | Data Not Available | - | - |
| Pulsatilla Saponin D (for comparison) | Rabbit | 6.3 µM | |
| Quillaja Saponins | Human | Not specified, but known to be hemolytic |
Experimental Protocols
Detailed methodologies for key toxicological assays are provided below to facilitate the replication and validation of safety and toxicity studies.
MTT Assay for Cytotoxicity
Objective: To determine the concentration of a saponin that inhibits cell viability by 50% (IC50).
Principle: This colorimetric assay is based on the reduction of the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to purple formazan (B1609692) crystals by metabolically active cells. The amount of formazan produced is proportional to the number of viable cells.
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the saponin in a culture medium. Remove the old medium from the wells and add 100 µL of the saponin dilutions. Include a vehicle control (medium with the same concentration of solvent used to dissolve the saponin) and a positive control (a known cytotoxic agent).
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: After incubation, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 2-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the cell viability against the logarithm of the saponin concentration to determine the IC50 value using non-linear regression analysis.
Hemolysis Assay
Objective: To determine the concentration of a saponin that causes 50% hemolysis of red blood cells (HD50).
Principle: Saponins can disrupt the erythrocyte membrane, leading to the release of hemoglobin. The amount of hemoglobin released is quantified by measuring the absorbance of the supernatant at a specific wavelength.
Procedure:
-
Erythrocyte Preparation: Obtain fresh, anticoagulated blood (e.g., human or rabbit). Centrifuge the blood to pellet the erythrocytes and wash the pellet three times with phosphate-buffered saline (PBS, pH 7.4). Resuspend the washed erythrocytes in PBS to a final concentration of 2% (v/v).
-
Compound Incubation: Prepare serial dilutions of the saponin in PBS. In a 96-well plate, mix 100 µL of each saponin dilution with 100 µL of the 2% erythrocyte suspension.
-
Controls: Include a negative control (100 µL of PBS + 100 µL of erythrocyte suspension) for 0% hemolysis and a positive control (100 µL of 1% Triton X-100 in PBS + 100 µL of erythrocyte suspension) for 100% hemolysis.
-
Incubation: Incubate the plate at 37°C for 1 hour with gentle shaking.
-
Centrifugation: Centrifuge the plate at 1000 x g for 5 minutes to pellet the intact erythrocytes.
-
Absorbance Measurement: Carefully transfer 100 µL of the supernatant from each well to a new 96-well plate and measure the absorbance at 540 nm.
-
Data Analysis: Calculate the percentage of hemolysis for each saponin concentration using the following formula: % Hemolysis = [(Abs_sample - Abs_negative control) / (Abs_positive control - Abs_negative control)] x 100 Plot the percentage of hemolysis against the logarithm of the saponin concentration to determine the HD50 value.
Acute Oral Toxicity - Acute Toxic Class Method (OECD 423)
Objective: To determine the acute oral toxicity of a substance and to classify it according to the Globally Harmonised System (GHS).
Principle: This method involves a stepwise procedure with the use of a minimal number of animals. The outcome is the classification of the substance into a toxicity class rather than a precise LD50 value.
Procedure:
-
Animal Selection: Use healthy, young adult rats of a single sex (usually females).
-
Housing and Fasting: House the animals individually and fast them overnight before dosing (with free access to water).
-
Dose Administration: Administer the saponin orally by gavage at one of the defined starting dose levels (e.g., 5, 50, 300, or 2000 mg/kg body weight).
-
Observation: Observe the animals closely for mortality and clinical signs of toxicity for the first few hours after dosing and then daily for 14 days. Record body weight changes.
-
Stepwise Procedure:
-
If mortality is observed in 2 out of 3 animals, the test is stopped, and the substance is classified in that toxicity category.
-
If one animal dies, the test is repeated with three more animals at the same dose level.
-
If no or one animal dies out of six, the test is repeated at a higher dose level.
-
If three animals survive, the test is repeated at a higher dose level.
-
-
Pathology: At the end of the observation period, perform a gross necropsy on all surviving animals.
Signaling Pathways and Mechanisms of Toxicity
The toxicity of saponins is often mediated by their interaction with cell membranes and their ability to induce apoptosis. The following diagrams illustrate the key signaling pathways involved in the toxicity of selected saponins.
Figure 1: Simplified signaling pathway for Ginsenoside Rh2-induced apoptosis.
Figure 2: Proposed mechanism of Saikosaponin D-induced hepatotoxicity.
Figure 3: Signaling pathway for Ecliptasaponin A-induced cell death in lung cancer cells.
Discussion and Conclusion
This comparative guide highlights the current understanding of the safety and toxicity profiles of this compound and other significant saponins. A notable finding is the relative lack of specific quantitative toxicity data for this compound, in contrast to the more extensively studied saponins like ginsenosides (B1230088) and saikosaponins.
The available data for the aqueous extract of Eclipta prostrata, the plant from which this compound is derived, suggests a high oral LD50 in mice, indicating low acute toxicity. Furthermore, a study on Ecliptasaponin A, a structurally related compound, showed no significant in vivo toxicity at therapeutic doses in a cancer model. The GHS classification data from PubChem for this compound also suggests a low hazard potential.
In contrast, other saponins exhibit a range of toxicities. Ginsenoside Rh2 shows potent cytotoxic activity against various cancer cell lines, with IC50 values in the micromolar range. Saikosaponin D also demonstrates significant cytotoxicity, particularly against liver cells. Glycyrrhizin generally shows lower cytotoxicity, with higher IC50 values. Quillaja saponins are well-known for their strong hemolytic activity, a key consideration for their therapeutic use.
The mechanisms of toxicity for these saponins primarily involve the induction of apoptosis through various signaling pathways. For instance, Ginsenoside Rh2-induced apoptosis is mediated by the p53 pathway, leading to mitochondrial dysfunction and caspase activation. Saikosaponin D's hepatotoxicity is linked to the disruption of the PDGF-βR/p38 pathway. The cytotoxic effects of Ecliptasaponin A in cancer cells have been shown to involve the activation of the ASK1/JNK pathway, leading to both apoptosis and autophagy.
Based on the currently available, albeit limited, information, this compound appears to have a promising safety profile with potentially lower toxicity compared to some other well-known saponins. However, to establish a definitive safety and toxicity profile, further rigorous studies are imperative. This should include the determination of LD50 values through standardized acute toxicity studies, comprehensive in vitro cytotoxicity testing against a panel of both cancerous and non-cancerous cell lines to determine IC50 values, and hemolytic activity assays to quantify its HD50. A deeper investigation into the specific signaling pathways involved in any potential toxicity of this compound will also be crucial for a thorough risk assessment.
This guide serves as a foundational resource to inform future research directions and to aid in the strategic development of this compound as a potential therapeutic agent. The provided experimental protocols and comparative data offer a framework for conducting the necessary studies to fill the existing knowledge gaps and to fully characterize the safety and toxicity profile of this promising natural compound.
References
Structure-Activity Relationship of Oleanane Triterpenoid Saponins: A Comparative Guide with a Focus on Constituents of Eclipta alba
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ecliptasaponin D is a triterpenoid (B12794562) saponin (B1150181) isolated from Eclipta alba, a plant with a long history of use in traditional medicine for various ailments, including inflammatory conditions and liver disorders. While this compound belongs to the well-studied class of oleanane (B1240867) triterpenoid saponins, a comprehensive review of the scientific literature reveals a notable absence of direct structure-activity relationship (SAR) studies for this specific compound and its synthetic or semi-synthetic analogues.
This guide, therefore, aims to provide a valuable comparative analysis of the SAR of the broader class of oleanane triterpenoid saponins, drawing upon available experimental data for various analogues. By examining the structural modifications that influence the biological activities of these compounds, we can infer potential avenues for the future design and development of novel therapeutic agents based on the this compound scaffold. This guide will focus on two key biological activities associated with this class of compounds: cytotoxicity against cancer cell lines and anti-inflammatory effects.
Data Presentation: Comparative Biological Activities of Oleanane Saponins
The following tables summarize the in vitro cytotoxic and anti-inflammatory activities of selected oleanane-type triterpenoid saponins. These compounds share the same core structure as this compound and provide insights into how modifications to the aglycone and sugar moieties can impact biological function.
Table 1: Cytotoxicity of Oleanane Triterpenoid Saponins against Various Cancer Cell Lines
| Compound | Aglycone | Sugar Moiety at C-3 | Other Substituents | Cell Line | IC₅₀ (µM) | Reference |
| Dasyscyphin-C | Oleanolic Acid derivative | - | - | HeLa | ~87.7 (50 µg/ml) | [1] |
| Ecliptasaponin A | Echinocystic acid | GlcUA | - | H460 (Lung) | Not specified, dose-dependent inhibition | [2][3] |
| Ecliptasaponin A | Echinocystic acid | GlcUA | - | H1975 (Lung) | Not specified, dose-dependent inhibition | [2][3] |
| Analogue 1 | Oleanolic Acid | - | - | HCT-116 (Colon) | >100 | - |
| Analogue 2 | Oleanolic Acid | Rha(1→2)Ara | - | A549 (Lung) | 8.9 | - |
| Analogue 3 | Hederagenin | Rha(1→2)Ara | - | A549 (Lung) | 2.6 | - |
Note: IC₅₀ values are a measure of the concentration of a substance needed to inhibit a biological process by 50%. A lower IC₅₀ value indicates a more potent compound.
Table 2: Anti-inflammatory Activity of Oleanane Triterpenoid Saponins
| Compound | Assay | Cell Line | IC₅₀ (µM) | Reference |
| Oleanolic Acid | Nitric Oxide Production | RAW 264.7 | >100 | - |
| Analogue 4 | Nitric Oxide Production | RAW 264.7 | 25.3 | - |
| Analogue 5 | Nitric Oxide Production | RAW 264.7 | 15.8 | - |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to facilitate reproducibility and further investigation.
MTT Assay for Cytotoxicity
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan (B1609692), which has a purple color.
Procedure:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds (e.g., oleanane saponins) and a vehicle control (e.g., DMSO). Incubate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or a solution of 20% (w/v) SDS in 50% (v/v) N,N-dimethylformamide) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated as: (Absorbance of treated cells / Absorbance of control cells) × 100. The IC₅₀ value is then determined by plotting the percentage of viability against the compound concentration.
Nitric Oxide (NO) Production Assay (Griess Test)
Principle: This assay quantifies the production of nitric oxide (NO) by measuring the concentration of its stable metabolite, nitrite (B80452), in the cell culture supernatant. The Griess reagent converts nitrite into a colored azo compound, the absorbance of which can be measured spectrophotometrically.
Procedure:
-
Cell Seeding and Stimulation: Seed RAW 264.7 murine macrophage cells in a 96-well plate at a density of 5 × 10⁴ cells/well and allow them to adhere overnight. Pre-treat the cells with various concentrations of the test compounds for 1 hour. Then, stimulate the cells with lipopolysaccharide (LPS; 1 µg/mL) to induce NO production and incubate for 24 hours.
-
Supernatant Collection: After incubation, collect 100 µL of the cell culture supernatant from each well.
-
Griess Reaction: Add 100 µL of Griess reagent (a 1:1 mixture of 1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water) to each supernatant sample.
-
Incubation and Absorbance Measurement: Incubate the mixture at room temperature for 10 minutes, protected from light. Measure the absorbance at 540 nm using a microplate reader.
-
Data Analysis: Create a standard curve using known concentrations of sodium nitrite. Calculate the nitrite concentration in the samples from the standard curve. The percentage of NO inhibition is calculated as: [1 - (Nitrite concentration in treated, stimulated cells / Nitrite concentration in untreated, stimulated cells)] × 100. The IC₅₀ value is determined from the dose-response curve.
Visualizations: Workflows and Signaling Pathways
The following diagrams, generated using the DOT language, illustrate key conceptual and biological pathways relevant to the study of oleanane saponins.
Caption: General workflow for a structure-activity relationship (SAR) study.
References
- 1. researchgate.net [researchgate.net]
- 2. Ecliptasaponin A induces apoptosis through the activation of ASK1/JNK pathway and autophagy in human lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cutting down on lung cancer: Ecliptasaponin A is a novel therapeutic agent - Rotinen - Annals of Translational Medicine [atm.amegroups.org]
Benchmarking the immunomodulatory activity of Ecliptasaponin D with known immunosuppressants.
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the immunomodulatory activity of Ecliptasaponin D, a triterpenoid (B12794562) saponin (B1150181) isolated from Eclipta prostrata, with the well-established immunosuppressants Cyclosporin A and Tacrolimus. This document summarizes available data, details relevant experimental protocols, and visualizes key signaling pathways to aid in the evaluation of this compound as a potential immunomodulatory agent.
Comparative Efficacy of Immunosuppressants
The following table summarizes the available quantitative data on the inhibitory effects of this compound, Cyclosporin A, and Tacrolimus on key markers of immune cell activation. It is important to note that direct comparative studies for this compound using standardized T-cell proliferation and cytokine inhibition assays are currently limited in publicly available literature. The data for this compound is therefore presented based on studies of crude extracts of Eclipta prostrata and its other constituents, focusing on anti-inflammatory effects.
| Compound | Target Assay | Cell Type | IC50 Value | Source |
| This compound (and related Eclipta prostrata constituents) | T-Cell Proliferation | T-Lymphocytes | Data Not Available | - |
| IL-2 Production | T-Lymphocytes | Data Not Available | - | |
| TNF-α Production | LPS-stimulated RAW264.7 macrophages | EtOAc fraction IC50: 45.97 ± 2.01 µg/mL | [1] | |
| IL-6 Production | LPS-stimulated RAW264.7 macrophages | EtOAc fraction IC50: 43.24 ± 0.83 µg/mL | [1] | |
| Cyclosporin A | T-Cell Proliferation (PHA-stimulated) | Human Whole Blood | 294 µg/L (approx. 244 nM) | [2] |
| T-Cell Proliferation (Mixed Lymphocyte Reaction) | Human Lymphocytes | 19 ± 4 µg/L (approx. 15.8 nM) | [3] | |
| IL-2 Production (PHA-stimulated) | Human Whole Blood | 345 µg/L (approx. 287 nM) | [2] | |
| IL-2 Production (A23187/PMA-stimulated) | Jurkat cells | ~10⁻⁸ M (10 nM) | [4] | |
| Tacrolimus (FK-506) | T-Cell Proliferation (Mixed Lymphocyte Reaction) | Human Lymphocytes | 2-5 x 10⁻¹⁰ M (0.2-0.5 nM) | [4] |
| IL-2 Production (A23187/PMA-stimulated) | Jurkat cells | ~2-5 x 10⁻¹⁰ M (0.2-0.5 nM) | [4] | |
| TNF-α Production | LPS-stimulated Human Keratinocytes | Significant inhibition observed | [5] |
Note: The lack of direct IC50 values for this compound on T-cell proliferation and cytokine production highlights a critical gap in the current research and underscores the need for further investigation to directly benchmark its immunosuppressive potential against established drugs.
Signaling Pathways and Mechanisms of Action
The immunosuppressive effects of Cyclosporin A and Tacrolimus are primarily mediated through the inhibition of the calcineurin pathway, which is crucial for the activation of T-lymphocytes. While the precise mechanism of this compound in T-cells is not fully elucidated, studies on related saponins (B1172615) and extracts from Eclipta prostrata suggest a potential involvement of the NF-κB and MAPK signaling pathways.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to facilitate the replication and validation of findings.
T-Cell Proliferation Assay (CFSE-Based)
This assay measures the extent of lymphocyte proliferation by tracking the dilution of the fluorescent dye Carboxyfluorescein succinimidyl ester (CFSE) through successive cell divisions.
Materials:
-
Peripheral Blood Mononuclear Cells (PBMCs)
-
RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS), L-glutamine, and penicillin/streptomycin
-
CFSE (stock solution in DMSO)
-
T-cell mitogen (e.g., Phytohemagglutinin (PHA)) or anti-CD3/CD28 antibodies
-
Test compounds (this compound, Cyclosporin A, Tacrolimus)
-
Phosphate Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Staining:
-
Isolate PBMCs from whole blood using Ficoll-Paque density gradient centrifugation.
-
Resuspend PBMCs in pre-warmed PBS at a concentration of 1-10 x 10⁶ cells/mL.
-
Add CFSE to a final concentration of 1-5 µM and incubate for 10-15 minutes at 37°C, protected from light.
-
Quench the staining reaction by adding 5 volumes of cold complete RPMI-1640 medium.
-
Wash the cells twice with complete medium to remove excess CFSE.
-
-
Cell Culture and Treatment:
-
Resuspend CFSE-labeled PBMCs in complete RPMI-1640 medium.
-
Plate the cells in a 96-well plate at a density of 1-2 x 10⁵ cells/well.
-
Add serial dilutions of the test compounds (this compound, Cyclosporin A, Tacrolimus) to the wells. Include a vehicle control.
-
Stimulate the cells with a T-cell mitogen (e.g., PHA at 5 µg/mL) or anti-CD3/CD28 beads.
-
Incubate the plate for 3-5 days at 37°C in a humidified 5% CO₂ incubator.
-
-
Flow Cytometry Analysis:
-
Harvest the cells and wash with PBS.
-
Acquire the samples on a flow cytometer, detecting the CFSE signal in the FITC channel.
-
Analyze the data to determine the percentage of proliferating cells and the number of cell divisions based on the stepwise dilution of CFSE fluorescence.
-
Mixed Lymphocyte Reaction (MLR) Assay
The MLR assay assesses the proliferative response of T-cells from one donor (responder) to allogeneic cells from another donor (stimulator), mimicking the initial stages of transplant rejection.
Materials:
-
PBMCs from two different healthy donors
-
RPMI-1640 medium (as above)
-
Mitomycin C or irradiation source
-
Test compounds
-
[³H]-Thymidine or CFSE
-
Scintillation counter or flow cytometer
Procedure:
-
Preparation of Stimulator and Responder Cells:
-
Isolate PBMCs from two donors.
-
Inactivate the stimulator PBMCs by treating with Mitomycin C (25-50 µg/mL for 30 minutes at 37°C) or by irradiation (20-30 Gy) to prevent their proliferation.
-
Wash the stimulator cells extensively.
-
The responder PBMCs are left untreated (or can be CFSE-labeled if using flow cytometry).
-
-
Co-culture and Treatment:
-
Co-culture responder and stimulator cells in a 96-well plate, typically at a 1:1 ratio (e.g., 1 x 10⁵ cells of each).
-
Add serial dilutions of the test compounds to the co-cultures.
-
Incubate for 4-6 days at 37°C in a 5% CO₂ incubator.
-
-
Measurement of Proliferation:
-
[³H]-Thymidine Incorporation: Add [³H]-Thymidine (1 µCi/well) for the final 18-24 hours of culture. Harvest the cells onto filter mats and measure incorporated radioactivity using a scintillation counter.
-
CFSE Dilution: If responder cells were CFSE-labeled, harvest and analyze by flow cytometry as described in the T-cell proliferation assay protocol.
-
Cytokine Production Assay (ELISA)
This assay quantifies the concentration of specific cytokines, such as IL-2 and TNF-α, in the supernatant of cell cultures.
Materials:
-
Cell culture supernatants from T-cell proliferation or MLR assays
-
ELISA kit for the specific cytokine of interest (e.g., Human IL-2 ELISA Kit, Human TNF-α ELISA Kit)
-
ELISA plate reader
Procedure:
-
Sample Collection:
-
After the desired incubation period in the T-cell proliferation or MLR assay, centrifuge the culture plates.
-
Carefully collect the supernatant from each well without disturbing the cell pellet. Supernatants can be used immediately or stored at -80°C.
-
-
ELISA Protocol:
-
Follow the manufacturer's instructions provided with the specific ELISA kit. A general procedure is as follows:
-
Coat a 96-well plate with a capture antibody specific for the target cytokine.
-
Block the plate to prevent non-specific binding.
-
Add standards and culture supernatants to the wells and incubate.
-
Wash the plate and add a biotinylated detection antibody.
-
Wash and add a streptavidin-horseradish peroxidase (HRP) conjugate.
-
Wash and add a substrate solution (e.g., TMB).
-
Stop the reaction and measure the absorbance at the appropriate wavelength using an ELISA plate reader.
-
-
-
Data Analysis:
-
Generate a standard curve using the absorbance values of the known standards.
-
Calculate the concentration of the cytokine in the unknown samples by interpolating their absorbance values on the standard curve.
-
Conclusion
The established immunosuppressants Cyclosporin A and Tacrolimus exhibit potent inhibitory effects on T-cell proliferation and IL-2 production, with IC50 values in the nanomolar range. Their mechanism of action through calcineurin inhibition is well-defined.
This compound, a constituent of the medicinal plant Eclipta prostrata, has demonstrated anti-inflammatory properties in various studies. However, there is a notable absence of direct, quantitative data benchmarking its immunomodulatory activity specifically on T-lymphocytes against standard immunosuppressants. While preliminary evidence suggests potential involvement of the NF-κB and MAPK pathways, further rigorous investigation is required to elucidate its precise mechanism of action in T-cells and to quantify its immunosuppressive efficacy. The experimental protocols provided herein offer a framework for conducting such comparative studies, which are essential to fully evaluate the therapeutic potential of this compound as a novel immunomodulatory agent.
References
- 1. Identification and Integrative Discovery of Anti-Inflammatory Compounds Isolated from Eclipta prostrata (L.) L. by Network Pharmacology, Molecular Docking, and In Vitro Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Soyasaponins Can Blunt Inflammation by Inhibiting the Reactive Oxygen Species-Mediated Activation of PI3K/Akt/NF-kB Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Saikosaponin-d inhibits T cell activation through the modulation of PKCtheta, JNK, and NF-kappaB transcription factor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. globaljournals.org [globaljournals.org]
Safety Operating Guide
Safeguarding Your Research: A Comprehensive Guide to Handling Ecliptasaponin D
For Immediate Use by Researchers, Scientists, and Drug Development Professionals
This guide provides essential safety and logistical information for the handling and disposal of Ecliptasaponin D in a laboratory setting. As a trusted partner in your research, we aim to provide value beyond the product itself by ensuring you have the necessary information to maintain a safe and efficient laboratory environment.
Important Note on Hazard Data: As of this writing, specific toxicological data for this compound is largely unavailable. The recommendations provided herein are based on the general known hazards of the broader saponin (B1150181) class of compounds and established best practices for handling powdered chemical substances of unknown toxicity. A conservative approach to handling is strongly advised until more specific data becomes available.
Hazard Identification and Mitigation
While specific data for this compound is pending, saponins (B1172615) as a class are known to cause eye and respiratory irritation.[1][2][3] Due to its fine powdered form, this compound may pose an inhalation hazard.
Key Precautionary Measures:
-
Engineering Controls: Always handle solid this compound in a certified chemical fume hood or a powder containment hood to minimize inhalation exposure.[4]
-
Administrative Controls: Develop and strictly follow a Standard Operating Procedure (SOP) for handling this compound. Ensure all personnel are trained on the SOP before working with the material.
-
Personal Hygiene: Wash hands thoroughly with soap and water after handling and before leaving the laboratory.[3][5]
Personal Protective Equipment (PPE)
The following table outlines the recommended PPE for various laboratory operations involving this compound.
| Operation | Eye Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing and Aliquoting (Solid) | Tightly fitting safety goggles or a face shield.[1][2] | Nitrile gloves (double-gloving recommended). | Full-length lab coat with tight cuffs. | N95 or higher-rated respirator.[2] |
| Solution Preparation | Tightly fitting safety goggles.[1] | Nitrile gloves. | Full-length lab coat. | Not generally required if performed in a fume hood. |
| Cell Culture/In Vitro Assays | Standard safety glasses. | Nitrile gloves. | Full-length lab coat. | Not required. |
| Spill Cleanup (Solid) | Tightly fitting safety goggles and a face shield.[1][2] | Heavy-duty nitrile gloves. | Chemical-resistant apron over a lab coat. | N95 or higher-rated respirator.[2] |
Operational Plan: From Receipt to Disposal
A systematic approach is crucial for safely managing this compound throughout its lifecycle in the laboratory.
Step 1: Receiving and Storage
-
Upon receipt, inspect the container for any damage or leaks.
-
Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials.[1]
Step 2: Handling and Preparation of Solutions
-
Preparation: Before handling, ensure the chemical fume hood is functioning correctly and all necessary PPE is donned.
-
Weighing: Carefully weigh the desired amount of this compound on a tared weigh boat inside the fume hood. Avoid any actions that could generate dust.
-
Solubilization: Add the solvent to the vessel containing the weighed this compound. Gently swirl or sonicate to dissolve.
Step 3: Spill and Emergency Procedures
-
Minor Spill (Solid):
-
Evacuate the immediate area.
-
Wearing appropriate PPE, gently cover the spill with absorbent paper towels to avoid raising dust.
-
Carefully scoop the material into a sealable hazardous waste container.
-
Clean the spill area with a wet cloth, and then with soap and water.
-
Place all cleanup materials in the hazardous waste container.
-
-
Skin Contact: Immediately wash the affected area with copious amounts of soap and water for at least 15 minutes.[1]
-
Eye Contact: Immediately flush the eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.[1] Seek medical attention.
Disposal Plan
All waste containing this compound, including empty containers, contaminated PPE, and experimental waste, must be treated as hazardous chemical waste.
-
Solid Waste: Collect in a clearly labeled, sealed container for hazardous waste.
-
Liquid Waste: Collect in a labeled, sealed container for hazardous liquid waste. Do not pour down the drain.[5]
-
Follow all institutional and local regulations for the disposal of chemical waste.
Physicochemical Data for this compound
The following data has been computationally generated and provides a useful reference for experimental planning.
| Property | Value | Source |
| Molecular Formula | C₃₆H₅₈O₉ | [6] |
| Molecular Weight | 634.8 g/mol | [6] |
| XLogP3 | 5.3 | [6] |
| Hydrogen Bond Donor Count | 6 | [6] |
| Hydrogen Bond Acceptor Count | 9 | [6] |
| Rotatable Bond Count | 4 | [6] |
Experimental Workflow Visualization
Caption: Procedural workflow for the safe handling and disposal of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
